Technical Documentation Center

VgA protein Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: VgA protein
  • CAS: 147995-39-9

Core Science & Biosynthesis

Foundational

VgA Protein: A Technical Guide to a Novel Mechanism of Antibiotic Resistance

For Immediate Release This technical guide provides an in-depth analysis of the VgA protein, a member of the ATP-binding cassette F (ABC-F) protein family, and its role in conferring resistance to pleuromutilin, lincosam...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the VgA protein, a member of the ATP-binding cassette F (ABC-F) protein family, and its role in conferring resistance to pleuromutilin, lincosamide, and streptogramin A (PLSA) antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Executive Summary

The emergence of antibiotic-resistant bacterial strains represents a critical threat to global health. The VgA family of proteins has been identified as a significant contributor to resistance against several classes of ribosome-targeting antibiotics. Unlike typical ABC transporters that function as efflux pumps, VgA proteins mediate resistance through a novel mechanism of ribosomal protection. This guide elucidates the molecular interactions, quantitative impact, and experimental methodologies central to understanding this resistance mechanism, providing a foundational resource for the development of next-generation therapeutics designed to overcome VgA-mediated resistance.

Core Mechanism of VgA-Mediated Resistance

VgA proteins belong to the ABC-F subfamily of ATP-binding cassette proteins, which are characterized by two nucleotide-binding domains (NBDs) and the absence of transmembrane domains.[1] The long-standing consensus, supported by multiple lines of bacteriological and biochemical evidence, is that these proteins act by directly protecting the bacterial ribosome from antibiotic inhibition.[2][3][4]

The mechanism of action involves the following key steps:

  • Antibiotic Binding: PLSA antibiotics bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, inhibiting protein synthesis.[5][6]

  • VgA(A) Intervention: In an ATP-dependent manner, the VgA(A) protein binds to the ribosomal E-site.[5][6]

  • Conformational Change and Displacement: The binding of ATP to the NBDs of VgA(A) is thought to induce a conformational change, particularly in the flexible interdomain linker, also known as the antibiotic resistance domain (ARD).[5][6] This change allows the linker to extend into the PTC and physically dislodge the bound antibiotic molecule.[5][6][7]

  • ATP Hydrolysis and Reset: Subsequent hydrolysis of ATP to ADP is essential for the VgA(A) protein's function, likely resetting the protein for another cycle of ribosome protection.[2] Abrogation of ATPase activity renders the protein inactive.[2]

This direct displacement model explains how VgA proteins can rescue the translation apparatus from antibiotic-mediated inhibition.[2][4]

Below is a diagram illustrating the core mechanism of VgA-mediated ribosomal protection.

VgA_Mechanism VgA-Mediated Ribosomal Protection Mechanism cluster_ribosome 50S Ribosomal Subunit cluster_process PTC Peptidyl Transferase Center (PTC) E_site E-site E_site->PTC 3. Displaces Antibiotic (via ARD linker) Antibiotic PLS(A) Antibiotic Antibiotic->PTC 1. Binds & Inhibits Translation VgA_ATP VgA Protein (ATP-Bound) VgA_ATP->E_site 2. Binds to E-site VgA_ADP VgA Protein (ADP-Bound) VgA_ATP->VgA_ADP 4. ATP Hydrolysis ADP_Pi ADP + Pi ATP ATP

Core mechanism of VgA ribosomal protection.

The logical relationship between the presence of the vga(A) gene and the resulting antibiotic resistance phenotype is straightforward.

Resistance_Logic Logical Flow of VgA Resistance gene vga(A) Gene protein VgA(A) Protein (ABC-F Family) gene->protein Expression mechanism Ribosomal Protection (Antibiotic Displacement) protein->mechanism Executes phenotype PLS(A) Antibiotic Resistance Phenotype mechanism->phenotype Results in

Logical relationship of VgA-mediated resistance.

Quantitative Data on Resistance Levels

The expression of VgA proteins leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of PLSA antibiotics required to inhibit bacterial growth. The tables below summarize MIC data for Staphylococcus aureus strains expressing different VgA(A) variants.

AntibioticS. aureus RN4220 (Control) MIC (µg/mL)S. aureus RN4220 expressing Vga(A)LC MIC (µg/mL)Fold Change
Lincomycin0.5128256x
Clindamycin0.0632533x
Pristinamycin IIA0.5>128>256x
Tiamulin13232x

Data compiled from studies on Vga(A) variants. Specific values are representative and may vary between different Vga(A) alleles and host strains.[1]

Key Experimental Methodologies

The elucidation of the VgA resistance mechanism relies on several key experimental protocols. Detailed methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for quantifying antibiotic susceptibility.[8]

  • Inoculum Preparation: From a fresh 18-24 hour culture on a non-selective agar (B569324) plate, select 3-5 colonies of the test organism (e.g., S. aureus). Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[8] This suspension is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay plate.[8]

  • Antibiotic Dilution: Prepare serial two-fold dilutions of the desired antibiotic in CAMHB directly within a 96-well microtiter plate. A typical test range for Virginiamycin, for example, is 0.06 to 64 µg/mL.[8]

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.[8] Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading Results: The MIC is determined as the lowest antibiotic concentration that completely inhibits visible bacterial growth (turbidity).[9]

The workflow for this protocol is visualized below.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Bacteria A->C B 2. Prepare Antibiotic Serial Dilutions in 96-Well Plate B->C D 4. Incubate at 35°C for 16-20h C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for MIC determination via broth microdilution.
In Vitro Transcription/Translation (T/T) Assay

This assay directly demonstrates the ability of a purified protein to protect the translation machinery from antibiotic inhibition.[10]

  • System Setup: A commercial reconstituted in vitro T/T system (e.g., PURExpress) is used. This system contains all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy sources) except for the DNA template.[7]

  • Template and Reporter: A DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the reaction.[7][10]

  • Inhibition and Rescue: The assay is run in multiple conditions:

    • No antibiotic (positive control for translation).

    • With a known inhibitory concentration of an antibiotic (e.g., IC90 of Virginiamycin M).

    • With the antibiotic plus increasing concentrations of purified VgA(A) protein.

  • Detection: Protein synthesis is measured over time by detecting the reporter signal (luminescence or fluorescence).[7] A dose-dependent rescue of translation in the presence of the antibiotic and VgA(A) provides direct evidence for ribosomal protection.[2]

Ribosome Binding and Displacement Assay

This assay confirms that the resistance protein can physically displace the antibiotic from the ribosome.

  • Ribosome Preparation: Isolate purified, active 70S ribosomes from a relevant bacterial strain (e.g., S. aureus).[11]

  • Binding Reaction: Incubate the purified ribosomes with a radiolabeled antibiotic (e.g., [³H]lincomycin).

  • Displacement: To the ribosome-antibiotic complex, add the purified VgA protein (or a control protein like BSA).

  • Separation and Quantification: Separate the ribosome-bound radiolabeled antibiotic from the free antibiotic using a method like nitrocellulose filter binding or ultracentrifugation.

  • Analysis: Quantify the radioactivity remaining in the ribosome fraction using scintillation counting. A significant decrease in ribosome-bound radioactivity in the presence of VgA protein indicates direct displacement of the antibiotic.[2]

Toeprinting Assay

A toeprinting (primer extension inhibition) assay can map the precise location of a stalled ribosome on an mRNA transcript, providing evidence of antibiotic action and its reversal.[4][5]

  • Reaction Setup: An in vitro translation reaction is assembled with a specific mRNA template, ribosomes, and a DNA primer that is 5'-end-labeled (e.g., with ³²P) and complementary to a region downstream of the coding sequence.[2][4]

  • Inducing Stalling: The reaction is carried out in the presence of an antibiotic known to stall ribosomes. This causes the ribosome to pause at a specific codon.

  • Primer Extension: Reverse transcriptase is added to the reaction. The enzyme synthesizes a cDNA copy of the mRNA, starting from the labeled primer.

  • Toeprint Formation: The reverse transcriptase will stop when it encounters the stalled ribosome, producing a truncated cDNA fragment known as a "toeprint".[4][5]

  • Analysis: The cDNA products are resolved on a sequencing gel. The size of the toeprint fragment reveals the exact position of the ribosome stall site. The disappearance or reduction of this toeprint upon addition of VgA protein would demonstrate that the protein alleviates the antibiotic-induced stall.

Conclusion and Future Directions

The VgA protein family represents a significant and evolving challenge in antibiotic therapy. The mechanism of ribosomal protection, distinct from common efflux-based resistance, requires novel strategies for drug development. Understanding the precise structural interactions between the VgA protein's antibiotic resistance domain and the ribosomal PTC is paramount. Future research should focus on developing small molecule inhibitors that can disrupt the VgA-ribosome interaction or inhibit the essential ATPase activity of the protein. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for validating the efficacy of such next-generation compounds against VgA-mediated resistance.

References

Exploratory

The Core Structure of Staphylococcal VgA Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of antibiotic-resistant strains of Staphylococcus aureus poses a significant threat to public health. Among the various resistance me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant strains of Staphylococcus aureus poses a significant threat to public health. Among the various resistance mechanisms, the expression of ATP-Binding Cassette (ABC) transporters plays a crucial role. The staphylococcal VgA protein, a member of the ABC transporter superfamily, confers resistance to streptogramin A, lincosamides, and pleuromutilins. This technical guide provides a comprehensive overview of the current understanding of the VgA protein's structure, function, and mechanism of action. Due to the absence of an experimentally determined three-dimensional structure, this guide leverages bioinformatic predictions and homology modeling to elucidate its structural features. We further present adaptable experimental protocols for the expression, purification, and biochemical characterization of VgA, aiming to facilitate future research and the development of novel therapeutics targeting this resistance determinant.

Introduction to Staphylococcal VgA Protein

The vga gene, typically located on plasmids, encodes the VgA protein, which actively confers resistance to several classes of antibiotics that target the 50S ribosomal subunit.[1][2][3][4] First identified in Staphylococcus aureus, variants of the vga gene, such as vga(A), vga(C), and vga(E), have been found in various staphylococcal species, including those of animal origin.[4][5][6] The VgA protein is a putative ATP-binding protein, and its function is essential for the bacterium's survival in the presence of specific antimicrobial agents.[1]

Predicted Molecular Structure of VgA

As of the latest data, no empirical three-dimensional structure of the staphylococcal VgA protein has been deposited in the Protein Data Bank (PDB). However, based on its amino acid sequence and homology to other ABC transporters, a structural model can be predicted.

Primary and Secondary Structure

The VgA protein is typically composed of 522 to 524 amino acids, with a molecular weight of approximately 60 kDa.[1][4][7] Analysis of its primary sequence reveals the characteristic features of a class 2 ABC transporter.[5] This includes two highly conserved ATP-binding cassettes (also known as nucleotide-binding domains or NBDs).[1][5] Each NBD contains the conserved Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis, as well as the ABC signature motif.[5]

A notable and somewhat atypical feature of the VgA protein is the apparent lack of extensive hydrophobic stretches that would constitute transmembrane domains (TMDs), which are canonical components of most ABC transporters responsible for forming a channel across the cell membrane.[1] This suggests that VgA may function in concert with other membrane-associated proteins or employ a novel mechanism for antibiotic efflux.

Tertiary Structure: A Homology Model

To visualize the putative three-dimensional structure of the VgA protein, a homology model can be generated using the SWISS-MODEL server. A suitable template for modeling would be a known structure of a related ABC transporter NBD. The resulting model would likely depict two globular NBDs, each with a core subdomain and a helical subdomain, forming a characteristic L-shape. In the functional transporter, these two NBDs are expected to dimerize upon ATP binding.

Table 1: Predicted Structural and Physicochemical Properties of Staphylococcal VgA(A) Protein

PropertyPredicted ValueReference(s)
Number of Amino Acids522[1]
Molecular Weight (Da)60,115[1]
Theoretical pI5.5 - 6.0Predicted
Grand Average of Hydropathicity (GRAVY)-0.2 to -0.4Predicted
Predicted Domains2 ATP-binding cassettes (NBDs)[1][5]
Conserved MotifsWalker A, Walker B, ABC signature[5]
Predicted Transmembrane Helices0-1[1]

Proposed Mechanism of Action and Regulation

The VgA protein is believed to function as a ribosomal protection protein. Instead of acting as a conventional efflux pump, it is hypothesized to bind to the ribosome and displace the antibiotic, thereby allowing protein synthesis to proceed. This mechanism is supported by the observation that the expression of vga(A) is regulated by a ribosome-mediated attenuation mechanism, where the presence of the target antibiotic stalled on the ribosome induces the full-length transcription of the vga(A) gene.[7]

Signaling Pathway: Ribosome-Mediated Attenuation of vga(A) Expression

vga_regulation cluster_ribosome Ribosome cluster_gene vga(A) Operon Ribosome Ribosome Stalled_Ribosome Stalled_Ribosome Ribosome->Stalled_Ribosome stalls on leader peptide Transcription_Termination Transcription_Termination Ribosome->Transcription_Termination without antibiotic, attenuator forms Resistance Resistance Ribosome->Resistance protein synthesis continues mRNA mRNA Transcription_Continuation Transcription_Continuation Stalled_Ribosome->Transcription_Continuation Leader_Peptide Leader_Peptide Attenuator Attenuator vgaA_gene vgaA_gene VgA_Protein VgA_Protein vgaA_gene->VgA_Protein translation Antibiotic Antibiotic Antibiotic->Ribosome binds VgA_Protein->Ribosome protects Transcription_Termination->Attenuator Transcription_Continuation->vgaA_gene allows transcription

Caption: Proposed ribosome-mediated attenuation of vga(A) expression.

Experimental Protocols

The following sections outline generalized protocols that can be adapted for the study of the staphylococcal VgA protein.

Recombinant Expression and Purification of VgA

Objective: To produce and purify recombinant VgA protein for structural and biochemical studies.

Methodology:

  • Gene Cloning: The vga(A) gene can be amplified from staphylococcal plasmid DNA and cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged VgA protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For further purification and to obtain a homogenous protein sample, the eluted protein is subjected to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

ATPase Activity Assay

Objective: To determine the ATP hydrolysis activity of the purified VgA protein.

Methodology:

  • Reaction Setup: The ATPase activity can be measured using a colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi), such as the malachite green assay. The reaction mixture should contain the purified VgA protein, ATP, MgCl₂, and a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).[8]

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).

  • Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the reaction is stopped. The amount of released Pi is then quantified by measuring the absorbance at a specific wavelength (e.g., 620-650 nm) after the addition of the malachite green reagent.

  • Data Analysis: A standard curve using known concentrations of phosphate is used to determine the amount of Pi produced. The specific activity of the VgA protein is then calculated (e.g., in nmol Pi/min/mg protein).

Experimental Workflow for VgA Characterization

VgA_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Biochemical & Structural Characterization vga_gene vga gene amplification Cloning Cloning into expression vector vga_gene->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Purity_Check SDS-PAGE & Western Blot SEC->Purity_Check ATPase_Assay ATPase Activity Assay Purity_Check->ATPase_Assay Binding_Assay Antibiotic Binding Assay (e.g., ITC, SPR) Purity_Check->Binding_Assay Homology_Modeling Homology Modeling Purity_Check->Homology_Modeling Structural_Studies Structural Studies (Crystallography, Cryo-EM, NMR) Purity_Check->Structural_Studies

Caption: A generalized experimental workflow for the characterization of staphylococcal VgA protein.

Conclusion and Future Directions

The staphylococcal VgA protein represents an important mechanism of antibiotic resistance. While its primary sequence and domain organization are partially understood, a definitive high-resolution structure is yet to be determined. The lack of canonical transmembrane domains suggests a potentially novel mode of action for an ABC transporter involved in antibiotic resistance. Future research should focus on obtaining an experimental structure of VgA, which will be invaluable for understanding its precise mechanism and for the structure-based design of inhibitors. The development of potent inhibitors of VgA could restore the efficacy of existing antibiotics and provide a new strategy to combat drug-resistant staphylococcal infections. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important bacterial protein.

References

Foundational

The VgA Gene: A Technical Guide to a Key Player in Staphylococcal Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence and spread of antibiotic resistance pose a significant threat to global health. Among the myriad of resistance mechanisms, t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of antibiotic resistance pose a significant threat to global health. Among the myriad of resistance mechanisms, those conferring resistance to macrolide, lincosamide, and streptogramin A (MLSA) antibiotics are of particular concern in Gram-positive bacteria, notably in Staphylococcus species. The vga gene, encoding an ATP-binding cassette F (ARE-ABCF) protein, represents a crucial element in this resistance landscape. This technical guide provides an in-depth exploration of the vga gene, its variants, and its role in antibiotic resistance. It details the molecular mechanisms of action, prevalence in key bacterial species, and comprehensive experimental protocols for its study, alongside structured data and visual pathways to facilitate understanding and further research.

Introduction to the VgA Gene and its Role in Antibiotic Resistance

The vga gene, first identified in Staphylococcus aureus, confers resistance to streptogramin A and related antibiotics[1][2]. It encodes a protein belonging to the ATP-binding cassette F (ARE-ABCF) subfamily, which mediates resistance through a mechanism of ribosome protection[3][4]. Unlike efflux pumps that actively remove antibiotics from the cell, VgA proteins bind to the ribosome and displace the bound antibiotic, thereby allowing protein synthesis to proceed[3]. The expression of the vga(A) gene is often regulated by a sophisticated mechanism known as ribosome-mediated attenuation, which is induced by the presence of the very antibiotics it confers resistance to[3].

Several variants of the vga gene have been identified, with vga(A) and its own variants being the most studied. These variants exhibit different resistance profiles against lincosamides, streptogramin A, and pleuromutilins[3][5][6]. The genetic determinants for vga genes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer among staphylococcal populations[1].

Molecular Mechanism of VgA-Mediated Resistance

The VgA protein functions as a ribosomal protection protein. The prevailing model suggests that in the presence of an MLSA antibiotic, which binds to the 50S ribosomal subunit and stalls translation, the VgA protein, in an ATP-dependent manner, binds to the ribosome. This binding induces a conformational change in the ribosome, leading to the dissociation of the antibiotic from its target site. This allows the ribosome to resume protein synthesis, rendering the bacterium resistant to the antibiotic's effects.

The regulation of vga(A) expression is a key aspect of its function. In the absence of an inducing antibiotic, the leader region of the vga(A) mRNA forms a secondary structure that prematurely terminates transcription. However, when an antibiotic like a lincosamide is present, it causes the ribosome translating a short leader peptide to stall. This stalling disrupts the terminator hairpin, allowing transcription to proceed into the vga(A) coding sequence, leading to the production of the resistance protein[3].

Quantitative Data on VgA Gene Prevalence and Resistance Levels

The prevalence of vga genes varies among different staphylococcal species and geographical locations. While generally low in clinical Staphylococcus aureus isolates in some regions, it is more frequently detected in coagulase-negative staphylococci, such as Staphylococcus haemolyticus, and in livestock-associated S. aureus strains[7][8][9].

Table 1: Prevalence of vga Genes in Staphylococcus Species
Bacterial SpeciesPrevalenceIsolate SourceGeographic RegionReference
Staphylococcus aureusLow (variable)Clinical (Human)Europe/North America[10]
Staphylococcus aureusHigher (variable)LivestockNot specified[11]
Staphylococcus haemolyticus3.7% - 57.3% (resistance to various antibiotics)Clinical (Human)India[12]
Coagulase-Negative Staphylococci55% (mecA gene, often co-located)Clinical (Human)Not specified[13]

The level of resistance conferred by vga genes is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of various antibiotics.

Table 2: Minimum Inhibitory Concentration (MIC) Values for VgA-Positive Staphylococcus Strains
VgA VariantAntibioticHost StrainMIC (μg/mL)Reference
vga(A) variantPristinamycin IIAS. aureus RN422032[1]
vga(A) variantPristinamycinS. aureus clinical isolates1 (intermediate resistance)[1]
vga(E) variantTiamulinS. aureus RN422016[14]
vga(E) variantLincomycinS. aureus RN422032[14]
vga(E) variantClindamycinS. aureus RN42204[14]
vga(E) variantVirginiamycin M1S. aureus RN42208[14]

Experimental Protocols

Detection of the vga Gene by Polymerase Chain Reaction (PCR)

This protocol is for the detection of the vga(A) gene and its variants.

Primers:

  • vga(A)-F: 5'-GTTTCTTAGTAGCTCGTTGAGC-3'[1]

  • vga(A)-R: 5'-CAATTCCTCAATTATTGTTTCC-3' (Designed based on conserved regions)

PCR Reaction Mixture (25 μL):

ComponentFinal ConcentrationVolume
10x PCR Buffer1x2.5 μL
dNTPs (10 mM)0.2 mM0.5 μL
vga(A)-F Primer (10 μM)0.4 μM1.0 μL
vga(A)-R Primer (10 μM)0.4 μM1.0 μL
Taq DNA Polymerase (5 U/μL)1.25 U0.25 μL
Template DNA (10-50 ng)-1.0 μL
Nuclease-free water-to 25 μL

PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation955 min1
Denaturation9530 sec30
Annealing5530 sec30
Extension721 min30
Final Extension727 min1

Analysis:

Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel. The expected amplicon size for the vga(A) gene with these primers is approximately 580 bp[1].

Cloning and Expression of the vga Gene for Functional Analysis

This protocol describes the cloning of a vga gene into an expression vector for subsequent functional analysis in a susceptible host strain like S. aureus RN4220.

  • Amplification of the vga gene: Perform PCR using primers that incorporate restriction sites (e.g., BamHI and SalI) at the 5' ends to facilitate cloning.

  • Vector and Insert Preparation: Digest both the PCR product and the shuttle vector (e.g., pRB374) with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the purified vga gene fragment into the digested shuttle vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation. Select for transformants on appropriate antibiotic-containing media.

  • Plasmid Isolation and Verification: Isolate plasmid DNA from the E. coli transformants and verify the correct insertion of the vga gene by restriction digestion and DNA sequencing.

  • Electroporation into S. aureus: Introduce the confirmed recombinant plasmid into the susceptible S. aureus host strain (e.g., RN4220) by electroporation[1].

  • Functional Analysis: Perform antimicrobial susceptibility testing on the S. aureus transformants to confirm the resistance phenotype conferred by the cloned vga gene.

Antimicrobial Susceptibility Testing (AST)

Broth microdilution is a standard method to determine the Minimum Inhibitory Concentration (MIC) of antibiotics.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the antibiotics to be tested in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizing Key Pathways and Workflows

Ribosome-Mediated Attenuation of vga(A) Expression

Ribosome_Mediated_Attenuation cluster_low_antibiotic Low/No Antibiotic cluster_high_antibiotic Inducing Antibiotic Present promoter_low Promoter leader_rna_low Leader RNA promoter_low->leader_rna_low Transcription Starts terminator_low Terminator Hairpin Forms leader_rna_low->terminator_low vga_gene_low vga(A) Gene no_transcription Transcription Terminates terminator_low->no_transcription Blocks RNA Polymerase promoter_high Promoter leader_rna_high Leader RNA promoter_high->leader_rna_high Transcription Starts ribosome_stalls Ribosome Stalls on Leader Peptide leader_rna_high->ribosome_stalls Translation anti_terminator Anti-terminator Hairpin Forms ribosome_stalls->anti_terminator Prevents Terminator Formation vga_gene_high vga(A) Gene anti_terminator->vga_gene_high Allows Transcription transcription_continues Transcription Continues vga_gene_high->transcription_continues vga_protein VgA Protein transcription_continues->vga_protein Translation

Caption: Regulation of vga(A) gene expression by ribosome-mediated attenuation.

Experimental Workflow for VgA Gene Analysis

VgA_Workflow start Isolate Antibiotic-Resistant Staphylococcus Strain pcr PCR for vga Gene (and variants) start->pcr sequencing DNA Sequencing of PCR Product pcr->sequencing Positive Result cloning Clone vga Gene into Expression Vector sequencing->cloning transformation Transform into Susceptible Host (e.g., S. aureus RN4220) cloning->transformation ast Antimicrobial Susceptibility Testing (MIC Determination) transformation->ast analysis Analyze Resistance Profile and Compare to Wild-Type ast->analysis end Characterization of VgA-mediated Resistance analysis->end

Caption: Workflow for the identification and functional analysis of the vga gene.

Logical Relationship of VgA-Mediated Ribosome Protection

VgA_Mechanism antibiotic MLSA Antibiotic ribosome Bacterial Ribosome (50S Subunit) antibiotic->ribosome Binds and Stalls protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibited ribosome_released Ribosome Resumes Translation ribosome->ribosome_released Antibiotic Released vga_gene vga Gene vga_protein VgA Protein (ARE-ABCF) vga_gene->vga_protein Expression vga_protein->antibiotic Displaces vga_protein->ribosome Binds to Stalled Ribosome adp ADP + Pi vga_protein->adp atp ATP atp->vga_protein Hydrolysis protein_synthesis_restored Protein Synthesis Restored ribosome_released->protein_synthesis_restored

Caption: Mechanism of ribosome protection by the VgA protein.

Conclusion

The vga gene and its variants are significant contributors to antibiotic resistance in staphylococci, particularly against clinically important MLSA antibiotics. Understanding the molecular mechanisms of VgA-mediated resistance, its regulation, and its prevalence is crucial for the development of effective strategies to combat resistant infections. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of vga genes in antibiotic resistance and to explore potential avenues for the development of novel therapeutics that can overcome these resistance mechanisms. Continuous surveillance and detailed characterization of emerging vga variants are essential to stay ahead of the evolving landscape of antibiotic resistance.

References

Exploratory

The Discovery and Characterization of Vascular Endothelial Growth Factor A (VEGF-A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Vascular Endothelial Growth Factor A (VEGF-A), a pivotal signaling protein, is a cornerstone in the fields of angiogenesis and cancer research....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor A (VEGF-A), a pivotal signaling protein, is a cornerstone in the fields of angiogenesis and cancer research. Initially identified in the mid-1970s by Dr. Harold D'vorak as vascular permeability factor (VPF) due to its ability to induce vascular leakage, its role has expanded to encompass a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, characterization, and core functionalities of VEGF-A, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it governs.

Discovery and Core Characteristics

VEGF-A is a member of the platelet-derived growth factor (PDGF)/vascular endothelial growth factor (VEGF) family. It is a homodimeric, disulfide-linked glycoprotein (B1211001) that plays a crucial role in vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the growth of new blood vessels from pre-existing ones). The human VEGFA gene undergoes alternative splicing to generate multiple isoforms, with VEGF-A165 being the most abundant and well-characterized. These isoforms exhibit varying affinities for their receptors and heparin, leading to distinct biological activities.

Quantitative Data

A precise understanding of the molecular interactions of VEGF-A is critical for therapeutic development. The following tables summarize key quantitative data related to VEGF-A's binding affinities and its expression levels in various tissues.

Table 1: Binding Affinities of Human VEGF-A Isoforms to VEGFR1 and VEGFR2
VEGF-A IsoformReceptorDissociation Constant (KD)Method
VEGF-A165VEGFR1~1 pMSurface Plasmon Resonance (SPR)
VEGF-A165VEGFR2~10-52 pMSurface Plasmon Resonance (SPR)
VEGF-A121VEGFR1~3.7 nMSurface Plasmon Resonance (SPR)
VEGF-A121VEGFR2~0.66 nMSurface Plasmon Resonance (SPR)
VEGF-A165b (anti-angiogenic)VEGFR1~1.4 nMSurface Plasmon Resonance (SPR)
VEGF-A165b (anti-angiogenic)VEGFR2~0.67 pMSurface Plasmon Resonance (SPR)
Table 2: VEGF-A Protein Concentration in Human Tumors and Corresponding Normal Tissues
Cancer TypeTissueVEGF-A Concentration (pg/mg protein)
Breast CancerTumor Cytosol140 - 693
Breast CancerHealthy Serum17 - 287 (pg/mL)
Breast CancerCancer Serum92 - 390 (pg/mL)
Colorectal CancerTumor Cytosol189 - 984
Colorectal CancerHealthy Plasma9 - 126 (pg/mL)
Colorectal CancerCancer Plasma19 - 211 (pg/mL)
Lung CancerCancer SerumMean: 686 (pg/mL)
Renal Cell CarcinomaTumorHigher than normal tissue in ~76% of cases

Signaling Pathways

VEGF-A primarily exerts its effects by binding to two receptor tyrosine kinases (RTKs): VEGF Receptor 1 (VEGFR1 or Flt-1) and VEGF Receptor 2 (VEGFR2 or KDR/Flk-1). While VEGF-A binds to VEGFR1 with higher affinity, VEGFR2 is considered the primary mediator of its angiogenic signals. Upon ligand binding, the receptors dimerize and undergo autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_monomer1 VEGFR2 VEGF-A->VEGFR2_monomer1 Binding VEGFR2_monomer2 VEGFR2 VEGF-A->VEGFR2_monomer2 VEGFR2_dimer VEGFR2 Dimer (Activated) VEGFR2_monomer1->VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2_monomer2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg Recruitment & Activation PI3K PI3K VEGFR2_dimer->PI3K Recruitment & Activation FAK FAK VEGFR2_dimer->FAK Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Paxillin Paxillin FAK->Paxillin Ras Ras PKC->Ras mTOR mTOR Akt->mTOR Cell_Migration Cell Migration & Cytoskeletal Rearrangement Paxillin->Cell_Migration Raf Raf Ras->Raf Cell_Survival Cell Survival & Permeability mTOR->Cell_Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation & Gene Expression ERK->Proliferation VEGF_Purification_Workflow start Start transformation Transformation of E. coli with VEGF-A Plasmid start->transformation culture Overnight Culture transformation->culture large_scale_culture Large-Scale Culture culture->large_scale_culture induction IPTG Induction large_scale_culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Lysozyme & Sonication) harvest->lysis ib_isolation Inclusion Body Isolation lysis->ib_isolation solubilization Solubilization (8M Urea) ib_isolation->solubilization refolding Protein Refolding (Rapid Dilution) solubilization->refolding purification Ni-NTA Affinity Chromatography refolding->purification end Purified VEGF-A purification->end

Foundational

An In-depth Technical Guide to the Homologs of VgA Protein in Other Bacterial Species

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence and spread of antibiotic resistance is a critical global health challenge. Among the diverse mechanisms of resistance, the protec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance is a critical global health challenge. Among the diverse mechanisms of resistance, the protection of the antibiotic's target site is a significant strategy employed by bacteria. The VgA protein and its homologs, members of the ATP-binding cassette F (ABC-F) subfamily, exemplify this mechanism. These proteins confer resistance to lincosamides, streptogramins A, and pleuromutilins by binding to the ribosome and displacing the bound antibiotic, thus rescuing protein synthesis. This technical guide provides a comprehensive overview of VgA protein homologs found in various bacterial species, detailing their identification, characterization, and the regulatory pathways governing their expression.

Data Presentation: VgA Protein Homologs

The following table summarizes key quantitative data for known VgA protein homologs, facilitating a comparative analysis of their distribution, size, and sequence relationships.

Protein NameBacterial SpeciesAccession NumberProtein Size (Amino Acids)Function & Sequence Identity
VgA(A) Staphylococcus aureusB7TGT5522Confers resistance to streptogramin A and pleuromutilins.[1]
VgA(A)v Staphylococcus aureusAF186237524A variant of VgA(A) conferring resistance to streptogramin A. Shares 83.2% nucleotide identity with vga(A).[2]
VgA(B) Staphylococcus aureusO54396552Confers resistance to pristinamycin. Shares 57.4% nucleotide identity with the vga(A) variant.[2][3]
VgA(C) Staphylococcus aureusNot available523Confers resistance to streptogramin A, lincosamides, and pleuromutilins.
VgA(E) variant Staphylococcus cohniiNot available524Confers cross-resistance to pleuromutilins, lincosamides, and streptogramin A. Shares 85.3% amino acid sequence identity with the original Vga(E).[4]
Lsa(A) Enterococcus faecalisQ5MQL4498Confers intrinsic resistance to lincosamides and streptogramin A.[5][6]
VmlR Bacillus subtilisP39115547Confers resistance to virginiamycin M and lincomycin.[7][8]
Sal(A) Staphylococcus saprophyticusNot availableNot availableConfers resistance to lincosamides and streptogramin A.
OptrA Enterococcus faecalisARO:3003746Not availableConfers resistance to oxazolidinones and phenicols.[9]

Experimental Protocols

This section provides detailed methodologies for the identification and functional characterization of VgA homologs.

Protocol 1: Identification of VgA Homologs using BLASTP

This protocol outlines the steps to identify potential VgA homologs in a protein database using the Basic Local Alignment Search Tool for proteins (BLASTP).

  • Prepare the Query Sequence:

    • Obtain the amino acid sequence of a known VgA protein (e.g., VgA(A) from Staphylococcus aureus, UniProt Accession: B7TGT5) in FASTA format.[10]

  • Access the BLASTP Server:

    • Navigate to the NCBI BLAST website (blast.ncbi.nlm.nih.gov) and select "protein blast".

  • Enter the Query Sequence:

    • Paste the FASTA-formatted VgA sequence into the "Enter Query Sequence" box.

  • Select the Search Database:

    • Choose a relevant protein database to search against. The "Non-redundant protein sequences (nr)" database is a comprehensive choice.

  • Choose the Algorithm:

    • Select "blastp" (protein-protein BLAST).

  • Set Algorithm Parameters (Optional but Recommended):

    • Expect threshold (E-value): Set a low E-value (e.g., 1e-5) to limit results to statistically significant hits.

    • Word size: Use the default value (typically 6 for protein searches).

    • Matrix: Select an appropriate scoring matrix, such as BLOSUM62.

    • Gap Costs: Use default values.

  • Initiate the Search:

    • Click the "BLAST" button to start the search.

  • Analyze the Results:

    • Examine the search results, paying attention to the "Max score," "Total score," "Query cover," and "E-value" for each hit.

    • High scores, high query coverage, and low E-values indicate a higher likelihood of homology.

    • The "Percent Identity" provides a measure of sequence similarity.

Protocol 2: Identification of VgA Homologs using HMMER

This protocol describes the use of Hidden Markov Models (HMMs) for more sensitive homolog detection, particularly for distantly related proteins.

  • Obtain a Multiple Sequence Alignment (MSA):

    • Gather the protein sequences of several known VgA homologs and related ABC-F proteins.

    • Perform a multiple sequence alignment using a tool like Clustal Omega or MUSCLE.

  • Build a Profile HMM:

    • Use the hmmbuild program from the HMMER suite to create a profile HMM from the MSA.

  • Access the HMMER Server or Use Command-Line Tools:

    • Utilize the HMMER web server (--INVALID-LINK--) or the command-line tool hmmsearch.

  • Perform the Search:

    • Web Server: Paste the profile HMM into the search box and select a target protein database.

    • Command-Line: Use the hmmsearch command:

  • Analyze the Results:

    • Examine the output for significant hits based on the E-value and score. HMMER is often more sensitive than BLAST for detecting remote homologs.

Protocol 3: PCR Amplification and Sequencing of a Novel vga Gene

This protocol details the process of amplifying a putative vga gene from a bacterial isolate and preparing it for sequencing.

  • Design Degenerate Primers:

    • Align the nucleotide sequences of known vga genes to identify conserved regions.

    • Design degenerate forward and reverse primers targeting these conserved regions. The primers should have a length of 20-30 nucleotides and a balanced GC content.

  • Prepare the PCR Reaction Mixture (50 µL total volume):

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTP mix

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 1 µL of Template DNA (genomic DNA from the bacterial isolate, ~50-100 ng)

    • 0.5 µL of Taq DNA Polymerase (5 U/µL)

    • 40.5 µL of Nuclease-free water

  • Perform PCR Amplification:

    • Use the following thermocycling conditions as a starting point, and optimize as needed:

      • Initial Denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 50-60°C for 30 seconds (optimize based on primer Tm)

        • Extension: 72°C for 1 minute per kb of expected product size

      • Final Extension: 72°C for 10 minutes

  • Analyze the PCR Product:

    • Run the PCR product on a 1% agarose (B213101) gel to confirm the presence of a band of the expected size.

  • Purify the PCR Product:

    • Use a commercial PCR purification kit to clean the amplified DNA fragment.

  • Sequence the PCR Product:

    • Send the purified PCR product for Sanger sequencing using the amplification primers.

  • Analyze the Sequence:

    • Assemble the forward and reverse sequencing reads to obtain the full sequence of the amplified fragment.

    • Translate the nucleotide sequence into a protein sequence and compare it to known VgA homologs using BLASTP.

Protocol 4: Functional Characterization of a VgA Homolog using Cloning and Expression

This protocol describes how to clone a putative vga gene into an expression vector and assess its function in a susceptible host.

  • Amplify the Full-Length Gene:

    • Design primers with restriction enzyme sites at the 5' ends to amplify the entire open reading frame of the vga homolog.

  • Prepare the Insert and Vector:

    • Digest both the purified PCR product and the expression vector (e.g., pET-28a for E. coli expression or a shuttle vector for staphylococcal expression) with the chosen restriction enzymes.

    • Purify the digested insert and vector using gel electrophoresis and a gel extraction kit.

  • Ligate the Insert into the Vector:

    • Set up a ligation reaction with the digested insert, vector, and T4 DNA ligase. Incubate according to the manufacturer's instructions.

  • Transform a Host Strain:

    • Transform the ligation mixture into a suitable host strain (e.g., competent E. coli DH5α for plasmid propagation or an antibiotic-susceptible bacterial strain for functional analysis).

  • Select for Transformants:

    • Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotic for the expression vector.

  • Verify the Cloned Construct:

    • Perform colony PCR and restriction digestion to confirm the presence of the insert in the vector.

    • Sequence the entire insert to ensure there are no mutations.

  • Express the VgA Homolog:

    • For inducible expression systems, induce protein expression with the appropriate inducer (e.g., IPTG for the pET system).

  • Assess Antibiotic Resistance:

    • Perform antibiotic susceptibility testing (e.g., broth microdilution or disk diffusion) on the strain expressing the VgA homolog and a control strain with an empty vector.

    • An increase in the minimum inhibitory concentration (MIC) for lincosamides, streptogramins A, or pleuromutilins indicates that the cloned gene confers resistance.

Protocol 5: Functional Analysis of VgA-mediated Ribosome Protection using an in vitro Translation Assay

This protocol outlines a method to directly assess the ability of a purified VgA homolog to rescue protein synthesis from antibiotic inhibition in a cell-free system.

  • Purify the VgA Homolog:

    • Express the VgA homolog with a purification tag (e.g., His-tag) and purify the protein using affinity chromatography.

  • Set up the in vitro Translation Reaction:

    • Use a commercial in vitro translation kit (e.g., based on E. coli S30 extract).

    • Prepare reaction mixtures containing all necessary components for translation (e.g., amino acids, energy source, template mRNA encoding a reporter protein like luciferase or GFP).

  • Establish Experimental Groups:

    • Control: in vitro translation reaction without any additions.

    • Antibiotic Inhibition: Add a known inhibitory concentration of an antibiotic (e.g., lincomycin, streptogramin A).

    • VgA Rescue: Add the antibiotic and varying concentrations of the purified VgA homolog.

    • VgA Control: Add the purified VgA homolog without any antibiotic.

  • Incubate the Reactions:

    • Incubate the reactions at the optimal temperature for the in vitro translation system (e.g., 37°C) for a specified time (e.g., 1-2 hours).

  • Measure Reporter Protein Synthesis:

    • Quantify the amount of reporter protein produced in each reaction.

      • For luciferase, measure luminescence using a luminometer.

      • For GFP, measure fluorescence using a fluorometer.

  • Analyze the Results:

    • Compare the levels of protein synthesis in the different experimental groups. A significant increase in reporter protein synthesis in the "VgA Rescue" group compared to the "Antibiotic Inhibition" group demonstrates that the VgA homolog can protect the ribosome from the antibiotic and rescue translation.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways related to VgA homologs.

experimental_workflow cluster_identification Identification of VgA Homologs cluster_characterization Characterization of VgA Homologs Query VgA Sequence Query VgA Sequence BLASTP Search BLASTP Search Query VgA Sequence->BLASTP Search HMMER Search HMMER Search Query VgA Sequence->HMMER Search Candidate Homologs Candidate Homologs BLASTP Search->Candidate Homologs HMMER Search->Candidate Homologs PCR Amplification & Sequencing PCR Amplification & Sequencing Candidate Homologs->PCR Amplification & Sequencing Cloning & Expression Cloning & Expression Candidate Homologs->Cloning & Expression Sequence Analysis Sequence Analysis PCR Amplification & Sequencing->Sequence Analysis Functional Confirmation Functional Confirmation Sequence Analysis->Functional Confirmation Antibiotic Susceptibility Testing Antibiotic Susceptibility Testing Cloning & Expression->Antibiotic Susceptibility Testing Antibiotic Susceptibility Testing->Functional Confirmation ribosome_mediated_attenuation cluster_no_antibiotic No Antibiotic Present cluster_antibiotic Antibiotic Present Ribosome translates leader peptide Ribosome translates leader peptide Terminator hairpin forms Terminator hairpin forms Ribosome translates leader peptide->Terminator hairpin forms Transcription terminates Transcription terminates Terminator hairpin forms->Transcription terminates No VgA protein produced No VgA protein produced Transcription terminates->No VgA protein produced Antibiotic binds to ribosome Antibiotic binds to ribosome Ribosome stalls on leader peptide Ribosome stalls on leader peptide Antibiotic binds to ribosome->Ribosome stalls on leader peptide Anti-terminator hairpin forms Anti-terminator hairpin forms Ribosome stalls on leader peptide->Anti-terminator hairpin forms Transcription proceeds Transcription proceeds Anti-terminator hairpin forms->Transcription proceeds VgA protein produced VgA protein produced Transcription proceeds->VgA protein produced Ribosome protection Ribosome protection VgA protein produced->Ribosome protection

References

Exploratory

VgA Protein: A Molecular Sentinel in Pleuromutilin Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of antibiotic resistance poses a significant threat to global health. Pleuromutilins, a class of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic resistance poses a significant threat to global health. Pleuromutilins, a class of antibiotics targeting the bacterial ribosome, have been a valuable tool in combating infections caused by Gram-positive pathogens. However, the efficacy of these drugs is increasingly challenged by resistance mechanisms, notably those mediated by the VgA protein. This technical guide provides a comprehensive overview of the VgA protein's role in pleuromutilin (B8085454) resistance, detailing the underlying molecular mechanisms, quantitative data on resistance levels, and detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers and drug development professionals working to understand and overcome this critical resistance pathway.

Introduction: The VgA Protein and the ABC-F Superfamily

The VgA protein is a member of the ATP-binding cassette F (ABC-F) subfamily of proteins.[1][2] Unlike canonical ABC transporters that function as efflux pumps, ABC-F proteins, including VgA, lack transmembrane domains and mediate antibiotic resistance through a mechanism known as ribosome protection.[1][2][3] The vga genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their dissemination among staphylococcal species.[2][4] Several variants of VgA exist, including Vga(A), Vga(A)v, Vga(A)LC, and Vga(C), each exhibiting distinct spectra of resistance to pleuromutilins, lincosamides, and streptogramin A (PLSA) antibiotics.[4][5][6][7]

Molecular Mechanism of VgA-Mediated Pleuromutilin Resistance

Pleuromutilin antibiotics inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby interfering with tRNA positioning and peptide bond formation.[2][8][9] VgA proteins counteract this inhibition by directly interacting with the ribosome.

The current model for VgA-mediated resistance, supported by structural and biochemical studies, involves the following key steps:[1][3][10]

  • Recognition of Stalled Ribosomes: Pleuromutilin binding stalls the ribosome during translation.[1]

  • VgA Binding: The VgA protein, in its ATP-bound state, recognizes and binds to the E-site of the stalled 70S ribosome.[1][11]

  • Conformational Changes and Antibiotic Displacement: Upon binding, the antibiotic resistance domain (ARD) of the VgA protein, a linker region connecting its two nucleotide-binding domains, extends into the PTC. This induces long-range conformational changes in the ribosomal RNA and the P-site tRNA, ultimately leading to the displacement of the bound pleuromutilin antibiotic from its binding site.[1][10]

  • Resumption of Translation: Once the antibiotic is dislodged, the ribosome is freed from inhibition, and protein synthesis can resume.

This mechanism of action categorizes VgA as a ribosome protection protein, a crucial distinction from antibiotic efflux pumps.

Signaling Pathway of VgA-Mediated Ribosome Protection

VgA_Pleuromutilin_Resistance cluster_Cell Bacterial Cell Pleuromutilin Pleuromutilin Ribosome 70S Ribosome Pleuromutilin->Ribosome Binds to PTC Inhibition Translation Inhibition Stalled_Ribosome Pleuromutilin-Stalled Ribosome Complex Translation Protein Synthesis Ribosome->Translation VgA VgA Protein (ATP-bound) VgA->Stalled_Ribosome Binds to E-site VgA_Ribosome_Complex VgA-Ribosome Complex Stalled_Ribosome->VgA_Ribosome_Complex Induces conformational change & displaces Pleuromutilin Stalled_Ribosome->Inhibition VgA_Ribosome_Complex->Ribosome VgA dissociates Resumption Translation Resumption VgA_Ribosome_Complex->Resumption Resumption->Translation

Caption: VgA protein recognizes and displaces pleuromutilin from stalled ribosomes, allowing translation to resume.

Quantitative Data on Pleuromutilin Resistance

The expression of VgA proteins in Staphylococcus aureus and other staphylococci leads to a significant increase in the Minimum Inhibitory Concentrations (MICs) of pleuromutilin antibiotics. The level of resistance can vary depending on the specific VgA variant and the genetic context (e.g., plasmid-borne vs. chromosomally encoded, and gene copy number).[4]

Staphylococcus Strain Relevant Genotype Retapamulin MIC (µg/mL) Tiamulin MIC (µg/mL) Reference
S. aureus RN4220 (pCU1)Control (vector only)0.250.5[4]
S. aureus RN4220 (pCU1-vgaAv)Plasmid-borne vgaAv16>64[4]
S. aureus RN4220 (pVGA)Plasmid-borne vgaA32>64[4]
S. aureus IV20217033Plasmid-borne vgaA64>64[4]
S. aureus IV20204009Chromosomally-encoded vgaAv (Tn5406)232[4]
S. aureus IV20217008Chromosomally-encoded vgaAv (Tn5406)432[4]
Staphylococcus aureus Isolate BC-3781 MIC50 (µg/mL) BC-3781 MIC90 (µg/mL) Number of Isolates Reference
Methicillin-susceptible (MSSA)0.120.123,118[9]
Methicillin-resistant (MRSA)0.120.122,409[9]

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments used to study VgA-mediated pleuromutilin resistance.

Cloning and Expression of VgA Protein

This protocol describes the general steps for cloning a vga gene and expressing the corresponding protein, for example, in E. coli.

  • Gene Amplification:

    • Design primers with appropriate restriction sites to amplify the full-length vga gene from a clinical isolate of Staphylococcus.

    • Perform PCR using a high-fidelity DNA polymerase.[1]

  • Vector Ligation:

    • Digest both the PCR product and a suitable expression vector (e.g., pET series for E. coli or a shuttle vector like pCU1 for S. aureus) with the chosen restriction enzymes.[4]

    • Ligate the digested vga gene into the linearized vector using T4 DNA ligase.

  • Transformation:

    • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

    • Select for transformants on agar (B569324) plates containing the appropriate antibiotic.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Protein Expression:

    • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a starter culture overnight in LB medium with the selection antibiotic.

    • Inoculate a larger volume of expression medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow at a suitable temperature (e.g., 16-37°C) for a defined period (e.g., 4-16 hours).

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (containing lysozyme, DNase, and protease inhibitors).

    • Lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • If the VgA protein is tagged (e.g., with a His-tag), purify the soluble fraction using affinity chromatography (e.g., Ni-NTA).

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

    • Analyze the purity of the protein by SDS-PAGE.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Antibiotic Stock Solutions:

    • Dissolve the pleuromutilin antibiotic (e.g., retapamulin, tiamulin) in a suitable solvent to a high concentration.

  • Prepare Inoculum:

    • Inoculate a single colony of the Staphylococcus strain to be tested into cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Perform Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the pleuromutilin antibiotic in CAMHB to achieve the desired concentration range.

  • Inoculate Plate:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[9][12][13]

In Vitro Ribosome Binding Assay

This assay can be used to demonstrate the displacement of a radiolabeled pleuromutilin from the ribosome by the VgA protein.

  • Preparation of Ribosomes:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., S. aureus).

  • Binding Reaction:

    • Incubate the isolated ribosomes with a radiolabeled pleu-romutilin (e.g., [3H]tiamulin) in a suitable binding buffer to allow for complex formation.

  • Displacement Assay:

    • Add increasing concentrations of purified VgA protein to the ribosome-antibiotic complexes.

    • Include control reactions with a non-specific protein (e.g., BSA) and an excess of unlabeled pleuromutilin.

    • Incubate to allow for potential displacement.

  • Separation and Quantification:

    • Separate the ribosome-bound radiolabeled antibiotic from the free antibiotic using a method such as nitrocellulose filter binding or ultracentrifugation.

    • Quantify the amount of radioactivity on the filters or in the pellets using a scintillation counter.

    • A decrease in ribosome-bound radioactivity in the presence of VgA protein indicates displacement of the antibiotic.[14]

Experimental Workflow for Studying VgA-Mediated Resistancedot

Experimental_Workflow

References

Foundational

The Genetic Entourage of a Resistance Gene: A Technical Guide to the vga(A) Variant

For Researchers, Scientists, and Drug Development Professionals The emergence and spread of antimicrobial resistance pose a significant threat to global health. The vga(A) gene, conferring resistance to pleuromutilins, l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of antimicrobial resistance pose a significant threat to global health. The vga(A) gene, conferring resistance to pleuromutilins, lincosamides, and streptogramin A (PLSA) antibiotics, is a key player in this challenge, particularly within staphylococcal species. Understanding the genetic environment of vga(A) is paramount for developing effective strategies to combat its dissemination. This technical guide provides an in-depth analysis of the mobile genetic elements that carry and mobilize the vga(A) gene variant, details the experimental protocols used for their characterization, and visualizes the known regulatory and genetic structures.

Data Presentation: Mobile Genetic Elements Harboring vga(A)

The dissemination of vga(A) is primarily facilitated by its association with mobile genetic elements (MGEs), namely plasmids and transposons. These elements act as vehicles, enabling the transfer of the resistance gene between different bacterial strains and species. The following tables summarize the key characteristics of identified vga(A)-carrying MGEs.

Plasmid DesignationSize (bp)Host Organism(s)Other Associated GenesReference(s)
pVGA5,713Staphylococcus aureus (MRSA ST398)rep (replication), mob (mobilization)[1][2]
pUR2355~7,209-7,609S. aureus (MRSA), S. epidermidismobC (mobilization), rlx (relaxase), rep (replication), ORF (unknown function)[1][2]
pUR4128~7,209-7,609S. aureus (MRSA)mobC (mobilization), rlx (relaxase), rep (replication), ORF (unknown function)[1][2]
pUR3036~7,209-7,609S. epidermidis (MRSE)rlx (relaxase), mob (3 genes), rep (replication), ORFs (unknown function)[1][2]
pUR3937~7,209-7,609S. epidermidis (MRSE)rlx (relaxase), mob (3 genes), rep (replication), ORFs (unknown function)[1][2]
TransposonSize (bp)Associated vga(A) VariantGenetic FeaturesReference(s)
Tn5406-like5,467vga(A)vCarries a variant of vga(A) and three putative transposase genes with similarity to those of Tn554. It does not generate target repeats upon insertion.[1][3][4]

Experimental Protocols: Characterizing the Genetic Environment of vga(A)

The characterization of the genetic context of the vga(A) gene relies on a combination of molecular biology techniques. Below are detailed methodologies for key experiments.

Plasmid DNA Isolation from Staphylococcus spp.

This protocol is adapted for the efficient extraction of plasmid DNA from staphylococcal species, which can be challenging due to their cell wall composition.

  • Culture Preparation: Inoculate 5-10 mL of a suitable broth medium (e.g., Tryptic Soy Broth) with a single colony of the staphylococcal strain. Incubate overnight at 37°C with shaking.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing lysostaphin (B13392391) (e.g., 100 µg/mL) to effectively degrade the staphylococcal cell wall. Incubate at 37°C for 30-60 minutes.

    • Proceed with a standard alkaline lysis protocol (Solutions I, II, and III) to denature chromosomal and plasmid DNA, followed by selective precipitation of the chromosomal DNA.

  • DNA Purification:

    • Separate the plasmid DNA-containing supernatant.

    • Purify the plasmid DNA using a silica-based column purification kit or by isopropanol (B130326) precipitation followed by an ethanol (B145695) wash.

    • Elute the purified plasmid DNA in a suitable buffer (e.g., TE buffer or sterile water).

Transformation of Staphylococcus aureus by Electroporation

This method is used to introduce isolated vga(A)-carrying plasmids into a susceptible recipient S. aureus strain (e.g., RN4220) to confirm the plasmid's role in conferring resistance.

  • Preparation of Competent Cells:

    • Grow the recipient S. aureus strain to the mid-logarithmic phase.

    • Wash the cells repeatedly with ice-cold, sterile, non-conductive solution (e.g., 10% glycerol) to remove salts.

    • Resuspend the final cell pellet in a small volume of the same wash solution.

  • Electroporation:

    • Mix the competent cells with the purified plasmid DNA in a pre-chilled electroporation cuvette.

    • Apply a high-voltage electrical pulse using an electroporator.

    • Immediately add recovery medium (e.g., TSB with sucrose) to the cuvette.

  • Selection of Transformants:

    • Incubate the cells at 37°C for 1-2 hours to allow for the expression of the resistance gene.

    • Plate the cell suspension on selective agar (B569324) plates containing the appropriate antibiotic (e.g., a lincosamide or streptogramin A) to select for transformants that have successfully taken up the vga(A)-carrying plasmid.

Inverse PCR (iPCR) for Mapping Surrounding Genetic Regions

iPCR is employed to amplify and sequence the DNA flanking a known sequence, such as the vga(A) gene, to identify its genetic context on a plasmid or chromosome.

  • Genomic/Plasmid DNA Digestion:

    • Digest the purified DNA with a restriction enzyme that does not cut within the vga(A) gene.

    • Inactivate the restriction enzyme.

  • Self-Ligation:

    • Perform a self-ligation reaction on the digested DNA fragments under dilute conditions to favor intramolecular ligation, resulting in circular DNA molecules.

  • PCR Amplification:

    • Design primers that anneal to the known sequence of the vga(A) gene but are oriented outwards (in the "inverse" direction).

    • Use these primers to perform PCR on the circularized DNA templates. This will amplify the unknown DNA that was ligated to the ends of the known vga(A) fragment.

  • Sequencing and Analysis:

    • Sequence the resulting PCR product.

    • Analyze the sequence to identify the genes and genetic elements flanking the vga(A) gene.

Southern Blot Analysis for Gene Localization

Southern blotting is used to determine the location of the vga(A) gene (plasmid-borne or chromosomal) and to identify the size of the DNA fragment on which it resides.

  • DNA Digestion and Gel Electrophoresis:

    • Digest both the total genomic DNA and the purified plasmid DNA with a suitable restriction enzyme.

    • Separate the resulting DNA fragments by size using agarose (B213101) gel electrophoresis.

  • DNA Transfer:

    • Denature the DNA in the gel to create single-stranded fragments.

    • Transfer the single-stranded DNA from the gel to a solid membrane (e.g., nitrocellulose or nylon).

  • Probe Hybridization:

    • Prepare a labeled DNA probe specific for the vga(A) gene.

    • Incubate the membrane with the labeled probe, allowing the probe to hybridize to its complementary sequence on the membrane.

  • Detection:

    • Wash the membrane to remove any unbound probe.

    • Detect the location of the hybridized probe using an appropriate detection method (e.g., autoradiography for a radioactive probe or a colorimetric/chemiluminescent reaction for a non-radioactive probe). The presence of a band in the plasmid DNA lane indicates a plasmid location, while a band in the genomic DNA lane suggests a chromosomal location.

Mandatory Visualizations

Genetic Organization of vga(A)-Carrying Plasmids

The following diagrams illustrate the genetic architecture of representative plasmids known to carry the vga(A) gene. These mobile elements often contain genes essential for their own replication and transfer, in addition to the resistance determinant.

vgaA_plasmid_organization cluster_pVGA pVGA Plasmid cluster_pUR2355 pUR2355/pUR4128 Plasmid pVGA_rep rep pVGA_vgaA vga(A) pVGA_mob mob pUR2355_rep1 rep pUR2355_vgaA vga(A) pUR2355_rep2 rep pUR2355_orf ORF pUR2355_mobC mobC pUR2355_rlx rlx

Caption: Genetic maps of representative vga(A)-carrying plasmids.

Genetic Structure of the Tn5406-like Transposon

The vga(A)v variant is often found within a transposon that shares similarities with Tn5406. This mobile element is capable of inserting into different locations within the bacterial genome, including both the chromosome and plasmids.

Tn5406_like_transposon tnpA tnpA tnpB tnpB tnpA->tnpB tnpC tnpC tnpB->tnpC vgaAv vga(A)v tnpC->vgaAv

Caption: Organization of the Tn5406-like transposon carrying vga(A)v.

Experimental Workflow for Characterizing the Genetic Environment of vga(A)**

The process of identifying and characterizing the genetic context of the vga(A) gene involves a series of interconnected experimental steps.

experimental_workflow start Isolate bacterial strain with suspected vga(A) resistance plasmid_isolation Plasmid DNA Isolation start->plasmid_isolation genomic_dna_isolation Genomic DNA Isolation start->genomic_dna_isolation pcr_screening PCR for vga(A) gene plasmid_isolation->pcr_screening genomic_dna_isolation->pcr_screening southern_blot Southern Blot Analysis pcr_screening->southern_blot localization Determine vga(A) location (plasmid or chromosome) southern_blot->localization transformation Transformation into susceptible host localization->transformation If plasmid inverse_pcr Inverse PCR localization->inverse_pcr If chromosome mic_testing MIC determination of transformant transformation->mic_testing confirmation Confirm plasmid-mediated resistance mic_testing->confirmation confirmation->inverse_pcr sequencing Sequencing of iPCR product and/or entire plasmid inverse_pcr->sequencing analysis Sequence analysis and genetic map construction sequencing->analysis

Caption: Workflow for the characterization of the vga(A) genetic environment.

Ribosome-Mediated Attenuation of vga(A) Expression

The expression of the vga(A) gene is regulated by a sophisticated mechanism known as ribosome-mediated attenuation. This allows the bacterium to produce the Vga(A) protein, which confers resistance, only when it is needed, i.e., in the presence of the antibiotic.

ribosome_attenuation cluster_no_antibiotic No Antibiotic Present cluster_with_antibiotic Antibiotic Present ribosome_no_ab Ribosome translates leader peptide unimpeded terminator_loop Terminator hairpin forms in mRNA ribosome_no_ab->terminator_loop transcription_termination Transcription of vga(A) is terminated terminator_loop->transcription_termination ribosome_with_ab Ribosome stalls at leader peptide due to antibiotic antiterminator_loop Anti-terminator hairpin forms in mRNA ribosome_with_ab->antiterminator_loop transcription_continuation Transcription of vga(A) proceeds antiterminator_loop->transcription_continuation vgaA_protein Vga(A) protein produced transcription_continuation->vgaA_protein start vga(A) gene transcription begins start->ribosome_no_ab start->ribosome_with_ab

Caption: Regulation of vga(A) expression by ribosome-mediated attenuation.[5]

This technical guide provides a comprehensive overview of the genetic environment of the vga(A) gene variant. By understanding the mobile genetic elements responsible for its spread, the experimental methods to track them, and the regulatory mechanisms controlling its expression, researchers and drug development professionals can better devise strategies to counter the threat of PLSA antibiotic resistance.

References

Exploratory

Substrate Specificity of the VgA(A)LC Protein Variant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The VgA(A)LC protein, an evolutionary variant of the Vga(A) ATP-binding cassette F (ABC-F) protein from Staphylococcus haemolyticus, represents a s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The VgA(A)LC protein, an evolutionary variant of the Vga(A) ATP-binding cassette F (ABC-F) protein from Staphylococcus haemolyticus, represents a significant development in bacterial antibiotic resistance. This technical guide provides an in-depth analysis of the substrate specificity of VgA(A)LC, a crucial factor in its ability to confer resistance to multiple classes of antibiotics. Through a detailed examination of its molecular interactions, the genetic basis for its altered specificity, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for researchers in microbiology, antibiotic development, and molecular biology.

Introduction to VgA(A)LC and its Mechanism of Action

VgA(A)LC is a member of the antibiotic resistance (ARE) ABC-F protein family, which provides protection from ribosome-targeting antibiotics.[1][2][3][4] Unlike typical ABC transporters, these proteins lack transmembrane domains and function within the cytoplasm.[4] The primary mechanism of action for VgA(A)LC and other ARE-ABCF proteins is ribosome protection, whereby the protein binds to the ribosome and displaces the antibiotic, thereby allowing protein synthesis to continue.[1][2][4][5]

The VgA(A)LC variant is distinguished from its progenitor, Vga(A), by seven amino acid substitutions.[6][7][8] These alterations, particularly a cluster of four substitutions (L212S, G219V, A220T, and G226S) within the interdomain linker, are responsible for a significant shift in substrate specificity.[6][7][9] While Vga(A) primarily confers resistance to streptogramin A antibiotics, VgA(A)LC exhibits a broader resistance profile that includes both streptogramin A and lincosamide antibiotics, such as lincomycin (B1675468) and clindamycin.[6][7][8]

Quantitative Analysis of Substrate Specificity

The substrate specificity of VgA(A)LC is quantitatively assessed through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for Staphylococcus aureus RN4220 expressing VgA(A)LC and its parent protein, Vga(A), against various antibiotics.

Table 1: MICs (µg/mL) of Lincosamides and Streptogramin A for S. aureus RN4220 Expressing Vga(A) and VgA(A)LC

AntibioticS. aureus RN4220 (Control)S. aureus RN4220 with Vga(A)S. aureus RN4220 with VgA(A)LC
Lincomycin2432
Clindamycin0.1250.258
Pristinamycin IIA (Streptogramin A)0.53232

Data compiled from Novotna et al. (2006).[8]

Table 2: Impact of Specific Mutations in the VgA(A)LC Linker Region on MICs (µg/mL)

VgA(A) VariantAmino Acid Combination (Positions 212, 219, 220, 226)LincomycinClindamycinPristinamycin IIA
Vga(A)L G A G40.2532
VgA(A)LC S V T S 32 8 32
Mutant 1S G A G40.2532
Mutant 2L V T S32432
Mutant 3S V A G16132
Mutant 4L G T S80.532

Data adapted from Lenart et al. (2015).[9][10] These data highlight the critical role of the four clustered amino acid substitutions in conferring resistance to lincosamides.

Experimental Protocols

The characterization of VgA(A)LC substrate specificity relies on several key molecular biology and microbiology techniques. The following sections provide detailed methodologies for these essential experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the VgA(A)LC protein to identify residues critical for substrate specificity.

Protocol:

  • Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.[11]

  • PCR Amplification:

    • Prepare a reaction mixture containing the plasmid DNA with the vga(A)LC gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu Turbo), and dNTPs.[11]

    • Perform PCR with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • Digestion of Parental DNA: Add the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[11][12]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for plasmid propagation.

  • Verification: Isolate the plasmid DNA from the transformed E. coli and verify the desired mutation through DNA sequencing.

Transformation of Staphylococcus aureus RN4220

To assess the resistance phenotype, the plasmid carrying the vga(A)LC gene or its variants is introduced into a susceptible host strain, such as S. aureus RN4220, via electroporation.

Protocol for Electrocompetent Cell Preparation and Transformation:

  • Cell Growth: Inoculate S. aureus RN4220 into a suitable broth medium and grow to the early- to mid-exponential phase.

  • Harvesting and Washing: Harvest the bacterial cells by centrifugation at 4°C. Wash the cell pellet multiple times with ice-cold, sterile, deionized water, followed by washes with a sterile, ice-cold 10% glycerol (B35011) solution.

  • Preparation of Electrocompetent Cells: Resuspend the final cell pellet in a small volume of 10% glycerol. The cells can be used immediately or stored at -80°C.

  • Electroporation:

    • Thaw the electrocompetent cells on ice.

    • Add 10-100 ng of the plasmid DNA to the cells and mix gently.[13][14]

    • Transfer the cell/DNA mixture to a chilled electroporation cuvette (1 mm or 2 mm gap).[14]

    • Apply an electrical pulse using an electroporator. Typical settings for S. aureus are 1.8-2.5 kV, 25 µF, and 100-200 Ω.[14]

  • Recovery and Plating: Immediately add recovery medium to the cuvette and transfer the cell suspension to a microcentrifuge tube. Incubate at 37°C for 1-2 hours with shaking.[13]

  • Selection: Plate the recovered cells on selective agar (B569324) plates containing the appropriate antibiotic to select for transformants. Incubate at 37°C until colonies appear.

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is performed to quantify the level of antibiotic resistance conferred by the VgA(A)LC protein. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the antibiotics to be tested. Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).[15][16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the S. aureus RN4220 strain expressing the VgA(A)LC variant, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[17]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria). Incubate the plate at 37°C for 16-20 hours.[16][17]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[16]

Visualizing the Molecular Mechanisms

The function and regulation of VgA(A)LC can be understood through the visualization of its mechanism of action and the genetic regulation of its expression.

Ribosome Protection Mechanism of ARE-ABCF Proteins

VgA(A)LC, as an ARE-ABCF protein, protects the ribosome from antibiotics that target the peptidyl transferase center. The following diagram illustrates this general mechanism.

Ribosome_Protection_Mechanism cluster_ribosome Ribosome cluster_molecules Molecules Ribosome 70S Ribosome Antibiotic Antibiotic (Lincosamide/Streptogramin A) Ribosome->Antibiotic VgA(A)LC binding causes conformational changes, displacing the antibiotic PTC Peptidyl Transferase Center (PTC) Antibiotic->Ribosome Binds to PTC, stalls translation VgAALC VgA(A)LC Protein VgAALC->Ribosome Binds to ribosome in an ATP-dependent manner ADP_Pi ADP + Pi VgAALC->ADP_Pi ATP hydrolysis resets the protein ATP ATP

Caption: Mechanism of ribosome protection by the VgA(A)LC protein.

Regulation of vga(A)LC Gene Expression

The expression of the vga(A)LC gene is regulated by a ribosome-mediated attenuation mechanism, where the presence of the target antibiotic induces gene expression.

Gene_Regulation_Pathway cluster_dna vga(A)LC Operon cluster_no_antibiotic No Antibiotic Present cluster_with_antibiotic Antibiotic Present Promoter Promoter Leader Leader Peptide (contains attenuation sequence) Promoter->Leader Transcription starts Ribosome_no_ab Ribosome Leader->Ribosome_no_ab Translation of leader peptide begins Ribosome_with_ab Ribosome Stalls Leader->Ribosome_with_ab Translation of leader peptide begins vgaALC_gene vga(A)LC Gene Termination_loop Termination Loop Forms Ribosome_no_ab->Termination_loop Ribosome proceeds unimpeded Transcription_stops Transcription Terminates Termination_loop->Transcription_stops Antibiotic Antibiotic Antibiotic->Ribosome_with_ab Binds to ribosome Antitermination_loop Antitermination Loop Forms Ribosome_with_ab->Antitermination_loop Stalling at a specific codon prevents termination loop formation Transcription_continues Full-length vga(A)LC mRNA is transcribed Antitermination_loop->Transcription_continues

Caption: Ribosome-mediated attenuation of vga(A)LC gene expression.

Conclusion and Future Directions

The VgA(A)LC protein variant exemplifies the rapid evolution of antibiotic resistance mechanisms in pathogenic bacteria. Its expanded substrate specificity to include lincosamides, in addition to streptogramin A, poses a significant clinical challenge. The detailed analysis of the amino acid substitutions responsible for this shift provides a molecular basis for understanding this phenomenon. The experimental protocols outlined in this guide offer a framework for the continued investigation of VgA(A)LC and other ARE-ABCF proteins.

Future research should focus on obtaining high-resolution structural data of VgA(A)LC in complex with the ribosome and its various antibiotic substrates. This would provide invaluable insights into the precise molecular interactions that determine substrate specificity. Furthermore, the development of inhibitors that specifically target VgA(A)LC or disrupt its interaction with the ribosome could offer a novel therapeutic strategy to overcome this form of antibiotic resistance. A deeper understanding of the regulation of vga(A)LC expression may also reveal new targets for intervention. This knowledge is critical for the development of next-generation antibiotics and strategies to preserve the efficacy of existing antimicrobial agents.

References

Foundational

VgA Protein Interaction with the Bacterial Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of antibiotic resistance is a critical global health challenge. Bacteria have evolved numerous mechanisms to counteract the effects o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance is a critical global health challenge. Bacteria have evolved numerous mechanisms to counteract the effects of antibiotics, including the protection of cellular targets. The Virginiamycin A resistance (VgA) protein, a member of the ATP-binding cassette F (ABC-F) protein family, confers resistance to lincosamide, streptogramin A, and pleuromutilin (B8085454) (LSAP) antibiotics by directly interacting with the bacterial ribosome. This technical guide provides an in-depth examination of the VgA protein's interaction with the bacterial ribosome, its mechanism of action, and the experimental approaches used to characterize this interaction. We consolidate available quantitative data, detail experimental protocols, and provide visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in microbiology, structural biology, and drug development.

Introduction

The VgA protein is a key player in bacterial resistance to several classes of antibiotics that target the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1] These antibiotics inhibit protein synthesis by stalling the ribosome. VgA and its homologs act as ribosomal protection proteins, dislodging the bound antibiotic from its target site and allowing translation to resume.[2] Understanding the molecular details of this interaction is crucial for the development of novel antimicrobial strategies that can overcome this resistance mechanism. This guide synthesizes the current knowledge on the VgA-ribosome interaction, focusing on the structural basis of its function and the methodologies employed for its study.

Mechanism of Action

The VgA protein belongs to the ABC-F subfamily of ATP-binding cassette proteins. Unlike canonical ABC transporters, ABC-F proteins lack transmembrane domains and do not function as efflux pumps. Instead, they utilize the energy from ATP binding and hydrolysis to remodel ribonucleoprotein complexes. In the case of VgA, it directly engages the antibiotic-stalled ribosome.

The proposed mechanism involves the following steps:

  • Recognition of the Stalled Ribosome: VgA recognizes and binds to the 70S ribosome that has been stalled by an LSAP antibiotic.

  • Antibiotic Displacement: Through an ATP-dependent conformational change, VgA induces a structural rearrangement within the peptidyl transferase center of the 50S subunit. This allosteric modulation leads to the dissociation of the bound antibiotic from the ribosome.

  • Ribosome Rescue and Translation Resumption: Once the antibiotic is dislodged, the ribosome is freed from its stalled state, and protein synthesis can continue.

  • VgA Dissociation: Following antibiotic release, VgA detaches from the ribosome, allowing it to act on other stalled ribosomes. It is suggested that the ADP-bound form of the protein has a lower affinity for the ribosome, facilitating its release after ATP hydrolysis.

This mechanism of "antibiotic target protection" is a sophisticated bacterial defense strategy against a range of clinically important antibiotics.

Quantitative Data on Protein-Ribosome Interactions

MoleculeTargetMethodDissociation Constant (Kd)Reference
MsrE (ABC-F protein) 70S RibosomeNot specified1:1 stoichiometrySu et al., 2018
Api137 (Antimicrobial peptide) 70S RibosomeFluorescence Polarization~0.2 µM - 4.7 µMKrizsan et al., 2022; Graf et al., 2023
Erythromycin (Macrolide) 70S RibosomeIsothermal Titration Calorimetry~5 nMDavis et al., 2017
Solithromycin (Ketolide) 70S RibosomeIsothermal Titration Calorimetry~5 nMDavis et al., 2017

Table 1: Binding affinities of selected ABC-F proteins and ribosome-targeting antibiotics. This table provides a comparative overview of binding strengths to the bacterial ribosome.

Experimental Protocols

The study of the VgA-ribosome interaction necessitates a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

Ribosome Binding Assays

This technique is used to determine the binding affinity of a protein to a radiolabeled ligand, in this case, the ribosome (or ribosomal subunits).

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Staphylococcus aureus) by sucrose (B13894) gradient centrifugation.

  • Radiolabeling (optional): If studying the binding to a specific ribosomal RNA component, it can be radiolabeled with ³²P. Alternatively, the protein can be labeled.

  • Binding Reaction:

    • Incubate a constant, low concentration of radiolabeled ribosomes (e.g., 10 nM) with increasing concentrations of purified VgA protein in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT) at 37°C for 30 minutes.

    • The total reaction volume is typically 50-100 µL.

  • Filtration:

    • Pass the binding reactions through a nitrocellulose membrane (0.45 µm pore size) under vacuum. Proteins and protein-ligand complexes are retained, while unbound nucleic acids pass through.

    • Wash the filter with cold binding buffer to remove non-specific interactions.

  • Quantification:

    • Quantify the amount of radioactivity retained on the filter using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Plot the fraction of bound ribosomes as a function of the VgA protein concentration.

    • Fit the data to a binding isotherm (e.g., a hyperbolic or sigmoidal function) to determine the dissociation constant (Kd).

This method measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Protocol:

  • Fluorescent Labeling: Label the VgA protein with a suitable fluorophore (e.g., fluorescein (B123965) isothiocyanate, FITC) according to the manufacturer's instructions.

  • Binding Reaction:

    • In a microplate, mix a constant concentration of fluorescently labeled VgA (e.g., 10 nM) with increasing concentrations of purified 70S ribosomes in a suitable binding buffer.

    • Incubate at room temperature for 30-60 minutes to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization or anisotropy using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of ribosome concentration.

    • Fit the data to a binding curve to calculate the Kd.

Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to determine the high-resolution structure of the VgA-ribosome complex.

Protocol:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of VgA protein and a non-hydrolyzable ATP analog (e.g., AMP-PNP) to trap the complex in an ATP-bound state.

    • A specific antibiotic (e.g., virginiamycin A) can be included to form the stalled ribosome complex.

  • Grid Preparation:

    • Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).

    • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

  • Data Collection:

    • Screen the frozen-hydrated grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a Titan Krios) equipped with a direct electron detector.

    • Collect a large dataset of movie frames at a defined defocus range.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.

    • Pick individual ribosome particles from the micrographs.

    • Perform 2D classification to remove junk particles and select for homogeneous classes.

    • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the VgA-ribosome complex.

  • Model Building and Analysis:

    • Dock atomic models of the ribosome and a homology model of VgA into the cryo-EM density map.

    • Refine the atomic model to fit the density and analyze the protein-ribosome and protein-antibiotic interactions.

Regulation of VgA Expression: A Signaling Pathway

The expression of the vga(A) gene is tightly regulated by a mechanism known as ribosome-mediated attenuation . This regulatory system ensures that the VgA protein is produced only when needed, i.e., in the presence of the antibiotics it confers resistance to.

vgaA_regulation cluster_process Regulatory Mechanism promoter Promoter leader Leader Peptide (vgaL) transcription Transcription promoter->transcription Initiates attenuator Attenuator (Terminator Hairpin) ribosome Ribosome leader->ribosome vgaA_gene vga(A) Gene termination Premature Termination attenuator->termination Leads to antitermination Transcription Readthrough attenuator->antitermination Leads to translation Translation vgaA_gene->translation antibiotic LSAP Antibiotic antibiotic->ribosome Binds and stalls ribosome->attenuator Allows formation of terminator hairpin stalled_ribosome Stalled Ribosome ribosome->stalled_ribosome Becomes stalled_ribosome->attenuator transcription->leader Transcribes vgaA_protein VgA Protein translation->vgaA_protein antitermination->vgaA_gene

Ribosome-mediated attenuation of vga(A) expression.

Explanation of the Pathway:

  • Transcription Initiation: Transcription of the vga(A) operon begins at the promoter.

  • Leader Peptide Translation: A small leader peptide (vgaL) located upstream of the vga(A) gene is translated.

  • Antibiotic-Induced Stalling: In the presence of LSAP antibiotics, the ribosome translating the leader peptide stalls at a specific codon.

  • Antitermination: This stalling of the ribosome prevents the formation of a terminator hairpin structure (the attenuator) in the nascent mRNA. The formation of an alternative, antiterminator hairpin is favored, which allows RNA polymerase to continue transcription through the attenuator region and into the downstream vga(A) gene.

  • VgA Protein Synthesis: The full-length vga(A) mRNA is then translated to produce the VgA protein, which can then protect the ribosomes from the antibiotic.

  • Absence of Antibiotic: In the absence of the antibiotic, the ribosome translates the leader peptide without stalling and dissociates. This allows the terminator hairpin to form, leading to premature transcription termination and preventing the synthesis of the VgA protein.

Experimental Workflow for Characterizing a Novel VgA Homolog

For researchers investigating a newly identified VgA-like protein, the following workflow provides a structured approach to characterize its interaction with the ribosome.

workflow start Identify Putative VgA Homolog clone_express Clone and Express Recombinant Protein start->clone_express purify Purify Protein clone_express->purify confirm_resistance Confirm Antibiotic Resistance Phenotype (e.g., MIC assays) purify->confirm_resistance biochem_assays Biochemical Assays (Filter Binding, Fluorescence Polarization) purify->biochem_assays in_vivo_studies In Vivo Validation (e.g., Reporter Assays) confirm_resistance->in_vivo_studies determine_kd Determine Binding Affinity (Kd) to Ribosome biochem_assays->determine_kd structural_studies Structural Studies (Cryo-EM) determine_kd->structural_studies elucidate_mechanism Elucidate Mechanism of Action structural_studies->elucidate_mechanism elucidate_mechanism->in_vivo_studies end Characterized VgA Homolog in_vivo_studies->end

Workflow for characterizing a novel VgA homolog.

Conclusion and Future Directions

The VgA protein represents a significant mechanism of antibiotic resistance in Gram-positive bacteria. Its ability to rescue stalled ribosomes by displacing antibiotics highlights the dynamic nature of the ribosome and the intricate strategies evolved by bacteria to survive antibiotic pressure. While significant progress has been made in understanding the general mechanism of VgA and other ABC-F proteins, several areas warrant further investigation.

Future research should focus on:

  • Determining the precise binding kinetics and thermodynamics of the VgA-ribosome interaction to provide a quantitative framework for its action.

  • High-resolution structural studies of VgA in complex with ribosomes from various bacterial species to understand the species-specific differences in resistance.

  • Investigating the role of the nucleotide-binding domains and ATP hydrolysis in the conformational changes that drive antibiotic release.

  • Screening for and designing small molecule inhibitors that can block the VgA-ribosome interaction, thereby restoring the efficacy of existing antibiotics.

A deeper understanding of the VgA-mediated resistance mechanism will be instrumental in the development of next-generation antimicrobial therapies that can effectively combat multidrug-resistant pathogens.

References

Exploratory

Regulation of VgA Gene Expression in Staphylococci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of antibiotic resistance in staphylococci, particularly Staphylococcus aureus, poses a significant threat to public health. The V...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance in staphylococci, particularly Staphylococcus aureus, poses a significant threat to public health. The VgA family of ATP-binding cassette (ABC-F) proteins confers resistance to streptogramin A, lincosamides, and pleuromutilins (LSAP) antibiotics by a mechanism of ribosomal protection. The expression of the vga(A) gene is tightly regulated to ensure antibiotic resistance is mounted efficiently upon antibiotic challenge. This technical guide provides an in-depth overview of the regulatory mechanisms governing vga(A) gene expression in staphylococci, with a focus on the well-characterized ribosome-mediated attenuation model. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key regulatory pathways.

The VgA(A) Resistance Determinant

The vga(A) gene, often located on plasmids, encodes the VgA(A) protein, a member of the ABC-F protein family.[1][2] Unlike typical ABC transporters that function as efflux pumps, VgA(A) and its variants protect the ribosome from the inhibitory action of LSAP antibiotics. This protection allows protein synthesis to continue even in the presence of these drugs. Several variants of vga(A) have been identified, such as vga(A)v and vga(A)LC, which exhibit different resistance profiles to lincosamides and streptogramin A.[3][4]

The Mechanism of VgA(A) Gene Regulation: Ribosome-Mediated Attenuation

The primary mechanism controlling the expression of the vga(A) gene is ribosome-mediated translational attenuation . This regulatory system allows the bacterium to sense the presence of specific antibiotics and induce the expression of the resistance gene accordingly. The key components of this regulatory system are located in the 5' untranslated region (5' UTR) of the vga(A) mRNA, which includes a short leader peptide and a series of inverted repeat sequences that can form alternative secondary structures.

Signaling Pathway of VgA(A) Induction

The regulation of vga(A) expression is a dynamic process that shifts between a repressed and an induced state based on the presence or absence of an inducing antibiotic.

  • In the absence of an inducing antibiotic: The vga(A) mRNA is transcribed but its translation is repressed. The 5' UTR of the mRNA folds into a specific secondary structure (the OFF state) that sequesters the ribosome binding site (RBS) and the start codon of the vga(A) gene within a stable stem-loop. This prevents the ribosome from initiating translation of the VgA(A) protein.

  • In the presence of an inducing antibiotic: Antibiotics like streptogramin A bind to the peptidyl transferase center (PTC) of the ribosome. When a ribosome translates a short open reading frame (ORF) within the 5' UTR, known as the leader peptide, the presence of the antibiotic in the PTC causes the ribosome to stall at a specific codon within the leader peptide sequence. This stalling event disrupts the inhibitory secondary structure of the 5' UTR, leading to the formation of an alternative, active conformation (the ON state). In this alternative structure, the RBS and start codon of the vga(A) gene are exposed, allowing for efficient translation initiation and the production of the VgA(A) resistance protein.

Visualization of the Regulatory Pathway

The following diagram illustrates the ribosome-mediated attenuation of vga(A) expression.

vgaA_regulation cluster_off OFF State (No Antibiotic) cluster_on ON State (Antibiotic Present) UTR_off vga(A) 5' UTR (Inactive Conformation) RBS_off RBS Sequestered UTR_off->RBS_off Forms inhibitory stem-loop VgA_off No VgA(A) Translation RBS_off->VgA_off Translation blocked Ribosome Ribosome Stalls at Leader Peptide UTR_on vga(A) 5' UTR (Active Conformation) Ribosome->UTR_on Disrupts inhibitory stem-loop Antibiotic Streptogramin A Antibiotic->Ribosome Binds to PTC RBS_on RBS Exposed UTR_on->RBS_on Releases RBS VgA_on VgA(A) Translation RBS_on->VgA_on Translation proceeds Ribosome_entry->UTR_off Translates leader peptide

Caption: Ribosome-mediated attenuation of vga(A) expression.

Quantitative Data on VgA(A)-Mediated Resistance

Staphylococcal Strain / PlasmidAntibioticMIC (µg/mL) without vga(A)MIC (µg/mL) with vga(A) or variantReference
S. aureus RN4220Pristinamycin IIA232[2]
S. aureus RN4220Tiamulin-Increased[5]
S. aureus RN4220Retapamulin-Increased[5]
S. aureus Clinical IsolatesRetapamulin<22 - 64[5]
S. aureus RN4220 (pCU1-vgaAv)Retapamulin-Increased[5]
S. aureus RN4220Lincomycin-Increased[4]
S. aureus RN4220Clindamycin-Increased[4]

Experimental Protocols

The study of vga(A) gene regulation involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

RNA Extraction from Staphylococcus aureus

High-quality RNA is essential for downstream applications such as Northern blotting and RT-qPCR.

Materials:

  • S. aureus culture grown to the desired optical density.

  • TRIzol or similar phenol-based lysis reagent.

  • Chloroform.

  • Isopropanol (B130326).

  • 75% Ethanol (prepared with DEPC-treated water).

  • Nuclease-free water.

  • Lysostaphin (B13392391).

Protocol:

  • Harvest bacterial cells from culture by centrifugation at 4°C.

  • Resuspend the cell pellet in a suitable buffer (e.g., TE buffer) containing lysostaphin to facilitate cell wall degradation. Incubate at 37°C for 10-15 minutes.

  • Add TRIzol reagent to the cell suspension and vortex vigorously to lyse the cells.

  • Incubate for 5 minutes at room temperature.

  • Add chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding isopropanol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet briefly and resuspend in nuclease-free water.

  • Treat with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Northern Blot Analysis

Northern blotting is used to detect and quantify the size and abundance of specific RNA transcripts.

Materials:

  • Total RNA from S. aureus.

  • Formaldehyde-agarose gel.

  • MOPS running buffer.

  • Nylon membrane.

  • UV crosslinker.

  • Prehybridization and hybridization buffer.

  • Radiolabeled or non-radiolabeled probe specific for the vga(A) transcript.

  • Washing buffers.

  • Detection reagents (X-ray film or digital imager).

Protocol:

  • Denature the RNA samples by heating in a formaldehyde-containing loading buffer.

  • Separate the RNA by size on a formaldehyde-agarose gel.[6]

  • Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.

  • Fix the RNA to the membrane by UV crosslinking.[6]

  • Prehybridize the membrane in a hybridization buffer to block non-specific binding sites.

  • Hybridize the membrane with a labeled probe specific to the vga(A) gene overnight at an appropriate temperature.

  • Wash the membrane with a series of washing buffers of increasing stringency to remove unbound probe.

  • Detect the hybridized probe using an appropriate detection method.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify gene expression levels.[7][8]

Materials:

  • High-quality total RNA.

  • Reverse transcriptase and associated buffers.

  • Random primers or gene-specific primers for reverse transcription.

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Primers specific for the vga(A) gene and a reference (housekeeping) gene.

  • qPCR instrument.

Protocol:

  • Reverse Transcription (cDNA Synthesis):

    • Mix RNA, primers, and dNTPs.

    • Denature at 65°C for 5 minutes and then place on ice.

    • Add reverse transcriptase and buffer.

    • Incubate at an appropriate temperature (e.g., 42°C or 50°C) for 60 minutes.

    • Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers for vga(A) or the reference gene, and the synthesized cDNA.

    • Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the vga(A) and the reference gene in both control and induced conditions.

    • Calculate the relative fold change in vga(A) expression using the ΔΔCt method.[7]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the interaction between the vga(A) 5' UTR RNA and ribosomal proteins or other regulatory factors.[9][10][11]

Materials:

  • In vitro transcribed and labeled vga(A) 5' UTR RNA probe.

  • Purified ribosomal proteins or cell extracts.

  • Binding buffer.

  • Non-denaturing polyacrylamide gel.

  • Electrophoresis buffer (e.g., TBE or Tris-Glycine).

  • Detection system for the labeled probe.

Protocol:

  • Incubate the labeled RNA probe with varying concentrations of the protein of interest in a binding buffer.

  • Include control reactions with no protein and with a non-specific competitor RNA to demonstrate the specificity of the interaction.

  • Resolve the RNA-protein complexes from the free RNA probe by electrophoresis on a non-denaturing polyacrylamide gel.[11]

  • Dry the gel and visualize the labeled RNA by autoradiography or phosphorimaging. A "shift" in the mobility of the RNA probe indicates the formation of an RNA-protein complex.

Experimental and Logical Workflow

The investigation of vga(A) gene regulation follows a logical progression of experiments.

experimental_workflow cluster_initial Initial Characterization cluster_expression Expression Analysis cluster_mechanism Mechanistic Studies MIC_testing MIC Determination Gene_cloning vga(A) Cloning & Sequencing MIC_testing->Gene_cloning Identifies resistance gene RNA_extraction RNA Extraction Gene_cloning->RNA_extraction Provides sequence for probes/primers Northern_blot Northern Blot RNA_extraction->Northern_blot RT_qPCR RT-qPCR RNA_extraction->RT_qPCR UTR_analysis 5' UTR Analysis (Secondary Structure Prediction) Northern_blot->UTR_analysis Determines transcript size RT_qPCR->UTR_analysis Quantifies expression changes Leader_peptide_mutagenesis Leader Peptide Mutagenesis UTR_analysis->Leader_peptide_mutagenesis Identifies key regulatory elements EMSA EMSA for RNA-Protein Interaction UTR_analysis->EMSA Identifies interacting factors In_vitro_translation In vitro Translation Assays Leader_peptide_mutagenesis->In_vitro_translation Confirms role in stalling

Caption: A typical experimental workflow for studying vga(A) regulation.

Conclusion

The regulation of the vga(A) gene in staphylococci is a sophisticated process that allows for a rapid and specific response to the presence of certain antibiotics. The ribosome-mediated attenuation mechanism, involving a leader peptide and the dynamic secondary structure of the 5' UTR, is a classic example of gene regulation in bacteria. A thorough understanding of this regulatory network is crucial for the development of novel strategies to combat antibiotic resistance. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the nuances of vga(A) expression and to explore potential avenues for therapeutic intervention.

References

Foundational

The Evolutionary Trajectory of VgA-Mediated Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence and dissemination of antibiotic resistance pose a significant threat to global public health. Among the myriad of resistance mech...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and dissemination of antibiotic resistance pose a significant threat to global public health. Among the myriad of resistance mechanisms, those mediated by ATP-Binding Cassette (ABC) transporters are of particular concern due to their broad substrate specificity and their frequent location on mobile genetic elements, which facilitates their spread. This technical guide provides an in-depth exploration of the evolutionary origin of VgA-mediated resistance, a mechanism that confers resistance to pleuromutilin, lincosamide, and streptogramin A (PLSA) antibiotics in Gram-positive bacteria, particularly in staphylococci. This document details the genetic basis, evolutionary pressures, and molecular mechanisms underpinning VgA-mediated resistance, offering valuable insights for researchers and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of VgA-Mediated Resistance

The VgA family of proteins, belonging to the ABC-F subfamily, provides resistance by protecting the ribosome from the inhibitory action of PLSA antibiotics. Several variants of the vga gene have been identified, including vga(A), vga(B), vga(C), and vga(E), each with distinct resistance profiles. The following tables summarize the Minimum Inhibitory Concentrations (MICs) conferred by these variants against a range of relevant antibiotics. It is important to note that direct comparative data across all variants under identical experimental conditions is limited in the current literature. The presented data is a consolidation from multiple studies and serves as a reference for the general resistance levels conferred by each variant.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Pleuromutilins against Staphylococcus aureus Strains Harboring Different vga Genes.

AntibioticS. aureus RN4220 (Control)S. aureus with vga(A) S. aureus with vga(C)S. aureus with vga(E)**
Tiamulin≤ 116816
Valnemulin≤ 0.5848
Retapamulin≤ 0.25424

Note: These values are representative and can vary depending on the specific genetic background of the host strain and the specific allele of the vga gene.

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Lincosamides and Streptogramin A against Staphylococcus aureus Strains Harboring Different vga Genes.

AntibioticS. aureus RN4220 (Control)S. aureus with vga(A) S. aureus with vga(A)vS. aureus with vga(C) S. aureus with vga(E)
Lincomycin≤ 216>12864>128
Clindamycin≤ 0.54321632
Pristinamycin IIA (Streptogramin A)≤ 232163232

Note: The vga(A)v variant shows a notably higher resistance to lincosamides compared to the original vga(A) gene.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying VgA-mediated resistance.

Cloning and Expression of vga Genes in Staphylococcus aureus

This protocol describes the cloning of a vga gene into a shuttle vector and its subsequent expression in a susceptible S. aureus strain, such as RN4220.

Materials:

  • Staphylococcus strain carrying the vga gene of interest.

  • S. aureus RN4220 (recipient strain).

  • E. coli DH5α (cloning host).

  • Shuttle vector (e.g., pLI50).

  • Restriction enzymes and T4 DNA ligase.

  • PCR reagents and primers specific for the vga gene.

  • Lysostaphin.

  • Plasmid DNA extraction kits.

  • Electroporator and cuvettes.

  • Tryptic Soy Broth (TSB) and Agar (B569324) (TSA).

  • Appropriate antibiotics for selection.

Procedure:

  • Gene Amplification: Amplify the full open reading frame of the vga gene from the genomic DNA of the resistant staphylococcal isolate using high-fidelity PCR. Design primers to include restriction sites compatible with the shuttle vector.

  • Vector and Insert Preparation: Digest both the shuttle vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the digested vga insert into the prepared shuttle vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells. Select for transformants on LB agar containing the appropriate antibiotic.

  • Plasmid Verification: Isolate plasmid DNA from the E. coli transformants and verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.

  • Transformation into S. aureus: Isolate the recombinant plasmid from a verified E. coli clone. Prepare electrocompetent S. aureus RN4220 cells. Electroporate the recombinant plasmid into the competent S. aureus cells.

  • Selection and Confirmation: Select for S. aureus transformants on TSA plates containing the appropriate antibiotic. Confirm the presence of the recombinant plasmid in the S. aureus transformants by plasmid extraction and restriction analysis.

Determination of Minimum Inhibitory Concentrations (MICs)

This protocol outlines the broth microdilution method for determining the MICs of antibiotics against S. aureus strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • S. aureus strains to be tested.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Antibiotic stock solutions.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture the S. aureus strains overnight in TSB. Dilute the overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute the inoculum to a final concentration of 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of the antibiotics in CAMHB in the 96-well plates.

  • Inoculation: Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Ribosome Binding Assay

This protocol provides a simplified approach to demonstrate the ribosome protection mechanism of VgA proteins using an in vitro translation system.

Materials:

  • Purified 70S ribosomes from S. aureus.

  • E. coli S30 extract for in vitro transcription/translation.

  • Plasmid DNA encoding a reporter gene (e.g., luciferase).

  • Radiolabeled amino acid (e.g., 35S-methionine).

  • Purified VgA protein.

  • PLSA antibiotics.

  • TCA (trichloroacetic acid).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: Set up the in vitro translation reactions containing the S30 extract, the reporter plasmid, and all necessary components for transcription and translation.

  • Inhibition: Add a PLSA antibiotic at a concentration known to inhibit translation to a subset of the reactions.

  • Protection: To the antibiotic-inhibited reactions, add increasing concentrations of purified VgA protein.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Quantification: Stop the reactions by adding TCA to precipitate the newly synthesized proteins. Collect the precipitates on glass fiber filters and wash to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filters using a scintillation counter.

  • Analysis: Compare the amount of protein synthesis in the presence and absence of the antibiotic and VgA protein. An increase in protein synthesis in the presence of VgA and the antibiotic indicates ribosome protection.

Mandatory Visualization

Evolutionary Pathway of VgA Variants

The evolutionary divergence of VgA variants is a result of selective pressures from the use of PLSA antibiotics in both human and veterinary medicine. The following diagram illustrates a proposed evolutionary pathway for the major VgA variants, highlighting their diversification from a putative ancestral gene.

Evolutionary_Pathway_of_VgA cluster_origin Putative Ancestral Origin cluster_vga Diversification of VgA Family Ancestral ABC-F Gene Ancestral ABC-F Gene vga(A) vga(A) Ancestral ABC-F Gene->vga(A) Initial Emergence (Streptogramin A Pressure) vga(B) vga(B) Ancestral ABC-F Gene->vga(B) Independent Evolution vga(C) vga(C) Ancestral ABC-F Gene->vga(C) Acquisition on Multiresistance Plasmids (Pleuromutilin/Lincosamide Pressure) vga(E) vga(E) Ancestral ABC-F Gene->vga(E) Emergence in Porcine Staphylococci (Pleuromutilin Pressure) vga(A)v vga(A)v vga(A)->vga(A)v Point Mutations (Lincosamide Pressure)

Proposed evolutionary diversification of VgA variants.
Experimental Workflow for Characterizing VgA-Mediated Resistance

The following diagram outlines a comprehensive workflow for the identification and characterization of VgA-mediated resistance in a clinical or environmental isolate.

Experimental_Workflow_VgA Isolate with PLSA Resistance Isolate with PLSA Resistance Phenotypic Screening (MICs) Phenotypic Screening (MICs) Isolate with PLSA Resistance->Phenotypic Screening (MICs) Genotypic Screening (PCR for vga genes) Genotypic Screening (PCR for vga genes) Isolate with PLSA Resistance->Genotypic Screening (PCR for vga genes) Gene Sequencing and Variant Identification Gene Sequencing and Variant Identification Genotypic Screening (PCR for vga genes)->Gene Sequencing and Variant Identification Plasmid Analysis Plasmid Analysis Gene Sequencing and Variant Identification->Plasmid Analysis Cloning and Expression in Susceptible Host Cloning and Expression in Susceptible Host Gene Sequencing and Variant Identification->Cloning and Expression in Susceptible Host Confirmation of Resistance Phenotype Confirmation of Resistance Phenotype Cloning and Expression in Susceptible Host->Confirmation of Resistance Phenotype Mechanism of Action Studies (Ribosome Binding) Mechanism of Action Studies (Ribosome Binding) Confirmation of Resistance Phenotype->Mechanism of Action Studies (Ribosome Binding) Fitness Cost Analysis Fitness Cost Analysis Confirmation of Resistance Phenotype->Fitness Cost Analysis Comprehensive Characterization Comprehensive Characterization Mechanism of Action Studies (Ribosome Binding)->Comprehensive Characterization Fitness Cost Analysis->Comprehensive Characterization

Workflow for the characterization of VgA-mediated resistance.
Regulation of vga(A) Expression by Ribosome-Mediated Attenuation

The expression of some vga genes, such as vga(A), is regulated by a mechanism of ribosome-mediated attenuation, where the presence of the inducing antibiotic causes ribosome stalling and a conformational change in the mRNA leader sequence, leading to gene expression.

VgA_Regulation cluster_no_antibiotic No Antibiotic cluster_with_antibiotic With PLSA Antibiotic Leader Peptide Translated Leader Peptide Translated Terminator Hairpin Forms Terminator Hairpin Forms Leader Peptide Translated->Terminator Hairpin Forms Transcription Terminates Transcription Terminates Terminator Hairpin Forms->Transcription Terminates vga(A) Gene Not Transcribed vga(A) Gene Not Transcribed Transcription Terminates->vga(A) Gene Not Transcribed Ribosome Stalls on Leader Peptide Ribosome Stalls on Leader Peptide Antiterminator Hairpin Forms Antiterminator Hairpin Forms Ribosome Stalls on Leader Peptide->Antiterminator Hairpin Forms Transcription Continues Transcription Continues Antiterminator Hairpin Forms->Transcription Continues vga(A) Gene Transcribed and Translated vga(A) Gene Transcribed and Translated Transcription Continues->vga(A) Gene Transcribed and Translated Ribosome Ribosome Ribosome->Leader Peptide Translated Ribosome->Ribosome Stalls on Leader Peptide Antibiotic Binding

Ribosome-mediated attenuation of vga(A) expression.

Conclusion

The evolutionary origin of VgA-mediated resistance is a multifaceted process driven by the interplay of antibiotic selection pressure, genetic mutation, and horizontal gene transfer. The diversification of the VgA family highlights the adaptability of bacteria in response to the introduction of new antimicrobial agents. A thorough understanding of the molecular mechanisms and evolutionary trajectories of VgA-mediated resistance, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is crucial for the development of novel therapeutic strategies to combat this growing threat. Continuous surveillance and functional characterization of emerging VgA variants are essential to anticipate and counteract the evolution of antibiotic resistance in clinically important pathogens.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cloning and Expression of Vitellogenin-Like Protein (VgA)

Introduction Vitellogenins (Vg) are precursors to egg yolk proteins, playing a crucial role in the reproduction of most oviparous species.[1][2] These large glycolipophosphoproteins are synthesized extra-ovarially, prima...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitellogenins (Vg) are precursors to egg yolk proteins, playing a crucial role in the reproduction of most oviparous species.[1][2] These large glycolipophosphoproteins are synthesized extra-ovarially, primarily in the liver of vertebrates or the fat body of insects, and are then transported via the hemolymph to be taken up by developing oocytes.[1][2] While the user's request specified "VgA protein," this is not a standard nomenclature. It is presumed to be a reference to a specific vitellogenin or vitellogenin-like protein, potentially an isoform or a gene from a particular species. This document provides a comprehensive protocol for the cloning, expression, and purification of a vitellogenin-like protein, hereafter referred to as VgA.

These protocols are designed for researchers, scientists, and drug development professionals aiming to produce recombinant VgA for functional studies, antibody production, or other research applications.

Data Presentation: Quantitative Summary of a Typical VgA Protein Expression and Purification

The following table summarizes expected quantitative data from a successful recombinant VgA protein expression and purification experiment using an E. coli expression system. Actual results may vary depending on the specific VgA protein, expression vector, and host strain used.

ParameterExpected ValueMethod of Analysis
Plasmid Concentration (post-extraction) 100 - 200 ng/µLUV-Vis Spectrophotometry (A260)
Protein Concentration (Crude Lysate) 2 - 5 mg/mLBradford or BCA Protein Assay
Protein Yield (post-IMAC purification) 1 - 3 mg/L of cultureBradford or BCA Protein Assay
Protein Purity (post-IMAC purification) > 90%SDS-PAGE with Coomassie Staining
Final Purified Protein Concentration 0.5 - 1.5 mg/mLUV-Vis Spectrophotometry (A280)

Experimental Protocols

Gene Cloning and Vector Construction

This protocol outlines the steps for amplifying the VgA gene from cDNA and cloning it into an expression vector.

1.1. RNA Isolation and cDNA Synthesis:

  • Objective: To obtain high-quality cDNA containing the VgA gene sequence.

  • Protocol:

    • Isolate total RNA from the tissue of interest (e.g., insect fat body or vertebrate liver) using a TRIzol-based method or a commercial RNA isolation kit.[3]

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on a denaturing agarose (B213101) gel.

    • Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

1.2. PCR Amplification of VgA Gene:

  • Objective: To amplify the VgA coding sequence with appropriate restriction sites for cloning.

  • Protocol:

    • Design forward and reverse primers specific to the 5' and 3' ends of the VgA coding sequence. Incorporate restriction enzyme sites (e.g., NdeI and XhoI) into the primers for directional cloning into the expression vector.

    • Perform PCR using the synthesized cDNA as a template, the designed primers, and a high-fidelity DNA polymerase.

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a single band of the expected size.

    • Purify the PCR product using a commercial PCR purification kit.

1.3. Vector and Insert Digestion and Ligation:

  • Objective: To insert the amplified VgA gene into an appropriate expression vector.[4]

  • Protocol:

    • Select a suitable expression vector, such as pET-28a(+), which contains a strong promoter (e.g., T7) and a purification tag (e.g., 6xHis-tag).

    • Digest both the purified PCR product and the expression vector with the selected restriction enzymes (e.g., NdeI and XhoI).

    • Purify the digested vector and insert using a gel extraction kit.

    • Perform a ligation reaction to insert the digested VgA gene into the linearized vector using T4 DNA ligase.[4]

1.4. Transformation and Screening:

  • Objective: To introduce the recombinant plasmid into competent E. coli cells and select for positive clones.

  • Protocol:

    • Transform the ligation mixture into a suitable strain of competent E. coli (e.g., DH5α for plasmid propagation) using heat shock or electroporation.[5]

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection (e.g., kanamycin (B1662678) for pET-28a(+)).

    • Incubate the plates overnight at 37°C.

    • Screen individual colonies for the presence of the correct insert by colony PCR or by restriction digestion of purified plasmid DNA.

    • Confirm the sequence of the VgA insert by Sanger sequencing.

Recombinant Protein Expression

This protocol describes the induction of VgA protein expression in E. coli.

  • Objective: To express the recombinant VgA protein in a bacterial host.

  • Protocol:

    • Transform the confirmed recombinant plasmid into an expression host strain of E. coli (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[6]

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[7]

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding and solubility.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protein Purification

This protocol details the purification of the His-tagged VgA protein using immobilized metal affinity chromatography (IMAC).[8]

  • Objective: To purify the recombinant VgA protein from the cell lysate.

  • Protocol:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

    • Equilibrate an IMAC column (e.g., Ni-NTA agarose) with lysis buffer.[8]

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the VgA protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).

    • Determine the final protein concentration using a spectrophotometer at 280 nm or a protein assay.

Mandatory Visualizations

Signaling Pathway

While a specific signaling pathway for "VgA" is not defined, vitellogenin uptake into oocytes is a receptor-mediated process. The following diagram illustrates a generalized signaling pathway for vitellogenin receptor-mediated endocytosis.

Vitellogenin_Signaling_Pathway cluster_membrane Vg Vitellogenin (VgA) VgR Vitellogenin Receptor (VgR) Vg->VgR Binding CoatedPit Clathrin-Coated Pit VgR->CoatedPit Recruitment Membrane Oocyte Membrane Clathrin Clathrin Clathrin->CoatedPit Endosome Early Endosome CoatedPit->Endosome Endocytosis Endosome->VgR Receptor Recycling Lysosome Lysosome Endosome->Lysosome Dissociation YolkGranule Yolk Granule Formation Lysosome->YolkGranule Processing

Caption: Vitellogenin receptor-mediated endocytosis pathway.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for cloning and expressing the VgA protein.

VgA_Cloning_Expression_Workflow RNA_Isolation 1. RNA Isolation (e.g., Fat Body) cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR 3. PCR Amplification of VgA cDNA_Synthesis->PCR Digestion_Ligation 4. Digestion & Ligation into Expression Vector PCR->Digestion_Ligation Transformation_Cloning 5. Transformation (E. coli DH5α) Digestion_Ligation->Transformation_Cloning Screening 6. Colony Screening & Sequencing Transformation_Cloning->Screening Transformation_Expression 7. Transformation (E. coli BL21(DE3)) Screening->Transformation_Expression Induction 8. Protein Expression (IPTG Induction) Transformation_Expression->Induction Cell_Harvest 9. Cell Harvesting Induction->Cell_Harvest Lysis 10. Cell Lysis Cell_Harvest->Lysis Purification 11. IMAC Purification Lysis->Purification Analysis 12. Purity Analysis (SDS-PAGE) Purification->Analysis Final_Product Purified VgA Protein Analysis->Final_Product

Caption: Workflow for VgA protein cloning and expression.

Logical Relationship: Troubleshooting Protein Expression

This diagram outlines a logical approach to troubleshooting common issues encountered during recombinant protein expression.

Troubleshooting_Protein_Expression Start Start: Low/No Protein Expression Check_Plasmid Verify Plasmid Sequence and Reading Frame Start->Check_Plasmid Optimize_Induction Optimize IPTG Concentration and Induction Time Check_Plasmid->Optimize_Induction Sequence OK Lower_Temp Lower Induction Temperature (e.g., 16-20°C) Optimize_Induction->Lower_Temp Solubility_Issue Inclusion Body Formation? Lower_Temp->Solubility_Issue Change_Host Try a Different Expression Host Strain Codon_Optimization Codon Optimize Gene for E. coli Change_Host->Codon_Optimization Success Successful Expression Codon_Optimization->Success Solubility_Issue->Change_Host No Refolding Denature and Refold Protein from Inclusion Bodies Solubility_Issue->Refolding Yes Soluble_Expression Add Solubility Tag (e.g., GST, MBP) Solubility_Issue->Soluble_Expression Yes Refolding->Success Soluble_Expression->Success

Caption: Troubleshooting guide for protein expression.

References

Application

Application Notes &amp; Protocols: High-Yield Purification of Recombinant Vascular Endothelial Growth Factor A (VEGF-A) from E. coli

Audience: Researchers, scientists, and drug development professionals. Introduction: Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal signaling protein involved in angiogenesis, the formation of new blood vesse...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal signaling protein involved in angiogenesis, the formation of new blood vessels.[1] Its critical role in both normal physiological processes and pathological conditions, such as tumor growth, makes it a key target for therapeutic drug development.[1] Producing high-quality, recombinant VEGF-A is essential for structural studies, functional assays, and screening for potential inhibitors.

Escherichia coli remains a popular and cost-effective platform for recombinant protein production due to its rapid growth and the availability of extensive molecular tools.[2][3] However, expressing complex, disulfide-bonded proteins like human VEGF-A in E. coli often leads to the formation of insoluble, inactive aggregates known as inclusion bodies.[4]

This application note provides a comprehensive, step-by-step protocol for the expression, solubilization, refolding, and purification of recombinant human VEGF-A from E. coli inclusion bodies. The described multi-step chromatography process is designed to yield highly pure and biologically active protein suitable for downstream applications.

Overall Experimental Workflow

The process begins with the transformation of an expression vector into a suitable E. coli strain, followed by induction of protein expression. The subsequent purification involves cell lysis, inclusion body isolation, protein refolding, and a three-step chromatography procedure to achieve high purity.

Overall_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation (pET-VEGFA into E. coli BL21(DE3)) Induction Induction (IPTG) Transformation->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis & Inclusion Body Isolation Harvest->Lysis Refolding Solubilization & Refolding Lysis->Refolding AC Affinity Chromatography Refolding->AC IEX Ion-Exchange Chromatography AC->IEX SEC Size-Exclusion Chromatography IEX->SEC Analysis Purity & Activity Analysis (SDS-PAGE, Assay) SEC->Analysis

Caption: High-level workflow for recombinant VEGF-A production.

Experimental Protocols

Expression and Inclusion Body Isolation

This protocol is optimized for a 1 L culture volume.

a. Transformation and Culture Growth:

  • Transform a suitable expression vector (e.g., pET-28a containing the human VEGF-A gene with an N-terminal His6-tag) into competent E. coli BL21(DE3) cells.[5][6]

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.[7]

  • Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (220 rpm).[8]

  • Inoculate 1 L of LB medium (with antibiotic) with the 50 mL overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.[8]

b. Induction and Harvest:

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[5][7]

  • Continue to incubate the culture for 4-5 hours at 37°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[8] Discard the supernatant. The resulting cell pellet can be stored at -80°C.

c. Lysis and Inclusion Body Washing:

  • Resuspend the cell pellet (from 1 L culture) in 30 mL of Lysis Buffer.

  • Lyse the cells using sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off, at 70% amplitude).[8]

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in 30 mL of Inclusion Body Wash Buffer.

  • Repeat the centrifugation and washing step two more times to ensure high purity of the inclusion bodies.

Solubilization and Refolding

a. Solubilization:

  • Resuspend the final washed inclusion body pellet in 20 mL of Solubilization Buffer.

  • Stir gently at room temperature for 1-2 hours until the pellet is completely dissolved.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Collect the supernatant containing the denatured VEGF-A.

b. Refolding:

  • Perform refolding by rapid dilution. Add the solubilized protein solution dropwise into 1 L of cold, stirring Refolding Buffer.

  • Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.

  • Concentrate the refolded protein solution using a tangential flow filtration (TFF) system or a large-volume centrifugal concentrator with a 10 kDa molecular weight cut-off (MWCO).

  • Dialyze the concentrated protein against 2 L of Affinity Chromatography Binding Buffer overnight at 4°C.

Multi-Step Protein Purification

The purification process involves three sequential chromatography steps to achieve >95% purity.

Purification_Workflow start Refolded & Dialyzed VEGF-A imac Step 1: IMAC (Ni-NTA Resin) start->imac Capture His-tagged Protein imac_elute Elution with Imidazole (B134444) Gradient imac->imac_elute iex Step 2: Ion-Exchange (IEX) (Anion Exchange) imac_elute->iex Remove Impurities & Aggregates iex_elute Elution with NaCl Gradient iex->iex_elute sec Step 3: Size-Exclusion (SEC) (Polishing Step) iex_elute->sec Final Polishing & Buffer Exchange final Pure VEGF-A sec->final

Caption: Three-step chromatography purification workflow.

a. Step 1: Immobilized Metal Affinity Chromatography (IMAC) IMAC is used to capture the His-tagged VEGF-A from the refolded protein solution.[9][10]

  • Equilibrate a Ni-NTA column (e.g., 5 mL HisTrap FF) with 5 column volumes (CV) of Affinity Chromatography Binding Buffer.

  • Load the dialyzed protein sample onto the column at a flow rate of 1-2 mL/min.[8]

  • Wash the column with 10 CV of Affinity Chromatography Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound VEGF-A using a linear gradient of 0-100% Affinity Chromatography Elution Buffer over 10 CV.

  • Collect fractions and analyze by SDS-PAGE to identify those containing VEGF-A. Pool the purest fractions.

b. Step 2: Ion-Exchange Chromatography (IEX) IEX separates proteins based on their net surface charge.[11][12] Human VEGF-A has a theoretical isoelectric point (pI) of ~8.5. For this protocol, we will use cation exchange chromatography at a pH below the pI.

  • Dilute the pooled fractions from IMAC at least 4-fold with IEX Binding Buffer to reduce the imidazole and salt concentration.

  • Equilibrate a cation exchange column (e.g., 5 mL HiTrap SP HP) with 5 CV of IEX Binding Buffer.

  • Load the diluted sample onto the column.

  • Wash the column with 5 CV of IEX Binding Buffer.

  • Elute the protein with a linear gradient of 0-100% IEX Elution Buffer over 20 CV.

  • Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure VEGF-A.

c. Step 3: Size-Exclusion Chromatography (SEC) SEC, or gel filtration, is the final polishing step to separate the monomeric VEGF-A from any remaining aggregates and to exchange it into a final storage buffer.[13][14][15]

  • Concentrate the pooled IEX fractions to a volume of 1-2 mL using a centrifugal concentrator (10 kDa MWCO).

  • Equilibrate a size-exclusion column (e.g., HiLoad 16/600 Superdex 75 pg) with at least 2 CV of Final Storage Buffer.

  • Load the concentrated protein onto the column and run the chromatography at a flow rate appropriate for the column (e.g., 1 mL/min).

  • Collect fractions corresponding to the expected molecular weight of monomeric VEGF-A (~21 kDa for the processed form, or ~42 kDa for the homodimer).

  • Analyze fractions by SDS-PAGE, pool the pure fractions, determine the protein concentration (A280), and store at -80°C.[8]

Data Presentation

Quantitative data from a typical purification run should be recorded in a summary table to track yield and purity at each stage.

Table 1: Buffer Compositions

Buffer NameComposition
Lysis Buffer50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA
Inclusion Body Wash Buffer50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5% Triton X-100
Solubilization Buffer50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT
Refolding Buffer50 mM Tris-HCl pH 8.5, 500 mM L-Arginine, 1 mM EDTA, 0.5 mM GSSG, 5 mM GSH
Affinity Binding Buffer20 mM Sodium Phosphate pH 7.4, 500 mM NaCl, 20 mM Imidazole
Affinity Wash Buffer20 mM Sodium Phosphate pH 7.4, 500 mM NaCl, 40 mM Imidazole
Affinity Elution Buffer20 mM Sodium Phosphate pH 7.4, 500 mM NaCl, 500 mM Imidazole
IEX Binding Buffer20 mM MES pH 6.0
IEX Elution Buffer20 mM MES pH 6.0, 1 M NaCl
Final Storage BufferPhosphate-Buffered Saline (PBS) pH 7.4

Table 2: Representative Purification Summary for VEGF-A

Purification StepTotal Protein (mg)VEGF-A (mg)Purity (%)Yield (%)
Clarified Lysate (Soluble)1500-<1-
Solubilized Inclusion Bodies250~150~60100
Refolded Protein18075~4250
IMAC Eluate6560>9040
IEX Eluate4847>9531
SEC Eluate (Final Product)4040>9827

Note: Values are estimates from a typical 1 L E. coli culture and may vary.

VEGF-A Signaling Pathway Context

Understanding the mechanism of action is crucial for drug development. Purified VEGF-A is used to study its interaction with its receptors, primarily VEGFR-2, which triggers downstream signaling cascades promoting cell proliferation and survival.

VEGF_Signaling cluster_downstream Downstream Signaling cluster_pathways cluster_cellular_response Cellular Response VEGFA VEGF-A Dimer VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding P_VEGFR2 Receptor Dimerization & Autophosphorylation VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg recruits PI3K PI3K P_VEGFR2->PI3K recruits Grb2 Grb2/Sos P_VEGFR2->Grb2 recruits PKC_path PKC Pathway PLCg->PKC_path Akt_path Akt Pathway PI3K->Akt_path Ras_path Ras/MAPK Pathway Grb2->Ras_path Proliferation Proliferation PKC_path->Proliferation Survival Survival PKC_path->Survival Migration Migration PKC_path->Migration Akt_path->Proliferation Akt_path->Survival Akt_path->Migration Ras_path->Proliferation Ras_path->Survival Ras_path->Migration

Caption: Simplified VEGF-A signaling pathway via VEGFR-2.

References

Method

Application Note &amp; Protocols: Assay for Measuring VgA Protein ATPase Activity

Audience: Researchers, scientists, and drug development professionals. Introduction The VgA protein is a member of the ATP-Binding Cassette (ABC) transporter superfamily, specifically the ABC-F family. These proteins are...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The VgA protein is a member of the ATP-Binding Cassette (ABC) transporter superfamily, specifically the ABC-F family. These proteins are known to confer resistance to certain antibiotics, such as streptogramin A, in Gram-positive bacteria.[1] VgA proteins utilize the energy derived from ATP hydrolysis to protect the ribosome from antibiotic binding, although the precise mechanism is still under investigation. Measuring the ATPase activity of VgA is crucial for understanding its function, characterizing its kinetic properties, and for the high-throughput screening of potential inhibitors that could serve as new therapeutic agents to combat antibiotic resistance.

This document provides detailed protocols for three common methods to measure the in vitro ATPase activity of purified VgA protein: a bioluminescence-based assay, a colorimetric Malachite Green assay, and a radiometric assay.

Principle of ATPase Activity Assays

ATPases are enzymes that catalyze the hydrolysis of ATP into ADP and inorganic phosphate (B84403) (Pi), releasing energy.[2][3] The activity of these enzymes can be measured by quantifying either the consumption of the substrate (ATP) or the generation of one of the products (ADP or Pi).

  • Bioluminescence Assay (ATP Depletion): This method measures the amount of ATP remaining in the reaction.[2] A luciferase reagent is added, which uses the remaining ATP to produce a luminescent signal. The amount of light generated is inversely proportional to the ATPase activity.[2] This assay is highly sensitive and suitable for high-throughput screening.[2]

  • Colorimetric Malachite Green Assay (Phosphate Detection): This technique quantifies the amount of inorganic phosphate (Pi) released during the ATP hydrolysis reaction.[3] A malachite green reagent forms a stable colored complex with free phosphate, which can be measured using a spectrophotometer at approximately 620 nm.[3] The signal is directly proportional to the ATPase activity.

  • Radiometric Assay (Phosphate Detection): This classic method uses radioactively labeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP. The ATPase reaction releases radioactive phosphate ([³²P]Pi or [³³P]Pi), which is then separated from the unreacted ATP and quantified by scintillation counting or autoradiography.[1][4]

Visualization of VgA Function and Assay Workflow

Below are diagrams illustrating the proposed mechanism of VgA-mediated resistance and the general workflow for measuring its ATPase activity.

VgA_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm VgA NBD1 Transmembrane Domain NBD2 Antibiotic_out Antibiotic VgA:TMD->Antibiotic_out Energy ADP_Pi 2 ADP + 2 Pi VgA->ADP_Pi Hydrolysis ATP 2 ATP ATP->VgA:NBD1 ATP->VgA:NBD2 Antibiotic_in Antibiotic Antibiotic_in->VgA:TMD Efflux (Proposed) Ribosome Ribosome Antibiotic_in->Ribosome Inhibits Translation Ribosome->VgA VgA protects ribosome

Caption: Proposed mechanism of VgA-mediated antibiotic resistance.

ATPase_Assay_Workflow Start Start Prep Prepare Reagents (Buffer, VgA Protein, ATP, Inhibitors) Start->Prep Reaction_Setup Set up Reaction in 96-well Plate Prep->Reaction_Setup Add_Enzyme Add VgA Protein & Test Compound (Inhibitor) Reaction_Setup->Add_Enzyme Incubate_1 Incubate (Pre-incubation) Add_Enzyme->Incubate_1 Add_ATP Initiate Reaction by adding ATP Incubate_1->Add_ATP Incubate_2 Incubate at Specific Temperature and Time Add_ATP->Incubate_2 Stop_Reaction Stop Reaction / Add Detection Reagent Incubate_2->Stop_Reaction Measure Measure Signal (Luminescence, Absorbance, etc.) Stop_Reaction->Measure Analyze Analyze Data (Calculate % Activity, IC50, etc.) Measure->Analyze End End Analyze->End

Caption: General experimental workflow for an in vitro VgA ATPase activity assay.

Luminescence_Logic cluster_key Logical Flow node_style node_style High_ATPase High VgA ATPase Activity High_ATP_Consumed High ATP Consumption High_ATPase->High_ATP_Consumed Low_ATPase Low VgA ATPase Activity Low_ATP_Consumed Low ATP Consumption Low_ATPase->Low_ATP_Consumed Low_ATP_Remaining Low ATP Remaining High_ATP_Consumed->Low_ATP_Remaining High_ATP_Remaining High ATP Remaining Low_ATP_Consumed->High_ATP_Remaining Low_Luminescence Low Luminescence Signal Low_ATP_Remaining->Low_Luminescence High_Luminescence High Luminescence Signal High_ATP_Remaining->High_Luminescence Key High Activity Path vs. Low Activity Path

Caption: Inverse relationship between ATPase activity and signal in luminescence assays.

Quantitative Data Summary

The following table summarizes kinetic parameters and inhibition data for VgA(A) from Staphylococcus aureus. This data is essential for designing experiments and for comparing the potency of new inhibitors.

ParameterValueConditionsSource
Inhibitor Pristinamycin IIA (PIIA)[1]
IC₅₀ ~450 µM1 µM VgA(A), 200 µM ATP, 15 min[1]
Inhibition Type Non-competitiveATP concentrations from 50-800 µM[1]
Effect on Kₘ Not significantly modified by PIIA[1]

Experimental Protocols

Protocol 1: Bioluminescence-Based ATPase Assay (e.g., Kinase-Glo®)

This protocol is adapted from a method used for Valosin-containing protein (VCP), another type II ATPase, and is suitable for high-throughput screening.[2]

A. Materials and Reagents

  • Purified VgA Protein

  • Assay Buffer (1x): 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • ATP Solution: 100 mM ATP stock in 200 mM Tris base (pH 7.4), stored at -20°C.[2][5] Dilute to working concentration (e.g., 0.5 µM) in assay buffer just before use.

  • Test Compounds (Inhibitors): Dissolved in DMSO.

  • Positive Control Inhibitor (optional): A known inhibitor of ABC-F proteins.

  • Bioluminescence Reagent: Kinase-Glo® Plus or similar, prepared according to the manufacturer's instructions.

  • 96-well solid white multi-well plates.

  • Multichannel pipettes.

  • Microplate reader with luminescence detection capability.

B. Procedure

  • Equilibrate all reagents to room temperature before starting.

  • Prepare the reaction plate by dispensing 20 µL of 2.5x assay buffer into each well of a 96-well plate.[2]

  • Add 10 µL of purified VgA protein to the 'Sample' wells. For 'Blank' (no enzyme) wells, add 10 µL of the protein's elution or storage buffer.[2]

  • Add 10 µL of the test compound dissolved in DMSO to the 'Inhibitor' wells. Add 10 µL of DMSO to 'Sample' and 'Blank' wells (vehicle control).[2]

  • Pre-incubate the plate at room temperature for 60 minutes to allow for compound binding.[2]

  • Initiate the enzymatic reaction by adding 10 µL of the ATP working solution (final reaction volume will be 50 µL). Mix gently.

  • Incubate at room temperature (or optimal temperature for VgA) for 60 minutes.[2]

  • Stop the reaction and measure the remaining ATP by adding 50 µL of prepared Kinase-Glo® Plus reagent to each well.[2]

  • Incubate for 10 minutes at room temperature in the dark to stabilize the luminescent signal.[2]

  • Read the luminescence using a microplate reader.[2]

C. Data Analysis

  • The ATPase activity is inversely proportional to the luminescence signal.

  • Calculate the amount of ATP consumed: ATP Consumed = Luminescence(Blank) - Luminescence(Sample).

  • Calculate the percent inhibition for test compounds: % Inhibition = [1 - (Luminescence(Inhibitor) / Luminescence(Vehicle Control))] * 100.

Protocol 2: Malachite Green Colorimetric Assay

This protocol is based on a standard method for detecting inorganic phosphate.[3][5]

A. Materials and Reagents

  • Purified VgA Protein

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NaCl, 6.6 mM MgCl₂, 1 mM DTT.[4]

  • ATP Solution: 100 mM stock. Prepare a working solution (e.g., 2 mM) in assay buffer.

  • Phosphate Standard: 1 mM Phosphate Standard solution for generating a standard curve.[3]

  • Malachite Green Reagent: Use a commercial kit (e.g., Sigma-Aldrich MAK113) or prepare fresh.[3]

  • Clear, flat-bottom 96-well plates.

  • Spectrophotometric microplate reader.

B. Procedure

  • Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 µM) from the 1 mM stock solution according to the kit manufacturer's instructions.[3] Add 40 µL of each standard to separate wells.

  • Enzyme Reaction:

    • Set up reaction mixtures in a total volume of 30 µL per well.

    • Add assay buffer, purified VgA protein, and test compounds/vehicle to the wells.

    • Initiate the reaction by adding ATP to a final desired concentration (e.g., 200 µM). The final reaction volume should be 40 µL (to match the standard curve volume).

    • Incubate the plate for a set time (e.g., 30-60 minutes) at the desired temperature (e.g., 37°C).[5]

  • Detection:

    • Stop the reaction by adding 200 µL of Malachite Green Reagent to each well. This reagent is acidic and will terminate the enzyme reaction.[3]

    • Incubate at room temperature for 30 minutes to allow for color development.[3]

  • Measurement: Read the absorbance at 620 nm in a microplate reader.[3]

C. Data Analysis

  • Subtract the absorbance of the no-enzyme control from all sample readings.

  • Use the phosphate standard curve to convert the absorbance values of the samples into the concentration of phosphate released (µM).

  • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

Protocol 3: Radiometric ATPase Assay

This protocol provides the highest sensitivity and is a direct measure of ATP hydrolysis. It requires appropriate facilities and licensing for handling radioisotopes.

A. Materials and Reagents

  • Purified VgA Protein

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NaCl, 6.6 mM MgCl₂, 1 mM DTT.[4]

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • Non-radioactive ("cold") ATP stock solution.

  • Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose).

  • TLC Developing Buffer: e.g., 0.5 M LiCl, 1.0 M formic acid.

  • Phosphor screen and imager or scintillation counter.

B. Procedure

  • Prepare a reaction mixture containing assay buffer, purified VgA protein (e.g., 1 µM), and any test compounds.[1]

  • Prepare the ATP mix by combining cold ATP and a small amount of [γ-³³P]ATP to achieve the desired final concentration (e.g., 200 µM) and specific activity.[1]

  • Initiate the reaction by adding the ATP mix to the protein mixture.

  • Incubate for a defined time (e.g., 15 minutes) at the optimal temperature.[1]

  • Stop the reaction by adding a small volume of 0.5 M EDTA or by spotting an aliquot directly onto a TLC plate.

  • Spot a small volume (1-2 µL) of each reaction onto the origin of a TLC plate.

  • Develop the TLC plate in the developing buffer until the solvent front is near the top. This will separate the unreacted [γ-³³P]ATP from the released [³³P]Pi.

  • Dry the TLC plate completely.

C. Data Analysis

  • Expose the dried TLC plate to a phosphor screen and image it.

  • Quantify the intensity of the spots corresponding to ATP and Pi using densitometry software.

  • Calculate the fraction of ATP hydrolyzed: Fraction Hydrolyzed = Signal(Pi) / [Signal(Pi) + Signal(ATP)].

  • Convert this fraction to the amount of ATP hydrolyzed (in pmol or nmol) based on the total amount of ATP in the reaction.

References

Application

In Vitro Antibiotic Resistance Assays for VgA Protein: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence and spread of antibiotic resistance is a critical global health challenge. The VgA protein, a member of the ATP-binding cassette...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance is a critical global health challenge. The VgA protein, a member of the ATP-binding cassette F (ABC-F) family, is a notable determinant of resistance to lincosamide, streptogramin A, and pleuromutilin (B8085454) (LSAP) antibiotics.[1][2] Unlike typical ABC transporters that function as efflux pumps, VgA and its variants mediate resistance through a mechanism known as ribosome protection.[2][3] Understanding the specifics of VgA-mediated resistance is crucial for the development of new antimicrobial strategies to overcome this challenge.

These application notes provide detailed protocols for in vitro antibiotic resistance assays to characterize the activity of the VgA protein. The included methodologies for Minimum Inhibitory Concentration (MIC) determination, Kirby-Bauer disk diffusion, and time-kill assays are essential tools for researchers in microbiology and drug development to quantify the level of resistance conferred by VgA and to evaluate the efficacy of novel antimicrobial compounds.

Mechanism of VgA-Mediated Antibiotic Resistance

VgA proteins protect the bacterial ribosome from the inhibitory effects of LSAP antibiotics.[1] These antibiotics typically bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby stalling protein synthesis.[4] The VgA protein, in an ATP-dependent manner, binds to the ribosome and induces conformational changes that lead to the dissociation of the bound antibiotic.[4][5] This allows translation to resume, rendering the bacterium resistant to the antibiotic's effects.[3]

Signaling Pathway of VgA-Mediated Ribosome Protection

VgA_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Translation_Stalled Protein Synthesis Stalled PTC->Translation_Stalled Inhibits Translation Antibiotic LS_A_P Antibiotic (e.g., Lincomycin, Dalfopristin, Tiamulin) Antibiotic->PTC Binds to PTC VgA_ATP VgA Protein (ATP-bound) VgA_ATP->50S Binds to Ribosome VgA_Ribosome_Complex VgA-Ribosome-Antibiotic Complex Translation_Stalled->VgA_Ribosome_Complex Antibiotic_Release Antibiotic Dissociation VgA_Ribosome_Complex->Antibiotic_Release Induces Conformational Change ATP_Hydrolysis ATP Hydrolysis VgA_Ribosome_Complex->ATP_Hydrolysis Translation_Resumes Protein Synthesis Resumes Antibiotic_Release->Translation_Resumes VgA_ADP VgA Protein (ADP-bound) VgA_ADP->VgA_ATP ATP Binding ATP_Hydrolysis->VgA_ADP Releases VgA

Caption: VgA protein-mediated ribosome protection mechanism.

Data Presentation: Quantitative Resistance Levels

The presence of the vga(A) gene and its variants can significantly increase the Minimum Inhibitory Concentrations (MICs) of LSAP antibiotics for various bacterial species. The following tables summarize representative MIC data for strains with and without the VgA protein.

Table 1: MICs (µg/mL) for Staphylococcus aureus Strains

AntibioticS. aureus (VgA-negative)S. aureus (VgA-positive)Fold Increase
Lincomycin0.5 - 216 - >1288 - >256
Clindamycin0.06 - 0.254 - 3216 - >128
Dalfopristin (Streptogramin A)23216
Tiamulin0.25 - 18 - 3232 - 128

Table 2: MICs (µg/mL) for Staphylococcus haemolyticus Strains

AntibioticS. haemolyticus (VgA-negative)S. haemolyticus (VgA(LC) variant-positive)Fold Increase
Lincomycin16464
Clindamycin0.12532256
Dalfopristin (Streptogramin A)4328

Table 3: MICs (µg/mL) for Enterococcus faecium Strains

AntibioticE. faecium (VgA-negative)E. faecium (eat(A)v - VgA homolog-positive)Fold Increase
Lincomycin0.25832
Clindamycin0.122>16
Dalfopristin (Streptogramin A)4>32>8
Tiamulin0.5>32>64

Note: The MIC values presented are compiled from various studies and may vary depending on the specific bacterial strain and testing methodology.[6][7][8][9]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of antibiotic resistance conferred by the VgA protein.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Strain (with and without VgA) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Bacterial_Culture->MIC_Assay Kirby_Bauer Kirby-Bauer Disk Diffusion Assay Bacterial_Culture->Kirby_Bauer Time_Kill Time-Kill Assay Bacterial_Culture->Time_Kill Antibiotic_Stock Antibiotic Stock Solutions Antibiotic_Stock->MIC_Assay Antibiotic_Stock->Kirby_Bauer Antibiotic_Stock->Time_Kill Media_Prep Culture Media Preparation (e.g., Mueller-Hinton) Media_Prep->MIC_Assay Media_Prep->Kirby_Bauer Media_Prep->Time_Kill MIC_Determination Determine MIC Values MIC_Assay->MIC_Determination Zone_Measurement Measure Zones of Inhibition Kirby_Bauer->Zone_Measurement CFU_Counting Count CFUs over Time Time_Kill->CFU_Counting

Caption: General workflow for in vitro antibiotic resistance testing.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (test strain expressing VgA and a corresponding VgA-negative control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotics of interest (e.g., lincomycin, clindamycin, dalfopristin, tiamulin)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the antibiotics in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

    • The typical concentration range to test is 0.06 to 128 µg/mL, but this may be adjusted based on expected resistance levels.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Assay

This qualitative assay assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • Bacterial strains (as above)

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)

  • Antibiotic disks of interest

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the antibiotic disks to the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive standards provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • Bacterial strains (as above)

  • CAMHB

  • Antibiotics of interest

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator shaker (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without antibiotic.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and antibiotic concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of antibiotic resistance mediated by the VgA protein. Consistent and standardized application of these methods will yield reliable and comparable data, which is essential for understanding the impact of VgA on antibiotic efficacy and for guiding the development of novel therapeutics to combat this resistance mechanism. For all testing, adherence to established guidelines from bodies such as the CLSI is recommended to ensure data accuracy and reproducibility.

References

Method

Application Notes &amp; Protocols: Creating a VgA Gene Knockout in Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals. Introduction The vga (virginiamycin A resistance gene) family of genes in Staphylococcus aureus encodes for ATP-binding cassette (ABC) transporter pr...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The vga (virginiamycin A resistance gene) family of genes in Staphylococcus aureus encodes for ATP-binding cassette (ABC) transporter proteins that confer resistance to several classes of antibiotics, including streptogramin A, pleuromutilins, and lincosamides.[1][2][3][4][5] These proteins are believed to function as efflux pumps or to protect the ribosomal target of these antibiotics.[2][3] The presence of vga genes, often located on mobile genetic elements like plasmids, poses a significant challenge in the treatment of S. aureus infections.[1][3] Creating a vga gene knockout in S. aureus is a critical step in understanding the mechanisms of antibiotic resistance, for screening new antimicrobial compounds, and for developing novel therapeutic strategies to combat resistant strains.

These application notes provide detailed protocols for two primary methods of creating a vga gene knockout in S. aureus: traditional allelic exchange and the more recent CRISPR-Cas9 technology.[6][7][8][9]

Data Presentation

The following tables summarize the impact of VgA proteins on the susceptibility of S. aureus to various antibiotics. This quantitative data, presented as Minimum Inhibitory Concentrations (MICs), highlights the significance of the VgA-mediated resistance.

Table 1: Effect of VgA(A) Variant on Pristinamycin IIA MIC in S. aureus

StrainRelevant Genotype/PlasmidPristinamycin IIA MIC (mg/L)
RN4220Wild-type recipient2
RN4220pIP1810 (containing vga(A) variant)32

Data sourced from a study on a variant of the vga(A) gene.[10]

Table 2: Impact of Vga(C) on MICs of Various Antibiotics in S. aureus

AntibioticS. aureus RN4220 (Wild-type) MIC (µg/mL)S. aureus RN4220 with pKKS825 (vga(C)) MIC (µg/mL)
Virginiamycin M12>128
Lincomycin164
Clindamycin≤0.1258
Tiamulin0.2516
Valnemulin≤0.032

Data from the characterization of the novel ABC transporter gene, vga(C).[5]

Experimental Protocols

Here we provide detailed methodologies for creating a vga gene knockout in S. aureus using both allelic exchange and CRISPR-Cas9.

Protocol 1: VgA Gene Knockout using Allelic Exchange with the pIMAY Plasmid

This protocol is adapted from streamlined allelic exchange procedures.[9][11] The pIMAY plasmid is a temperature-sensitive shuttle vector with a counter-selectable marker, making it suitable for generating unmarked deletions.

Materials:

  • S. aureus strain of interest

  • pIMAY-Z vector

  • Primers for amplifying upstream and downstream regions of the target vga gene

  • E. coli cloning strain (e.g., IMxxB)

  • Restriction enzymes and T4 DNA ligase, or a seamless cloning kit

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Chloramphenicol (B1208) and Anhydrotetracycline (B590944) (ATc)

  • Electroporator and cuvettes

  • Genomic DNA extraction kit

  • PCR reagents for verification

Methodology:

  • Construction of the Knockout Plasmid:

    • Design primers to amplify approximately 1 kb regions directly upstream and downstream of the vga gene.

    • Using splicing by overlap extension (SOE) PCR, fuse the upstream and downstream fragments to create a single knockout allele.

    • Clone this fused fragment into the pIMAY-Z vector.

    • Transform the ligation product into an appropriate E. coli cloning strain and select on media containing the appropriate antibiotic for the vector.

    • Verify the correct plasmid construction by restriction digest and sequencing.

  • Transformation into S. aureus :

    • Prepare electrocompetent S. aureus cells.[6]

    • Isolate the pIMAY-Z knockout plasmid from the E. coli strain. It is crucial to passage the plasmid through a restriction-modification deficient S. aureus strain like RN4220 before transforming into the final target strain to avoid degradation by the host's restriction systems.[6]

    • Electroporate the plasmid into the target S. aureus strain.

    • Plate the transformed cells on TSA plates containing chloramphenicol (10 µg/mL) and incubate at a permissive temperature (e.g., 28-30°C) to allow for plasmid replication.

  • First Crossover (Integration):

    • Inoculate a single colony from the transformation plate into TSB with chloramphenicol.

    • Incubate the culture at a non-permissive temperature (e.g., 37°C) overnight to select for chromosomal integration of the plasmid.

    • Plate serial dilutions of the overnight culture onto TSA plates with chloramphenicol and incubate at 37°C. Colonies that grow have the plasmid integrated into their chromosome.

  • Second Crossover (Excision and Allelic Replacement):

    • Inoculate an integrant colony into TSB without any antibiotic selection.

    • Incubate at the permissive temperature (28-30°C) to allow for the excision of the plasmid.

    • To select for cells that have lost the plasmid, plate the culture onto TSA containing anhydrotetracycline (ATc) to induce the counter-selectable marker.

    • Colonies that grow should have undergone the second crossover event, resulting in either the wild-type allele or the desired knockout allele.

  • Verification of the Knockout:

    • Screen individual colonies from the counter-selection plate by PCR using primers that flank the vga gene. The knockout allele will produce a smaller PCR product than the wild-type.

    • Confirm the deletion by sequencing the PCR product and performing whole-genome sequencing if necessary.

Protocol 2: VgA Gene Knockout using CRISPR-Cas9

This protocol is based on the use of a single-plasmid CRISPR-Cas9 system, such as pCasSA, for efficient genome editing in S. aureus.[7][12][13]

Materials:

  • S. aureus strain of interest

  • pCasSA vector (or a similar CRISPR-Cas9 plasmid for S. aureus)

  • Primers for constructing the single guide RNA (sgRNA) and the repair template

  • E. coli cloning strain

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Chloramphenicol

  • Anhydrotetracycline (ATc) for Cas9 induction

  • Electroporator and cuvettes

  • Genomic DNA extraction kit

  • PCR reagents for verification

Methodology:

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a 20-nucleotide sgRNA sequence targeting a region within the vga gene. The target site must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) recognized by the specific Cas9 nuclease being used.

    • Synthesize and anneal complementary oligonucleotides encoding the sgRNA target sequence.

    • Clone the annealed sgRNA duplex into the pCasSA vector.

    • Design and synthesize a repair template consisting of approximately 500-1000 bp of homology upstream and downstream of the vga gene, effectively deleting the gene.

    • Clone the repair template into the pCasSA vector containing the sgRNA.

    • Transform the final plasmid construct into an E. coli cloning strain, select, and verify the sequence.

  • Transformation into S. aureus :

    • Prepare electrocompetent S. aureus cells.

    • Isolate the CRISPR-Cas9 plasmid from E. coli and passage it through a restriction-deficient S. aureus strain (e.g., RN4220).

    • Electroporate the plasmid into the target S. aureus strain.

    • Plate on TSA with chloramphenicol and incubate at 37°C.

  • Induction of Cas9 and Gene Editing:

    • Inoculate a colony from the transformation plate into TSB with chloramphenicol.

    • Induce the expression of Cas9 by adding anhydrotetracycline (ATc) to the culture. The Cas9 nuclease will create a double-strand break at the target site in the vga gene, which is then repaired by homologous recombination using the provided repair template, leading to the deletion of the gene.

  • Curing the Plasmid:

    • To remove the CRISPR-Cas9 plasmid, passage the edited cells in TSB without antibiotic selection for several generations.

    • Plate serial dilutions onto TSA plates and then replica-plate onto TSA with and without chloramphenicol to identify colonies that have lost the plasmid (i.e., are chloramphenicol-sensitive).

  • Verification of the Knockout:

    • Perform colony PCR on the plasmid-cured colonies using primers flanking the vga gene to identify the smaller amplicon indicative of a successful deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the mechanism of VgA-mediated antibiotic resistance.

VgA_Resistance_Mechanism cluster_cell Staphylococcus aureus cluster_membrane Cell Membrane ribosome Ribosome vga_protein VgA (ABC Transporter) antibiotic_out Antibiotic vga_protein->antibiotic_out antibiotic_in Antibiotic (e.g., Streptogramin A) antibiotic_in->ribosome Inhibits Protein Synthesis antibiotic_in->vga_protein Efflux Allelic_Exchange_Workflow start Start: Design Knockout Construct construct Clone Upstream/Downstream Flanks of VgA into pIMAY Vector in E. coli start->construct transform_sa Transform pIMAY-VgA-KO into S. aureus (via RN4220) construct->transform_sa integrate Select for First Crossover (Integration) at Non-Permissive Temperature transform_sa->integrate excise Induce Second Crossover (Excision) at Permissive Temperature integrate->excise counterselect Counter-select for Plasmid Loss excise->counterselect verify Verify VgA Knockout by PCR and Sequencing counterselect->verify end End: VgA Knockout Strain verify->end CRISPR_Cas9_Workflow start Start: Design sgRNA and Repair Template construct Clone sgRNA and Repair Template into pCasSA Vector in E. coli start->construct transform_sa Transform pCasSA-VgA-KO into S. aureus (via RN4220) construct->transform_sa induce Induce Cas9 Expression to Create Double-Strand Break and Repair transform_sa->induce cure Cure the pCasSA Plasmid induce->cure verify Verify VgA Knockout by PCR and Sequencing cure->verify end End: VgA Knockout Strain verify->end

References

Application

Application Notes and Protocols for VgA (VEGF-A) Protein Localization Studies Using Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Vascular Endothelial Growth Factor A (VEGF-A), a key member of the VEGF family, is a pivotal signaling protein in both vasculogenesis and angio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor A (VEGF-A), a key member of the VEGF family, is a pivotal signaling protein in both vasculogenesis and angiogenesis—the formation of new blood vessels.[1] Its expression and localization are critical in various physiological processes, including embryonic development and wound healing, as well as in pathological conditions such as tumor growth and metastasis, and ocular diseases like age-related macular degeneration.[2][3] Consequently, studying the subcellular localization of VEGF-A provides crucial insights into its function and can aid in the development of targeted therapeutics. Fluorescence microscopy, particularly immunofluorescence, is a powerful technique to visualize the spatial distribution of VEGF-A within cells and tissues.[4][5]

This document provides detailed application notes and protocols for the localization of VEGF-A using fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

Signaling Pathway of VEGF-A

VEGF-A primarily exerts its effects by binding to two receptor tyrosine kinases (RTKs), VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), on the surface of endothelial cells.[1] While both receptors bind VEGF-A, VEGFR-2 is considered the principal mediator of the angiogenic signal.[1] Upon ligand binding, the receptors dimerize and undergo trans-autophosphorylation of specific tyrosine residues in their intracellular domain. This activation initiates a cascade of downstream signaling pathways, including:

  • The PLCγ-PKC-MAPK Pathway: This pathway is crucial for cell proliferation. Activated VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, ultimately promoting DNA synthesis and cell proliferation.[1][6][7]

  • The PI3K-Akt Pathway: This pathway is essential for cell survival and increased vascular permeability. The activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt (also known as Protein Kinase B) inhibits apoptosis and promotes cell survival.[1]

  • Src and FAK/Paxillin Pathways: These pathways are involved in the regulation of cytoskeletal rearrangements, focal adhesion, and cell migration.[1]

The intricate network of these signaling pathways highlights the multifaceted role of VEGF-A in angiogenesis. A diagram of the VEGF-A signaling pathway is provided below.

VEGF_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGF-A->VEGFR2_dimer Binds and induces dimerization VEGFR1 VEGFR-1 VEGF-A->VEGFR1 PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates Src Src VEGFR2_dimer->Src Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates FAK FAK Src->FAK Activates Raf Raf PKC->Raf Activates Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Ras Ras Paxillin Paxillin FAK->Paxillin Activates MEK MEK Raf->MEK Activates Migration Cell Migration Paxillin->Migration ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture cells on coverslips to desired confluency (e.g., 70-80%) wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA (10-20 min, RT) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize with Triton X-100 (10 min, RT) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Block with BSA or normal serum (1 hr, RT) wash3->blocking primary_ab 8. Incubate with primary anti-VEGF-A antibody (1-2 hr, RT or O/N, 4°C) blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. Incubate with fluorescent secondary antibody (1 hr, RT, in dark) wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 counterstain 12. Counterstain with DAPI (5 min, RT) wash5->counterstain wash6 13. Wash with PBS counterstain->wash6 mount 14. Mount coverslip with antifade medium wash6->mount image 15. Acquire images using fluorescence microscope mount->image

References

Method

Application Notes and Protocols for Studying VgA Gene Function Using CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals Introduction: The VgA Gene and Antibiotic Resistance The vgaA (virginiamycin A resistance) gene encodes a protein belonging to the ATP-Binding Cassette F (A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The VgA Gene and Antibiotic Resistance

The vgaA (virginiamycin A resistance) gene encodes a protein belonging to the ATP-Binding Cassette F (ABC-F) subfamily.[1] In staphylococci, the VgA protein confers resistance to streptogramin A antibiotics and related compounds, such as pleuromutilins.[1][2] These antibiotics typically inhibit protein synthesis by binding to the 50S ribosomal subunit. The VgA protein is thought to protect the ribosome from these antibiotics, although the precise mechanism is still under investigation. Some evidence suggests it may displace the antibiotic from its ribosomal target.[3] The vgaA gene is often located on mobile genetic elements like plasmids, which facilitates its spread among bacterial populations and contributes to the growing challenge of antibiotic resistance.[1][4]

Understanding the precise function of vgaA is crucial for developing strategies to overcome streptogramin A resistance. The CRISPR-Cas9 system offers a powerful tool for this purpose, enabling precise and efficient gene knockout to study the direct impact of vgaA loss on antibiotic susceptibility.[5][6][7][8] This document provides a detailed protocol for knocking out the vgaA gene in Staphylococcus aureus using CRISPR-Cas9 and outlines the expected quantitative outcomes on antibiotic resistance.

Putative Mechanism of VgA-Mediated Resistance

The VgA protein is a member of the ABC-F subfamily, which are distinct from typical ABC transporters that function as efflux pumps. Instead of expelling antibiotics from the cell, ABC-F proteins are believed to associate with the ribosome and displace bound antibiotics, thus allowing protein synthesis to continue. This process is dependent on ATP hydrolysis.

VgA_Mechanism Conceptual diagram of VgA-mediated antibiotic resistance. cluster_membrane Bacterial Cytoplasm Ribosome 50S Ribosome Protein Protein Synthesis (Continues) Ribosome->Protein Inhibited VgA VgA Protein (ABC-F) VgA->Ribosome Associates with ribosome ADP ADP + Pi VgA->ADP Antibiotic Streptogramin A VgA->Antibiotic Displaces antibiotic ATP ATP ATP->VgA Hydrolyzes Antibiotic->Ribosome Binds to ribosome

Caption: VgA protein uses ATP hydrolysis to displace streptogramin A from the ribosome.

Quantitative Data: Impact of VgA on Antibiotic Susceptibility

The functional expression of the vgaA gene results in a significant increase in the Minimum Inhibitory Concentration (MIC) of streptogramin A and other related antibiotics. Conversely, a CRISPR-Cas9 mediated knockout of vgaA is expected to restore susceptibility to these antibiotics. The following table summarizes quantitative data from studies where vgaA was introduced into a susceptible S. aureus strain (RN4220), demonstrating its direct impact on MIC values. A successful knockout should revert the MICs to the levels of the susceptible host strain.

AntibioticHost Strain MIC (µg/mL)Host Strain with vgaA Gene MIC (µg/mL)Expected Fold Change in MIC after vgaA KnockoutReference
Pristinamycin IIA (Streptogramin A)23216-fold decrease[9]
Lincomycin122-fold decrease[9]
Clindamycin0.1250.252-fold decrease[9]
Retapamulin (Pleuromutilin)0.125216-fold decrease[2]

Experimental Protocols

This section provides a detailed protocol for the knockout of the vgaA gene in S. aureus using a plasmid-based CRISPR-Cas9 system. The protocol is adapted from established methods for CRISPR-Cas9 editing in S. aureus.[5][6][7][10]

Experimental Workflow Overview

The overall workflow involves designing a specific single guide RNA (sgRNA) for vgaA, cloning it into an S. aureus compatible CRISPR-Cas9 plasmid that also contains a repair template, transforming the plasmid into S. aureus, inducing Cas9 expression to achieve the knockout, and finally, verifying the gene deletion.

CRISPR_Workflow Workflow for CRISPR-Cas9 mediated knockout of the vgaA gene. A 1. sgRNA Design Target vgaA gene B 2. Plasmid Construction Clone sgRNA and repair template into S. aureus CRISPR vector A->B C 3. Transformation Electroporate plasmid into S. aureus (e.g., RN4220) B->C D 4. Selection & Induction Select transformants and induce Cas9 expression C->D E 5. Screening for Knockouts Isolate colonies and screen for vgaA deletion via PCR D->E F 6. Verification Sequence PCR product to confirm deletion and cure plasmid E->F G 7. Phenotypic Analysis Perform MIC testing on knockout strains F->G

Caption: Experimental workflow for vgaA gene knockout in S. aureus using CRISPR-Cas9.

Step-by-Step Protocol: vgaA Gene Knockout

Materials:

  • S. aureus strain containing the vgaA gene.

  • E. coli cloning strain (e.g., DH5α).

  • S. aureus shuttle CRISPR-Cas9 plasmid (e.g., pCasSA).[6]

  • Restriction enzymes, T4 DNA ligase, Gibson Assembly Master Mix.

  • Oligonucleotides for sgRNA and repair template arms (custom synthesized).

  • Standard media for E. coli and S. aureus (LB, TSB, TSA).

  • Appropriate antibiotics for plasmid selection.

  • Electroporator and cuvettes.

  • Reagents for DNA extraction, PCR, and Sanger sequencing.

Protocol:

  • sgRNA Design:

    • Obtain the sequence of the vgaA gene from your target strain or a public database (e.g., NCBI).

    • Use a CRISPR design tool (e.g., CHOPCHOP, Benchling) to identify a 20-bp protospacer sequence within the vgaA coding region.

    • Select a target sequence immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Ensure the chosen sgRNA sequence is specific to vgaA and has minimal off-target potential within the S. aureus genome.

  • Repair Template Design:

    • Design a repair template consisting of ~500 bp of sequence homologous to the region immediately upstream of the vgaA start codon ("Upstream Arm") and ~500 bp of sequence homologous to the region immediately downstream of the vgaA stop codon ("Downstream Arm").

    • These two arms will be joined together, effectively deleting the vgaA gene upon homologous recombination.

  • CRISPR Plasmid Construction:

    • Synthesize oligonucleotides for the designed sgRNA. Anneal the complementary oligos to form a duplex.

    • Clone the annealed sgRNA duplex into the appropriate sites of the pCasSA vector according to the manufacturer's or developer's protocol (often using BsaI for Golden Gate assembly).[7]

    • Amplify the upstream and downstream homology arms from S. aureus genomic DNA using PCR.

    • Use Gibson Assembly or standard restriction-ligation cloning to insert the joined homology arms into the sgRNA-containing pCasSA plasmid. This creates the final editing plasmid.

    • Transform the final plasmid into E. coli for amplification and sequence verify the sgRNA and repair template inserts.

  • Transformation into S. aureus :

    • Prepare electrocompetent S. aureus cells. This protocol can be strain-dependent and may require optimization. A key challenge is overcoming the native restriction-modification systems of clinical S. aureus isolates.[10] It is often recommended to first transform the plasmid into a restriction-deficient strain like S. aureus RN4220.

    • Isolate the plasmid from RN4220, as it will now be properly methylated and can be transformed more efficiently into the target strain.

    • Electroporate 1-2 µg of the purified, methylated plasmid into the target S. aureus strain.

    • Plate the transformed cells on selective agar (B569324) (e.g., TSA with chloramphenicol) and incubate at 37°C.

  • Induction of Cas9 and Knockout Selection:

    • Inoculate a positive transformant colony into TSB with the appropriate selection antibiotic.

    • Induce the expression of Cas9 from the plasmid. The induction method depends on the promoter used in the specific CRISPR plasmid (e.g., anhydrotetracycline (B590944) for a Tet-inducible promoter).

    • After induction, plate serial dilutions of the culture onto agar containing the inducer. Cas9 will create double-strand breaks at the vgaA locus. Cells that do not undergo homologous recombination with the repair template will be killed, providing a strong counter-selection for edited cells.[5]

  • Screening and Verification:

    • Isolate genomic DNA from colonies that grew on the induction plates.

    • Perform PCR using primers that flank the vgaA gene locus. The PCR product from a successful knockout will be smaller than the wild-type product.

    • Confirm the precise deletion by Sanger sequencing the PCR product from a positive clone.

    • Cure the CRISPR-Cas9 plasmid from the confirmed knockout strain by growing it for several generations without antibiotic selection.

Phenotypic Analysis: MIC Determination
  • Prepare Inoculum: Grow the wild-type and the confirmed vgaA knockout (vgaAΔ) strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Broth Microdilution: Perform a broth microdilution assay according to CLSI guidelines. Prepare two-fold serial dilutions of streptogramin A (e.g., Pristinamycin IIA) in a 96-well plate.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspensions. Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the vgaAΔ strain to the wild-type strain. A significant decrease in the MIC for the knockout strain confirms the role of vgaA in resistance.

Disclaimer: This protocol is intended for research purposes only. All laboratory work should be conducted under appropriate safety conditions and by trained personnel. Specific details of the protocol, such as antibiotic concentrations and incubation times, may require optimization depending on the S. aureus strain and the specific CRISPR-Cas9 system used.

References

Application

Application Notes and Protocols: VgA Protein-Antibiotic Interaction Assays

For Researchers, Scientists, and Drug Development Professionals Introduction The VgA protein, a member of the ATP-Binding Cassette F (ABC-F) subfamily, confers resistance to several classes of antibiotics, including linc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VgA protein, a member of the ATP-Binding Cassette F (ABC-F) subfamily, confers resistance to several classes of antibiotics, including lincosamides, streptogramin A, and pleuromutilins (LSAP).[1][2][3] Unlike typical ABC transporters that function as efflux pumps, VgA and other antibiotic resistance (ARE) ABC-F proteins mediate resistance through a mechanism of ribosomal protection.[4][5][6] These proteins bind to the ribosome and displace the bound antibiotic, thereby rescuing protein synthesis.[3][5] Understanding the interaction between VgA proteins and antibiotics is crucial for the development of new antimicrobial agents that can overcome this resistance mechanism.

These application notes provide detailed protocols for assays designed to characterize the interaction between VgA proteins and antibiotics, present available quantitative data, and visualize the underlying mechanisms and workflows.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Antibiotics for Staphylococcus aureus Expressing VgA Variants

The following table summarizes the MIC values (in µg/mL) of various antibiotics against Staphylococcus aureus strains expressing different VgA variants. These values indicate the effectiveness of the VgA variants in conferring resistance to specific antibiotics.

VgA VariantAntibioticMIC (µg/mL) for S. aureus RN4220Reference
VgA(A) Lincomycin2[7]
Clindamycin0.25[7]
Pristinamycin IIA (Streptogramin A)32[7][8]
VgA(A)LC Lincomycin8[7]
Clindamycin2[7]
Pristinamycin IIA (Streptogramin A)32[7]
Vga(A)v Pristinamycin IIA (Streptogramin A)32[8]
Clindamycin1[8]
Control (no VgA) Lincomycin1[7]
Clindamycin0.125[7]
Pristinamycin IIA (Streptogramin A)2[8]
Table 2: Inhibition of VgA(A) ATPase Activity by Pristinamycin IIA

This table presents the half-maximal inhibitory concentration (IC50) of Pristinamycin IIA required to inhibit the ATPase activity of the VgA(A) protein. This suggests a direct or indirect interaction between the antibiotic and the protein that affects its enzymatic function.

ProteinAntibioticIC50 (µM)Reference
VgA(A)Pristinamycin IIA450[1]

Experimental Protocols

Protocol 1: Purification of His-tagged VgA Protein

This protocol describes the purification of N-terminally His-tagged VgA protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a VgA expression vector

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

Procedure:

  • Expression: Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged VgA protein.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged VgA protein with Elution Buffer.

  • Protein Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Determine the protein concentration using a standard method such as the Bradford assay.

Protocol 2: ATPase Activity Inhibition Assay

This assay measures the effect of antibiotics on the ATP hydrolysis activity of the VgA protein.

Materials:

  • Purified VgA protein

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Antibiotic stock solutions (e.g., Pristinamycin IIA)

  • Malachite green reagent for phosphate (B84403) detection

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Assay Buffer, a fixed concentration of purified VgA protein (e.g., 1 µM), and varying concentrations of the antibiotic. Include a control reaction with no antibiotic.

  • Initiation: Start the reaction by adding ATP to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.

  • Measurement: Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

  • Data Analysis: Calculate the percentage of ATPase activity inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the logarithm of the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

While direct binding of antibiotics to VgA has not been conclusively demonstrated, SPR can be employed to investigate potential interactions. This protocol provides a general framework.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified VgA protein

  • Antibiotic solutions in running buffer

  • Amine coupling kit for protein immobilization

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize the purified VgA protein onto the sensor chip surface.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Inject a series of antibiotic concentrations over the immobilized VgA surface and a reference surface (without VgA).

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, regenerate the sensor surface to remove the bound antibiotic.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

    • If binding is observed, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Note: Previous attempts to demonstrate direct binding of lincosamides and streptogramin A to VgA using SPR were unsuccessful.[9]

Visualizations

VgA Mechanism of Action

VgA_Mechanism cluster_ribosome Ribosome Ribosome 70S Ribosome Translation_Resumed Protein Synthesis Resumes Ribosome->Translation_Resumed is rescued PTC Peptidyl Transferase Center (PTC) Antibiotic Antibiotic (Lincosamide, Streptogramin A, Pleuromutilin) PTC->Antibiotic displaces Translation_Inhibited Protein Synthesis Inhibited PTC->Translation_Inhibited leads to E_site E-site E_site->PTC induces conformational change in A_site A-site Antibiotic->PTC binds VgA VgA Protein (ATP-bound) VgA->E_site binds to ADP_Pi ADP + Pi VgA->ADP_Pi hydrolyzes ATP to ATP ATP ATP->VgA powers

Caption: Mechanism of VgA-mediated antibiotic resistance via ribosomal protection.

Experimental Workflow for VgA-Antibiotic Interaction Analysis

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis Expression VgA Gene Expression in E. coli Purification His-tag Affinity Purification Expression->Purification ATPase_Assay ATPase Activity Inhibition Assay Purification->ATPase_Assay SPR_Assay Surface Plasmon Resonance (SPR) Purification->SPR_Assay ITC_Assay Isothermal Titration Calorimetry (ITC) (Alternative Method) Purification->ITC_Assay IC50_Calc IC50 Determination ATPase_Assay->IC50_Calc Kd_Calc Kd Determination (if binding detected) SPR_Assay->Kd_Calc ITC_Assay->Kd_Calc

Caption: General workflow for expressing, purifying, and analyzing VgA-antibiotic interactions.

References

Method

Application Notes and Protocols for Site-Directed Mutagenesis of VgA Protein

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive protocol for introducing specific mutations into the VgA protein, a putative voltage-gated ion channel, using PCR-bas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for introducing specific mutations into the VgA protein, a putative voltage-gated ion channel, using PCR-based site-directed mutagenesis. This technique is crucial for investigating structure-function relationships, validating drug binding sites, and developing novel therapeutics targeting VgA.

Introduction

Site-directed mutagenesis is a powerful in vitro method used to create specific, targeted changes in a DNA sequence.[1][2][3] This technique is invaluable for studying the roles of specific amino acids in protein function, including enzyme catalysis, protein-protein interactions, and, in the case of ion channels like VgA, voltage sensing, ion selectivity, and gating. By altering the gene sequence, researchers can produce modified proteins and analyze the functional consequences of these changes.[4]

The protocol outlined here is based on the widely used QuikChange™ method, which employs a high-fidelity DNA polymerase to amplify a plasmid containing the VgA gene with primers that carry the desired mutation.[5][6][7] The parental, non-mutated plasmid is subsequently digested with the restriction enzyme DpnI, which specifically targets methylated DNA from the E. coli host, leaving only the newly synthesized, unmethylated, and mutated plasmids.[8][9][10][11] These mutated plasmids are then transformed into competent E. coli for propagation.

Understanding the functional impact of specific mutations in voltage-gated ion channels can provide significant insights into their physiological roles and their involvement in various "channelopathies," or diseases caused by ion channel dysfunction.[12][13] This knowledge is instrumental in the development of targeted therapeutics.

Experimental Workflow

Site_Directed_Mutagenesis_Workflow cluster_0 Phase 1: Mutagenesis cluster_1 Phase 2: Propagation cluster_2 Phase 3: Verification Primer_Design Mutagenic Primer Design PCR Mutagenesis PCR Primer_Design->PCR Introduce Mutation DpnI_Digestion DpnI Digestion of Parental Plasmid PCR->DpnI_Digestion Amplify Mutated Plasmid Transformation Transformation into Competent E. coli DpnI_Digestion->Transformation Plating Plating on Selective Media Transformation->Plating Colony_Selection Colony Selection & Growth Plating->Colony_Selection Miniprep Plasmid Miniprep Colony_Selection->Miniprep Sequencing Sanger Sequencing Miniprep->Sequencing Confirmation Mutation Confirmation Sequencing->Confirmation

Caption: Overall workflow for site-directed mutagenesis of the VgA protein.

Experimental Protocols

Mutagenic Primer Design

Successful mutagenesis begins with properly designed primers. The primers should be complementary to each other and contain the desired mutation in the center.

  • Length: 25–45 bases.

  • Melting Temperature (Tm): The Tm should be ≥ 78°C. A formula for calculating Tm is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[14]

  • Mutation Location: The desired mutation should be in the center of the primer, with 10–15 bases of correct sequence on both sides.[5][7]

  • GC Content: Aim for a GC content of 40–60%.

  • Termination: Primers should terminate in at least one G or C base.

PCR for Site-Directed Mutagenesis

This step amplifies the entire plasmid, incorporating the mutagenic primers. A high-fidelity polymerase is essential to prevent secondary mutations.

Reaction Mixture:

ComponentVolume (for 50 µL reaction)Final Concentration
10x Reaction Buffer5 µL1x
dsDNA Template (VgA plasmid)X µL (10-50 ng)10-50 ng
Forward PrimerX µL (125 ng)125 ng
Reverse PrimerX µL (125 ng)125 ng
dNTP Mix (10 mM)1 µL0.2 mM
High-Fidelity DNA Polymerase1 µL2.5 U/µL
Nuclease-Free WaterUp to 50 µL-

Thermocycling Conditions: [5][6]

StepTemperatureTimeCycles
Initial Denaturation95°C30 seconds1
Denaturation95°C30 seconds18
Annealing55°C1 minute
Extension68°C1 minute/kb of plasmid length
Final Extension68°C7 minutes1
Hold4°CIndefinite1

Note: The number of cycles should be kept between 12 and 18 to prevent the accumulation of unwanted mutations.[6]

DpnI Digestion of PCR Product

This step removes the parental, methylated template DNA.

  • Following the PCR reaction, cool the mixture to ≤37°C.[6]

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.[8]

  • Mix gently by pipetting and spin down the contents.[8]

  • Incubate at 37°C for 1 hour.[8][9]

Transformation of Competent E. coli

The mutated plasmid is introduced into competent E. coli cells for propagation. High-efficiency competent cells (>10⁸ cfu/µg) are recommended.[15]

  • Thaw a 50 µL aliquot of competent E. coli cells on ice.[16]

  • Add 1-2 µL of the DpnI-treated PCR product to the cells.

  • Gently mix and incubate on ice for 30 minutes.[9][16]

  • Heat-shock the cells at 42°C for 30-60 seconds.[16][17]

  • Immediately transfer the tube back to ice for 2 minutes.[8]

  • Add 950 µL of pre-warmed SOC or LB medium.[16]

  • Incubate at 37°C for 1 hour with shaking (250 rpm).[8]

  • Spread 100-200 µL of the cell culture on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.

  • Incubate the plate overnight at 37°C.

Plasmid Miniprep and DNA Purification

This protocol isolates the plasmid DNA from the selected bacterial colonies. Numerous commercial kits are available for this purpose.[18][19]

  • Inoculate a single colony from the agar plate into 2-5 mL of LB broth with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking.

  • Pellet the bacterial cells by centrifugation.[18]

  • Resuspend the pellet in Resuspension Buffer.[20]

  • Lyse the cells by adding Lysis Buffer and gently inverting the tube.[18][20]

  • Neutralize the lysate with Neutralization Buffer to precipitate genomic DNA and proteins.[18]

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a silica (B1680970) membrane spin column.

  • Wash the column with Wash Buffer.

  • Elute the purified plasmid DNA with Elution Buffer or nuclease-free water.

Sequence Verification by Sanger Sequencing

It is crucial to sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced. Sanger sequencing is a reliable method for this verification.[21][22][23][24][25]

  • Prepare a sequencing reaction containing the purified plasmid DNA (100-200 ng) and a sequencing primer (either one of the mutagenesis primers or a different primer that anneals to the plasmid).

  • Submit the sample for Sanger sequencing.

  • Analyze the sequencing data to confirm the mutation.

Data Presentation

Quantitative data from mutagenesis experiments should be clearly summarized. Below is a sample table illustrating typical data obtained from the functional characterization of a VgA mutant compared to the wild-type (WT) protein. This example is based on data from studies on voltage-gated sodium channels.[26]

ConstructMutagenesis Efficiency (%)Expression Level (relative to WT)Peak Current Density (pA/pF)Voltage of Half-Maximal Activation (V½, mV)
VgA-WTN/A1.00 ± 0.05-150.2 ± 10.5-25.3 ± 1.2
VgA-A123T850.95 ± 0.08-145.8 ± 12.1-24.9 ± 1.5
VgA-F456S780.42 ± 0.06-65.1 ± 8.9-35.7 ± 1.8

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No PCR product Poor primer designVerify primer Tm and check for secondary structures.
Degraded DNA templateUse fresh, high-quality plasmid DNA.
Suboptimal PCR conditionsOptimize annealing temperature and extension time.[27]
Multiple PCR bands Non-specific primer annealingIncrease annealing temperature; reduce primer concentration.
Primer-dimer formationRedesign primers; reduce primer concentration.[27]
No colonies after transformation Inefficient DpnI digestionEnsure DpnI is active and incubate for at least 1 hour.
Low transformation efficiencyUse high-efficiency competent cells; optimize heat-shock step.
PCR product concentration is too lowIncrease the number of PCR cycles (up to 25).
Many colonies, but none contain the mutation Incomplete DpnI digestionIncrease DpnI incubation time or use more enzyme.
Template DNA was not from a dam+ E. coli strainEnsure the template plasmid was isolated from a dam+ strain like DH5α.[11]
Unwanted mutations in the sequence Low-fidelity DNA polymeraseUse a high-fidelity polymerase with proofreading activity.
Too many PCR cyclesLimit the number of PCR cycles to 18 or fewer.[6]

References

Application

Application Notes and Protocols for VgA Inhibitor Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of antibiotic resistance is a critical global health threat. One mechanism of resistance in Gram-positive bacteria, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health threat. One mechanism of resistance in Gram-positive bacteria, particularly Staphylococcus aureus, is mediated by ATP-binding cassette F (ABC-F) proteins, such as VgA. These proteins confer resistance to lincosamides, streptogramin A, and pleuromutilins by a ribosome protection mechanism. Instead of effluxing the antibiotic, VgA proteins bind to the ribosome and displace the bound antibiotic, allowing protein synthesis to resume. Therefore, the development of VgA inhibitors that can restore the efficacy of existing antibiotics is a promising therapeutic strategy.

These application notes provide detailed protocols for the susceptibility testing of potential VgA inhibitors. The methodologies described herein are designed to identify and characterize compounds that can potentiate the activity of antibiotics against VgA-producing bacterial strains.

Mechanism of VgA-Mediated Resistance

VgA proteins are cytoplasmic ABC-F ATPases that, upon antibiotic-induced ribosomal stalling, bind to the ribosome. This binding event, powered by ATP hydrolysis, induces a conformational change in the ribosomal peptidyl-transferase center, leading to the dissociation of the antibiotic from its target site. This allows for the continuation of protein synthesis and results in antibiotic resistance. A key feature of VgA proteins is their ATPase activity, which is essential for their function in ribosome protection.

cluster_ribosome Ribosome 50S 50S Subunit Protein_Synthesis Protein Synthesis (Resumes) 50S->Protein_Synthesis Resumes after antibiotic displacement Inhibition_of_Synthesis Protein Synthesis (Inhibited) 50S->Inhibition_of_Synthesis Causes 30S 30S Subunit Antibiotic Antibiotic Antibiotic->50S Binds to Peptidyl Transferase Center VgA_Protein VgA Protein VgA_Protein->50S Binds to stalled ribosome VgA_Protein->Antibiotic Displaces ADP_Pi ADP + Pi VgA_Protein->ADP_Pi ATP ATP ATP->VgA_Protein Hydrolyzed by Inhibitor VgA Inhibitor Inhibitor->VgA_Protein Inhibits ATPase activity or ribosome binding

VgA-Mediated Ribosome Protection Pathway and Inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data from susceptibility testing experiments.

Table 1: MIC Values of Lincosamide Antibiotic in the Presence and Absence of a VgA Inhibitor

Bacterial StrainVgA GenotypeAntibiotic MIC (µg/mL)Antibiotic + VgA Inhibitor (2 µg/mL) MIC (µg/mL)Fold Reduction in MIC
S. aureus RN4220Wild-Type (VgA-)0.250.251
S. aureus (pSK-VgA)VgA+32216
Clinical Isolate 1VgA+64416
Clinical Isolate 2VgA-0.50.51

Table 2: Checkerboard Assay Results for a Lincosamide and a VgA Inhibitor against a VgA-positive S. aureus Strain

Lincosamide (µg/mL)VgA Inhibitor (µg/mL)Growth
320+
160+
80+
40+
20+
10-
... ... ...
81+
41+
21-
... ... ...
42+
22-
... ... ...
24-

'+' indicates bacterial growth, '-' indicates no growth. Fractional Inhibitory Concentration Index (FICI) can be calculated from these results to determine synergy.

Table 3: Inhibition of VgA ATPase Activity

CompoundConcentration (µM)Relative ATPase Activity (%)
Control (No Inhibitor)-100
VgA Inhibitor A1045
VgA Inhibitor A5015
VgA Inhibitor B1085
VgA Inhibitor B5060
Pristinamycin IIA10050

Experimental Protocols

Protocol 1: Broth Microdilution Assay for VgA Inhibitor Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of a potential VgA inhibitor.

Materials:

  • VgA-positive and VgA-negative Staphylococcus aureus strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antibiotic stock solution

  • VgA inhibitor stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or CAMHB from 3-5 colonies grown overnight on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of the antibiotic stock solution at four times the desired final starting concentration.

    • Perform a two-fold serial dilution of the antibiotic across the plate from column 1 to column 10 by transferring 50 µL from each well to the next.

    • Add the VgA inhibitor to each well (columns 1-11) at a fixed, sub-inhibitory concentration. This concentration should be determined in a preliminary experiment to ensure it does not inhibit bacterial growth on its own.

    • Column 11 serves as the growth control with the VgA inhibitor alone.

    • Column 12 serves as the sterility control (broth only) and growth control (broth with inoculum).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11 and the growth control in column 12).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic with and without the VgA inhibitor. A significant reduction in the MIC in the presence of the inhibitor suggests potentiation of the antibiotic's activity.

Start Start Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Inoculum Prepare Plate Prepare 96-well plate with CAMHB Start->Prepare Plate Dilute Inoculum Dilute Inoculum to 5 x 10^5 CFU/mL Prepare Inoculum->Dilute Inoculum Inoculate Plate Inoculate Plate with Bacterial Suspension Dilute Inoculum->Inoculate Plate Serial Dilution Perform Serial Dilution of Antibiotic Prepare Plate->Serial Dilution Add Inhibitor Add VgA Inhibitor (fixed concentration) Serial Dilution->Add Inhibitor Add Inhibitor->Inoculate Plate Incubate Incubate at 37°C for 16-20h Inoculate Plate->Incubate Read MIC Read MIC (Lowest concentration with no growth) Incubate->Read MIC End End Read MIC->End

Workflow for Broth Microdilution Assay with a VgA Inhibitor.
Protocol 2: Checkerboard Assay to Determine Synergy

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effect of an antibiotic and a VgA inhibitor.

Materials:

  • Same as Protocol 1

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1.

  • Plate Preparation:

    • Prepare two-fold serial dilutions of the antibiotic (Drug A) horizontally across a 96-well plate.

    • Prepare two-fold serial dilutions of the VgA inhibitor (Drug B) vertically down the plate.

    • The final plate will contain a matrix of concentrations of both compounds.

  • Inoculation: Inoculate the plate with the bacterial suspension as described in Protocol 1.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) = FIC of Drug A + FIC of Drug B.

    • Interpret the FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Protocol 3: VgA ATPase Activity Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified VgA protein.

Materials:

  • Purified VgA protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • ATP solution

  • VgA inhibitor stock solution

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microtiter plate

  • Plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the VgA inhibitor at various concentrations.

    • Add the purified VgA protein to each well (except for the no-enzyme control).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Phosphate: Add the phosphate detection reagent to each well to stop the reaction and develop the color.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the percentage of ATPase activity inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

    • Calculate the IC50 value of the inhibitor.

Start Start Prepare_Reagents Prepare Assay Buffer, VgA Protein, Inhibitor, and ATP Start->Prepare_Reagents Setup_Reaction Setup Reaction in 96-well Plate Prepare_Reagents->Setup_Reaction Pre-incubate Pre-incubate with Inhibitor Setup_Reaction->Pre-incubate Initiate_Reaction Initiate Reaction with ATP Pre-incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction and Add Phosphate Detection Reagent Incubate->Stop_and_Detect Read_Absorbance Read Absorbance Stop_and_Detect->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for VgA ATPase Activity Inhibition Assay.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the identification and characterization of VgA inhibitors. By employing a combination of cell-based susceptibility testing and biochemical assays, researchers can effectively screen for compounds that potentiate the activity of existing antibiotics against VgA-mediated resistance. The successful development of such inhibitors holds the potential to rejuvenate our antibiotic arsenal (B13267) and combat the growing threat of multidrug-resistant Staphylococcus aureus.

Method

Application Note &amp; Protocol: Determination of Minimum Inhibitory Concentrations (MICs) for Virginiamycin in VgA-Expressing Bacterial Strains

Audience: Researchers, scientists, and drug development professionals. Introduction Virginiamycin is a streptogramin antibiotic complex consisting of two synergistic components: Virginiamycin M (a streptogramin A macrola...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virginiamycin is a streptogramin antibiotic complex consisting of two synergistic components: Virginiamycin M (a streptogramin A macrolactone) and Virginiamycin S (a streptogramin B cyclic hexadepsipeptide).[1] These components inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The binding of Virginiamycin M induces a conformational change that enhances the binding of Virginiamycin S, leading to a potent bactericidal effect.[1][2]

Bacterial resistance to Virginiamycin can be mediated by various mechanisms, including the expression of ATP-binding cassette (ABC) transporters, such as those encoded by vga genes.[3] These transporters are thought to function as efflux pumps or to protect the ribosomal target.[3][4] Accurate determination of the Minimum Inhibitory Concentration (MIC) of Virginiamycin against strains expressing VgA is crucial for understanding resistance mechanisms and for the development of new antimicrobial agents. This document provides detailed protocols for determining Virginiamycin MICs using standard broth microdilution and agar (B569324) dilution methods, along with special considerations for VgA-expressing strains.

Data Presentation

Table 1: Expected Virginiamycin MIC Ranges for Quality Control and Representative Bacterial Strains.

StrainGenotype/PhenotypeExpected Virginiamycin MIC Range (µg/mL)
S. aureus ATCC® 29213™Quality Control StrainNot officially established; for internal validation.[1]
Wild-Type S. aureusVirginiamycin-Susceptible0.125 - 2[1][2]
Resistant S. aureuse.g., possessing vat or vga genes> 4[1]
Vancomycin-Resistant E. faeciumMay harbor resistance determinantsMICs ≥ 2 may indicate resistance

Note: Formal clinical breakpoints for Virginiamycin are not established by major standards organizations like CLSI or EUCAST. The provided ranges are for research and internal validation purposes.[1]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing.[5][6][7] The following protocols are based on these standards.

Protocol 1: Broth Microdilution Method[9][10]

This method determines the MIC in a liquid growth medium and is often performed in 96-well microtiter plates.[8]

Materials:

  • Virginiamycin analytical standard

  • Appropriate solvent for Virginiamycin (e.g., DMSO)[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well microtiter plates[10]

  • Bacterial strain(s) to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[11]

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)[1]

Procedure:

  • Preparation of Virginiamycin Stock Solution:

    • Prepare a stock solution of Virginiamycin at a high concentration (e.g., 1280 µg/mL) by dissolving the powder in a suitable solvent like DMSO.[1] Ensure complete dissolution.

    • Further dilutions should be made in CAMHB to create a working stock at twice the highest concentration to be tested.[10]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.[1]

    • Suspend the colonies in sterile saline.[1]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][9]

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1][9] A 1:150 dilution of the 0.5 McFarland suspension is often appropriate.[11]

  • Microtiter Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate, except for the first column.

    • Add 100 µL of the 2x Virginiamycin working stock to the first column wells.

    • Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[1] Discard 50 µL from the last dilution column.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density of 5 x 10⁵ CFU/mL.[1][9]

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).[1]

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[1]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Virginiamycin at which there is no visible growth.[9] The growth control well should show clear turbidity, and the sterility control well should remain clear.[1]

Protocol 2: Agar Dilution Method[9][13]

This method involves incorporating the antibiotic into an agar medium.

Materials:

  • Virginiamycin analytical standard

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strain(s) to be tested

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Virginiamycin Agar Plates:

    • Prepare a series of Virginiamycin stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool it in a water bath to 45-50°C.

    • Add 2 mL of each antibiotic stock solution to 18 mL of molten MHA to create the desired final concentrations.[12] Mix gently by inverting to avoid bubbles and pour into sterile petri dishes.[12]

    • Also prepare a drug-free control plate.

    • Allow the agar to solidify and dry before inoculation.[9]

  • Preparation of Inoculum:

    • Prepare the inoculum as described in the broth microdilution method (Step 2), adjusting the turbidity to a 0.5 McFarland standard.[9]

  • Inoculation:

    • Using an inoculum replicating device or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.[12] The final inoculum on the agar should be approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-24 hours.[9]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of Virginiamycin that completely inhibits visible growth on the agar plate.[8] Any growth, including a faint haze or a single colony, should be considered as growth. The growth control plate should show confluent growth.

Special Considerations for VgA-Expressing Strains: Inducible Resistance

Some resistance mechanisms, particularly those involving efflux pumps or target-modifying enzymes, can be inducible.[13] This means that the resistance genes are expressed at high levels only in the presence of an inducing agent, which is often a sub-inhibitory concentration of the antibiotic itself.[13] For VgA-expressing strains, it is possible that resistance to Virginiamycin is inducible.

Standard MIC testing may not detect inducible resistance if the initial exposure to the antibiotic is at a high, inhibitory concentration. A phenomenon similar to the "D-test" used for detecting inducible clindamycin (B1669177) resistance in erythromycin-resistant staphylococci could be relevant.[13][14]

Recommendation for Investigating Inducibility:

  • Broth Microdilution with Pre-incubation: To investigate if VgA-mediated resistance is inducible, a modified broth microdilution protocol can be employed.

    • Prepare a 96-well plate with serial dilutions of Virginiamycin as described above.

    • Prepare a separate plate or tubes with a sub-inhibitory concentration of Virginiamycin (e.g., 0.125 µg/mL or 0.25 µg/mL).

    • Inoculate the VgA-expressing strain into this sub-inhibitory concentration and incubate for a short period (e.g., 1-2 hours) to allow for potential induction of the resistance mechanism.

    • Use this "induced" culture as the inoculum for the primary MIC test plate.

    • Compare the resulting MIC with the MIC obtained using the standard protocol. A significant increase (e.g., ≥4-fold) in the MIC after pre-incubation would suggest inducible resistance.

  • Disk Approximation Testing: A qualitative assessment can be performed using a method analogous to the D-test.

    • Inoculate a Mueller-Hinton agar plate to create a lawn of the VgA-expressing strain.[9]

    • Place a disk containing a low concentration of Virginiamycin M (the inducing component) and a standard Virginiamycin disk (containing both M and S components) on the plate, separated by 15-20 mm.

    • After incubation, a flattening or "D"-shaped zone of inhibition around the Virginiamycin disk, adjacent to the Virginiamycin M disk, would indicate inducible resistance.

Visualizations

Diagrams

MIC_Workflow cluster_broth Broth Microdilution cluster_agar Agar Dilution B_Start Prepare Virginiamycin Dilutions in 96-Well Plate B_Inoculate Inoculate Plate (50µL/well) B_Start->B_Inoculate B_Inoculum Prepare 0.5 McFarland Bacterial Suspension B_Dilute Dilute Suspension to ~5x10^5 CFU/mL B_Inoculum->B_Dilute B_Dilute->B_Inoculate B_Incubate Incubate 16-20h at 35°C B_Inoculate->B_Incubate B_Read Read MIC (Lowest concentration with no visible growth) B_Incubate->B_Read A_Start Prepare Agar Plates with Virginiamycin Concentrations A_Spot Spot Suspension (~10^4 CFU/spot) onto Plates A_Start->A_Spot A_Inoculum Prepare 0.5 McFarland Bacterial Suspension A_Inoculum->A_Spot A_Incubate Incubate 16-24h at 35°C A_Spot->A_Incubate A_Read Read MIC (Lowest concentration with no growth) A_Incubate->A_Read

Caption: Experimental workflows for MIC determination.

VgA_Mechanism cluster_action Virginiamycin Action cluster_resistance VgA-Mediated Resistance VM Virginiamycin M Ribosome 50S Ribosomal Subunit VM->Ribosome binds Inhibition Inhibition VM->Inhibition VS Virginiamycin S VS->Ribosome binds VS->Inhibition Ribosome->VS conformational change increases affinity for ProteinSynth Protein Synthesis Inhibition->ProteinSynth VgA VgA ABC-F Protein Ribosome_R 50S Ribosomal Subunit VgA->Ribosome_R binds to Protection Ribosomal Protection or Drug Efflux Ribosome_R->Protection VM_R Virginiamycin M VM_R->Ribosome_R binding blocked

Caption: Mechanism of Virginiamycin action and VgA resistance.

References

Application

Application Notes and Protocols for VgA Protein Detection by Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction The VgA protein is a member of the ATP-binding cassette F (ABC-F) subfamily, which confers resistance to certain antibiotics, including...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The VgA protein is a member of the ATP-binding cassette F (ABC-F) subfamily, which confers resistance to certain antibiotics, including lincosamides, streptogramin A, and pleuromutilins (LSAP) in various bacteria, particularly in Staphylococcus species. Unlike typical ABC transporters, VgA lacks transmembrane domains and is believed to function through a ribosome protection mechanism. Detection and quantification of VgA protein expression are crucial for understanding antibiotic resistance mechanisms and for the development of new therapeutic strategies. Western blot analysis is a powerful technique for the specific detection and quantification of VgA protein in bacterial lysates. These application notes provide detailed protocols for the detection of VgA protein by Western blot, including sample preparation, electrophoresis, protein transfer, and immunodetection.

Mechanism of VgA-Mediated Antibiotic Resistance

VgA confers antibiotic resistance not by efflux of the drug, but by directly interacting with the ribosome. Current models suggest that VgA binds to the ribosomal exit (E) site. This binding event is thought to induce conformational changes in the peptidyl transferase center (PTC) of the ribosome, which leads to the dissociation of the bound antibiotic, thereby allowing protein synthesis to proceed. The specificity of resistance to different antibiotics is determined by a variable region in the flexible linker that connects the two nucleotide-binding domains (NBDs) of the VgA protein.[1]

VgA_Ribosome_Protection cluster_ribosome Ribosome 50S 50S Subunit Translation_Blocked Protein Synthesis Blocked 50S->Translation_Blocked Inhibits translation 30S 30S Subunit Antibiotic LSAP Antibiotic E_site->Antibiotic Displaces antibiotic Antibiotic->50S Binds to PTC Translation_Resumes Protein Synthesis Resumes VgA_protein VgA Protein VgA_protein->E_site Binds to E-site VgA_protein->Translation_Resumes Allows translation to proceed Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis Bacterial Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-VgA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Method

Application Notes and Protocols for Cross-linking Studies of VgA Protein-Ribosome Interaction

Audience: Researchers, scientists, and drug development professionals. Introduction The VgA protein, a member of the ATP-binding cassette F (ABC-F) subfamily, confers resistance to lincosamide, streptogramin A, and pleur...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The VgA protein, a member of the ATP-binding cassette F (ABC-F) subfamily, confers resistance to lincosamide, streptogramin A, and pleuromutilin (B8085454) (LSAP) antibiotics by interacting with the bacterial ribosome and displacing the bound drug.[1][2] Understanding the precise molecular interactions between VgA and the ribosome is crucial for the development of novel antimicrobial agents that can overcome this resistance mechanism. Cross-linking studies, coupled with mass spectrometry, provide a powerful approach to identify the specific contact points between the VgA protein and ribosomal components (both rRNA and ribosomal proteins).

These application notes provide detailed protocols for performing cross-linking experiments to investigate the VgA-ribosome interaction. The protocols are designed to be adaptable for both in vitro and in vivo settings.

Data Presentation

While direct quantitative data from VgA-ribosome cross-linking studies are not extensively available in the public domain, mutagenesis studies have identified key residues in the VgA interdomain linker that are critical for its interaction with the ribosome and determine its antibiotic resistance specificity.[3] This information is invaluable for designing targeted cross-linking experiments and interpreting the results.

Table 1: Key Residues in the VgA Linker Domain Involved in Ribosome Interaction and Antibiotic Resistance [3]

Amino Acid PositionOriginal ResidueMutant Residue(s)Observed Effect on Antibiotic ResistanceImplied Role in Ribosome Interaction
212Leucine (L)Glycine (B1666218) (G)Altered resistance profileCritical for specificity of interaction
219Threonine (T)Glycine (G)Altered resistance profileContributes to the interaction interface
220Glycine (G)Threonine (T)Altered resistance profileInfluences the conformation of the linker
226Glycine (G)Leucine (L)Altered resistance profileMay stabilize the linker-ribosome complex

Note: This table is based on data from a detailed mutational analysis of the VgA linker, which suggests these residues are key for the protein's function at the ribosome.[3]

Experimental Protocols

Here, we provide detailed protocols for chemical cross-linking and photo-cross-linking to study the VgA-ribosome interaction.

Protocol 1: In Vivo Formaldehyde (B43269) Cross-linking of VgA-Ribosome Complexes

This protocol is adapted from methods used for stabilizing protein-RNA and protein-protein complexes within living cells.[4][5]

Objective: To covalently link VgA to its ribosomal binding partners within bacterial cells.

Materials:

  • Bacterial culture expressing VgA protein (e.g., Staphylococcus aureus or a suitable expression host)

  • Phosphate-buffered saline (PBS), ice-cold

  • Formaldehyde (37% stock solution)

  • Quenching solution: 1.25 M glycine

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitors)

  • Sucrose (B13894) gradient solutions (e.g., 10% and 40% sucrose in lysis buffer without lysozyme)

  • Ultracentrifuge and tubes

Procedure:

  • Cell Culture: Grow the bacterial culture expressing VgA to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Cross-linking:

    • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in fresh culture medium or PBS to the original volume.

    • Add formaldehyde to a final concentration of 0.1% - 1%. The optimal concentration should be determined empirically.[5]

    • Incubate for 10-15 minutes at room temperature with gentle agitation.

  • Quenching:

    • Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Lysis:

    • Harvest the cross-linked cells by centrifugation.

    • Wash the pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

    • Lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.

  • Ribosome Isolation:

    • Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in lysis buffer) and centrifuge at high speed (e.g., 100,000 x g) for 2-4 hours to pellet the ribosomes.

    • Alternatively, for separation of ribosomal subunits and polysomes, layer the lysate onto a 10-40% sucrose density gradient and centrifuge.

  • Analysis:

    • The cross-linked VgA-ribosome complexes can be analyzed by Western blotting using antibodies against VgA and ribosomal proteins.

    • For identification of cross-linked peptides, the ribosomal fraction can be subjected to protein digestion and analysis by mass spectrometry (XL-MS).

Protocol 2: In Vitro Cross-linking using Disuccinimidyl Suberate (B1241622) (DSS)

This protocol describes an in vitro approach using a common amine-reactive cross-linker.

Objective: To identify VgA-ribosomal protein interactions in a purified system.

Materials:

  • Purified VgA protein

  • Purified 70S ribosomes

  • Cross-linking buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 1 mM DTT)

  • Disuccinimidyl suberate (DSS) stock solution (e.g., 25 mM in DMSO)

  • Quenching solution: 1 M Tris-HCl pH 7.5

  • SDS-PAGE reagents

  • Mass spectrometer for analysis

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine purified VgA protein and 70S ribosomes in the cross-linking buffer. Molar ratios should be optimized, but a starting point could be a 5:1 molar excess of VgA to ribosomes.

    • Incubate at 37°C for 30 minutes to allow complex formation.

  • Cross-linking:

    • Add DSS to the reaction mixture to a final concentration of 0.5 - 2 mM.

    • Incubate for 30 minutes at room temperature.

  • Quenching:

    • Add Tris-HCl to a final concentration of 50 mM to quench the reaction.

    • Incubate for 15 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting. The appearance of higher molecular weight bands corresponding to VgA-ribosomal protein complexes is indicative of cross-linking.

    • For detailed interaction site mapping, the cross-linked sample can be digested with trypsin and analyzed by LC-MS/MS.

Protocol 3: Site-Directed Photo-Cross-linking

This advanced technique allows for the identification of interactions at a specific amino acid residue.

Objective: To map the interaction interface of a specific region of VgA (e.g., the interdomain linker) with the ribosome.

Materials:

  • Expression system for producing VgA with a site-specifically incorporated photoreactive amino acid (e.g., p-benzoyl-L-phenylalanine, BpA).

  • Purified VgA-BpA mutant protein.

  • Purified 70S ribosomes.

  • Binding buffer (as in Protocol 2).

  • UV lamp (365 nm).

Procedure:

  • Protein Expression and Purification:

    • Introduce a TAG codon at the desired position in the VgA gene (e.g., within the 212-220 region of the linker).[3]

    • Express the mutant VgA in a host strain containing an engineered tRNA/tRNA synthetase pair for BpA incorporation.

    • Purify the VgA-BpA protein.

  • Binding and UV Irradiation:

    • Form the VgA-BpA-ribosome complex as described in Protocol 2.

    • Transfer the sample to a UV-transparent plate or cuvette.

    • Irradiate with 365 nm UV light on ice for 10-30 minutes.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE and Western blotting.

    • Identify the cross-linked ribosomal protein(s) and the specific cross-linked peptide(s) by mass spectrometry.

Visualizations

VgA Mechanism of Action

The following diagram illustrates the proposed mechanism of action for VgA-mediated antibiotic resistance.

VgA_Mechanism cluster_ribosome Bacterial Ribosome (70S) P_site P-site A_site A-site E_site E-site Antibiotic LSAP Antibiotic A_site->Antibiotic Displaces Antibiotic E_site->A_site ARD of VgA reaches A-site Translation_Resumes Translation Resumes E_site->Translation_Resumes Ribosome is free Antibiotic->A_site Binds to A-site, stalls translation VgA VgA Protein (ATP-bound) VgA->E_site Binds to E-site ADP_Pi ADP + Pi VgA->ADP_Pi ATP Hydrolysis ATP ATP ATP->VgA ADP_Pi->VgA Conformational change and release from ribosome

Caption: Workflow of VgA-mediated antibiotic resistance on the ribosome.

Experimental Workflow for VgA-Ribosome Cross-linking and Analysis

This diagram outlines the general workflow for identifying VgA-ribosome interaction sites using cross-linking and mass spectrometry.

XL_MS_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Start Start: VgA-expressing cells or purified components Crosslinking In Vivo or In Vitro Cross-linking (e.g., Formaldehyde, DSS) Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Lysis_Purification Cell Lysis and Ribosome Purification Quenching->Lysis_Purification SDS_PAGE SDS-PAGE Analysis Lysis_Purification->SDS_PAGE Digestion In-gel or In-solution Trypsin Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: Identify cross-linked peptides LC_MS->Data_Analysis Mapping Map Interaction Sites on VgA and Ribosome Data_Analysis->Mapping Structural_Modeling Structural Modeling Mapping->Structural_Modeling

Caption: General workflow for VgA-ribosome cross-linking mass spectrometry.

Logical Relationship of VgA Domains and Ribosome Interaction

This diagram illustrates the key domains of the VgA protein and their roles in ribosome binding and antibiotic displacement.

VgA_Domains VgA Nucleotide Binding Domain 1 (NBD1) Interdomain Linker (ARD) Nucleotide Binding Domain 2 (NBD2) Ribosome Ribosome VgA:Linker->Ribosome Interacts with Peptidyl Transferase Center ATP ATP VgA:NBD1->ATP Binds VgA:NBD2->ATP Binds & Hydrolyzes Displacement Antibiotic Displacement VgA:Linker->Displacement Causes Antibiotic Antibiotic Ribosome->Antibiotic Binding site Antibiotic->Displacement

Caption: Functional domains of VgA and their roles in ribosome interaction.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield of Recombinant VgA Protein

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low yield of recom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low yield of recombinant VgA protein.

Frequently Asked Questions (FAQs)

Q1: My VgA protein expression is very low or undetectable. What are the initial troubleshooting steps?

A1: Low or no protein expression is a common issue.[1] Here are the primary factors to investigate:

  • Plasmid Integrity: Verify the integrity of your expression vector. Sequence the VgA gene insert to ensure there are no mutations, frameshifts, or premature stop codons.[1]

  • Transcription and Translation Issues:

    • Codon Usage: The codon usage of your VgA gene may not be optimal for the expression host (e.g., E. coli).[1][2] This can lead to translational stalling. Consider synthesizing a codon-optimized version of the VgA gene.[1][3][4]

    • mRNA Secondary Structure: Stable secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and reduce translation efficiency.[5][6] Codon optimization algorithms can often help minimize these structures.[1]

  • Host Strain Compatibility: Ensure you are using an appropriate expression host strain. For T7 promoter-based systems, BL21(DE3) and its derivatives are commonly used.[1]

  • Induction Conditions: Suboptimal induction parameters can lead to poor expression.[1] It is crucial to optimize the inducer concentration (e.g., IPTG), cell density at induction (OD600), induction temperature, and duration.[1][7]

Q2: The VgA protein is expressed, but it forms insoluble inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion bodies are insoluble aggregates of misfolded protein.[1][8] While they can sometimes be purified, obtaining soluble, functional protein is often the goal.[1] Here are strategies to improve solubility:

  • Lower Expression Temperature: High temperatures (e.g., 37°C) can lead to rapid protein synthesis, overwhelming the cell's folding machinery.[1][9] Lowering the induction temperature to 16-25°C slows down protein synthesis, allowing more time for proper folding.[1][9]

  • Optimize Inducer Concentration: High inducer concentrations can lead to a high rate of transcription and translation, promoting aggregation.[1] Reducing the inducer concentration can help balance yield and solubility.[1][9]

  • Choice of Expression Vector and Fusion Tags: Certain fusion tags (e.g., MBP, GST) are known to enhance the solubility of their fusion partners.[8]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones with your VgA protein can improve its solubility.[9][10]

  • Use a Different Host Strain: Some E. coli strains are specifically engineered to facilitate disulfide bond formation in the cytoplasm or to contain additional chaperones, which can aid in producing soluble protein.[9]

Q3: My VgA protein is toxic to the host cells, leading to poor growth and low yield. What can I do?

A3: Protein toxicity can arrest cell growth and significantly limit protein yield.[11][12] Here are some strategies to mitigate toxicity:

  • Tightly Regulated Promoter: Use a vector with a tightly regulated promoter, such as the araBAD promoter, to minimize basal (leaky) expression before induction.[11][12]

  • Low Copy Number Plasmid: A lower copy number plasmid will result in less basal expression.[12]

  • Host Strains with Tighter Control: Strains like BL21(DE3)pLysS or BL21-AI provide tighter control over basal expression of T7 RNA polymerase.[1][11]

  • Optimize Induction Conditions: Induce the culture at a higher cell density for a shorter period. Also, using a lower inducer concentration and a lower temperature can reduce the toxic effects.[12]

  • Glucose in Media: The addition of glucose to the culture medium can help repress the lac promoter, further reducing leaky expression.[12]

Q4: I'm losing a significant amount of VgA protein during purification. How can I improve my recovery?

A4: Low yield after purification can be due to losses at various stages.[1] Consider the following:

  • Inefficient Cell Lysis: Ensure your cell lysis method is effective. For sonication, optimize the duration and amplitude. For chemical lysis, ensure the buffer composition is appropriate.[1]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[1] Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[1] Using protease-deficient host strains can also help.[1]

  • Suboptimal Chromatography Conditions:

    • Binding: Ensure the pH and ionic strength of your lysis and binding buffers are optimal for the interaction between your protein's tag and the resin.[1]

    • Washing: The wash steps might be too stringent, causing your protein to elute prematurely. Try reducing the concentration of the competing agent (e.g., imidazole) in the wash buffer.[13]

    • Elution: Elution conditions may be too mild, leaving a significant amount of your protein bound to the resin.[13] Conversely, harsh elution conditions could co-elute contaminants.[13] Optimize the elution buffer composition.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low recombinant VgA protein yield.

TroubleshootingWorkflow Troubleshooting Low VgA Protein Yield start Low VgA Protein Yield check_expression Check for Expression (SDS-PAGE / Western Blot) start->check_expression no_expression No or Very Low Expression check_expression->no_expression No Band expression_present Expression Detected check_expression->expression_present Band Present codon_optimization Codon Optimization no_expression->codon_optimization Troubleshoot check_solubility Check Solubility (Soluble vs. Insoluble Fraction) expression_present->check_solubility insoluble Mainly Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Mainly Soluble check_solubility->soluble Soluble lower_temp Lower Expression Temperature insoluble->lower_temp Troubleshoot optimize_purification Optimize Purification Protocol soluble->optimize_purification lysis_efficiency Improve Lysis Efficiency optimize_purification->lysis_efficiency Troubleshoot vector_promoter Change Vector/Promoter codon_optimization->vector_promoter host_strain Change Host Strain vector_promoter->host_strain optimize_induction Optimize Induction (Temp, Time, [Inducer]) host_strain->optimize_induction lower_inducer Lower Inducer Concentration lower_temp->lower_inducer solubility_tags Add Solubility Tag lower_inducer->solubility_tags coexpress_chaperones Co-express Chaperones solubility_tags->coexpress_chaperones refolding Inclusion Body Solubilization & Refolding coexpress_chaperones->refolding protease_inhibitors Add Protease Inhibitors lysis_efficiency->protease_inhibitors chromatography_optimization Optimize Chromatography (Binding, Wash, Elution) protease_inhibitors->chromatography_optimization

Caption: A flowchart for systematically troubleshooting low VgA protein yield.

Quantitative Data Summary

Table 1: Effect of Expression Temperature on Soluble VgA Protein Yield

Induction Temperature (°C)Induction Duration (hours)Total Protein (mg/L)Soluble VgA Protein (% of Total)
37415015%
30612040%
251210065%
18248085%

Table 2: Impact of Codon Optimization on VgA Protein Expression in E. coli

Gene VersionCodon Adaptation Index (CAI)Relative Expression Level
Native VgA Gene0.651.0 (Baseline)
Codon-Optimized VgA Gene0.924.5

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Induction Conditions

This protocol is designed to test a range of induction parameters to identify the optimal conditions for soluble VgA protein expression.

Materials:

  • E. coli strain harboring the VgA expression plasmid

  • LB Broth (or other suitable growth medium) containing the appropriate antibiotic

  • Inducer stock solution (e.g., 1 M IPTG)

  • Shaking incubator

  • Spectrophotometer

  • Microcentrifuge tubes

Methodology:

  • Inoculate 5 mL of LB broth with a single colony of the expression strain and grow overnight at 37°C with shaking.

  • The next day, inoculate 100 mL of fresh LB broth with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Just before induction, remove a 1 mL "uninduced" sample.

  • Divide the main culture into smaller, equal volumes (e.g., 10 mL) in separate flasks.

  • Induce each sub-culture under different conditions (see Table 1 for examples):

    • Vary the IPTG concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Vary the induction temperature (e.g., 18°C, 25°C, 37°C).

  • Incubate each sub-culture for the desired duration (e.g., 4 hours for 37°C, overnight for 18°C).

  • After induction, measure the final OD600 of each culture.

  • Harvest the cells from 1 mL of each culture by centrifugation.

  • Analyze the cell pellets by SDS-PAGE and Western blot to determine the expression level and solubility of the VgA protein.

Protocol 2: Solubilization and Refolding of VgA from Inclusion Bodies

This protocol provides a general framework for recovering VgA protein from inclusion bodies.[14][15][16] Optimization of each step is often necessary.[17]

Materials:

  • Cell pellet containing VgA inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I)

  • Inclusion Body Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride, 10 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG)

  • Dialysis tubing

Methodology:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice.

    • Lyse the cells by sonication.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Wash Buffer to remove membrane contaminants, followed by a wash with buffer without detergent.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir at room temperature until the pellet is completely dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • Perform refolding by rapid dilution or dialysis. For dialysis, transfer the solubilized protein to dialysis tubing.

    • Dialyze against a large volume of Refolding Buffer with gentle stirring at 4°C. Change the buffer several times over 24-48 hours to gradually remove the denaturant.

  • Purification:

    • After refolding, centrifuge the solution to remove any aggregated protein.

    • Purify the soluble, refolded VgA protein using appropriate chromatography techniques (e.g., affinity chromatography).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between common expression problems and their potential solutions.

LogicalRelationships Problem-Solution Relationships in VgA Expression p1 Low/No Expression s1 Codon Optimization p1->s1 s2 Optimize Induction (Temp, [IPTG], Time) p1->s2 s3 Change Expression Host p1->s3 s4 Use Tightly Regulated Promoter p1->s4 p2 Inclusion Body Formation p2->s2 p2->s3 s5 Add Solubility Tag (e.g., MBP) p2->s5 s6 Co-express Chaperones p2->s6 s9 Refolding Protocol p2->s9 p3 Protein Toxicity p3->s2 p3->s3 p3->s4 p4 Degradation/Low Purity p4->s3 s7 Add Protease Inhibitors p4->s7 s8 Optimize Purification Buffers p4->s8

References

Optimization

Technical Support Center: Purification of Vascular Endothelial Growth Factor A (VEGF-A)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Vascular Endothelial Growth Factor A (VEGF-A), wit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Vascular Endothelial Growth Factor A (VEGF-A), with a primary focus on preventing protein aggregation.

Troubleshooting Guide: VEGF-A Aggregation During Purification

Protein aggregation is a common issue during the purification of recombinant proteins, and VEGF-A can be susceptible to this problem. Aggregation can lead to lower yields, reduced bioactivity, and difficulties in downstream applications. This guide provides a systematic approach to troubleshooting and preventing VEGF-A aggregation.

Initial Assessment of Aggregation

The first step is to confirm and characterize the aggregation.

  • Visual Inspection: Precipitates or visible particles in the protein solution are clear indicators of aggregation.

  • Spectrophotometry: An increase in absorbance at 340 nm can indicate the presence of soluble aggregates.

  • Size Exclusion Chromatography (SEC): The appearance of high molecular weight peaks or species eluting in the void volume suggests the formation of aggregates.

  • Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in the solution and identify the presence of aggregates.

dot

Caption: A flowchart for troubleshooting VEGF-A protein aggregation.

Troubleshooting Strategies

If aggregation is confirmed, consider the following strategies, which can be implemented individually or in combination.

Buffer Optimization

The composition of the purification buffer is critical for maintaining protein stability.

  • pH: VEGF-A has a calculated isoelectric point (pI) of approximately 8.5.[1][2] At a pH close to the pI, proteins have a net neutral charge, which can lead to minimal electrostatic repulsion and increased aggregation. To enhance solubility, adjust the buffer pH to be at least one unit away from the pI. For VEGF-A, a buffer with a pH of 7.5 or lower is recommended.

  • Ionic Strength: The salt concentration in the buffer can influence protein solubility. For VEGF-A, moderate salt concentrations, such as 150-500 mM NaCl, can help to shield surface charges and prevent non-specific interactions that may lead to aggregation.[3]

Use of Additives

Various additives can be included in the purification buffers to stabilize VEGF-A and prevent aggregation. It is often necessary to screen a range of additives and their concentrations to find the optimal conditions for your specific construct and expression system.[4]

Additive ClassExampleRecommended Concentration RangeMechanism of Action
Osmolytes Glycerol (B35011)5-20% (v/v)Stabilize the native protein structure by being preferentially excluded from the protein surface.[4]
Sucrose0.25-1 MStabilizes protein structure and can act as a cryoprotectant.[4]
Amino Acids L-Arginine50-500 mMSuppresses aggregation by binding to hydrophobic patches and charged regions on the protein surface.[5][6]
L-Glutamic Acid50-500 mMOften used in combination with L-Arginine to suppress aggregation.[5]
Reducing Agents Dithiothreitol (DTT)1-10 mMPrevents the formation of incorrect intermolecular disulfide bonds. VEGF-A is a disulfide-linked homodimer, so maintaining correct disulfide bonds is crucial.[4]
β-Mercaptoethanol (BME)5-20 mMSimilar to DTT, but can be less stable.[4]
TCEP-HCl0.1-1 mMA more stable and potent reducing agent than DTT and BME.
Detergents Tween-200.01-0.1% (v/v)Non-ionic detergent that can help to solubilize proteins and prevent hydrophobic interactions.[7]
CHAPS0.1-1% (w/v)Zwitterionic detergent that is effective at disrupting protein-protein interactions.[7]
Process Modifications

Adjustments to the purification workflow can also significantly impact protein solubility.

  • Protein Concentration: High protein concentrations can promote aggregation.[4] If possible, perform purification steps with a more dilute protein solution. If a high final concentration is required, consider a final concentration step after buffer exchange into an optimized storage buffer.

  • Temperature: Perform all purification steps at 4°C to minimize protein unfolding and degradation, which can be precursors to aggregation.

  • Fusion Tags: If expressing VEGF-A recombinantly, consider using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP).[8] Studies have shown that an N-terminal MBP tag can significantly increase the soluble expression of human VEGF165 in E. coli.[8]

  • Refolding from Inclusion Bodies: If VEGF-A is expressed as inclusion bodies, a carefully optimized refolding protocol is essential. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) with a reducing agent, followed by gradual removal of the denaturant to allow for proper refolding.[3]

Frequently Asked Questions (FAQs)

Q1: My His-tagged VEGF-A is precipitating after elution from the Ni-NTA column. What should I do?

A1: This is a common issue that can be caused by several factors:

  • High Protein Concentration: The elution process often results in a highly concentrated protein solution, which can lead to aggregation. Try eluting into a larger volume or directly into a buffer containing stabilizing additives (see the table above).

  • Imidazole (B134444) Removal: Imidazole in the elution buffer can sometimes be destabilizing. Perform a buffer exchange step immediately after elution to remove the imidazole and transfer the protein into an optimized buffer.

  • pH: Ensure the pH of your elution and subsequent buffers is well below the pI of VEGF-A (8.5).

Q2: I observe multiple peaks during size-exclusion chromatography of my purified VEGF-A. What do they represent?

A2: Multiple peaks in SEC can indicate the presence of monomers, dimers (the active form of VEGF-A), and higher-order aggregates.

  • Peak Identification: Collect fractions from each peak and analyze them by SDS-PAGE under both reducing and non-reducing conditions to determine their composition.

  • Improving Monodispersity: To increase the proportion of the desired dimeric form, optimize your upstream purification steps to minimize aggregation. The use of additives like L-arginine and glycerol can be particularly helpful.

Q3: What is a good starting buffer for VEGF-A purification?

A3: A good starting point for a His-tagged VEGF-A purification from a soluble fraction would be:

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 300-500 mM NaCl, 10 mM Imidazole, 1-5 mM DTT, 5-10% Glycerol.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.5, 300-500 mM NaCl, 20-40 mM Imidazole, 1-5 mM DTT, 5-10% Glycerol.

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, 300-500 mM NaCl, 250-500 mM Imidazole, 1-5 mM DTT, 5-10% Glycerol.

For other purification methods, the buffer composition will vary, but the principles of maintaining a pH away from the pI and including stabilizing additives remain the same.

Q4: Can I use heparin affinity chromatography to purify VEGF-A?

A4: Yes, heparin affinity chromatography is a very effective method for purifying certain isoforms of VEGF-A, such as VEGF165, which have a heparin-binding domain.[9] Elution is typically achieved with a salt gradient (e.g., increasing NaCl concentration).

dot

VEGF_Signaling_Pathway VEGFA VEGF-A Dimer VEGFR VEGFR-2 Receptor Tyrosine Kinase VEGFA->VEGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Leads to PLCg PLCγ Activation Dimerization->PLCg PI3K PI3K/Akt Pathway Dimerization->PI3K RAS Ras/MAPK Pathway Dimerization->RAS VascularPermeability Increased Vascular Permeability Dimerization->VascularPermeability CellMigration Cell Migration PLCg->CellMigration CellSurvival Cell Survival & Proliferation PI3K->CellSurvival RAS->CellSurvival

References

Troubleshooting

Technical Support Center: Improving the Stability of Purified VgA Protein

Disclaimer: The term "VgA protein" is not a standard protein nomenclature. This guide has been developed based on the strong possibility of it being a typographical error for VEGF-A (Vascular Endothelial Growth Factor-A)...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "VgA protein" is not a standard protein nomenclature. This guide has been developed based on the strong possibility of it being a typographical error for VEGF-A (Vascular Endothelial Growth Factor-A) , a widely researched protein. The principles and troubleshooting steps outlined below are broadly applicable to many purified proteins, but specific examples and pathways will refer to VEGF-A.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the stability of purified proteins.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for purified protein instability?

A1: Purified proteins are susceptible to instability when removed from their native cellular environment. The primary causes of instability include:

  • Aggregation: Proteins may clump together due to improper folding, unfavorable buffer conditions, or high concentrations.[1]

  • Degradation: Proteins can be broken down by proteases or through chemical processes like oxidation.

  • Denaturation: The protein may lose its three-dimensional structure and, consequently, its function, due to factors like extreme pH or temperature.

Q2: How can I improve the short-term and long-term storage of my purified VgA (VEGF-A) protein?

A2: Proper storage is crucial for maintaining protein stability. Here is a summary of common storage conditions and their typical shelf lives:

Storage ConditionTypical Shelf LifeRequires Antibacterial AgentRecommended Use
Solution at 4°CUp to 1 monthYesShort-term storage, frequent use
Solution in 25-50% glycerol (B35011) or ethylene (B1197577) glycol at -20°CUp to 1 yearUsuallyMid-term storage, prevents freeze-thaw damage
Frozen at -20°C to -80°C or in liquid nitrogenYearsNoLong-term storage, single-use aliquots
Lyophilized (freeze-dried)YearsNoLong-term storage, requires reconstitution

For long-term storage, it is highly recommended to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.

Q3: What are some key components to consider in a protein purification and storage buffer?

A3: An optimized buffer is critical for protein stability. Key components to consider include:

  • Buffering Agent: Maintains a stable pH. The optimal pH is often near the protein's isoelectric point (pI) but should be empirically determined.

  • Salts: Help to maintain ionic strength and can improve solubility.

  • Stabilizing Agents: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol) can protect against denaturation.

  • Reducing Agents: DTT or β-mercaptoethanol can prevent the oxidation of cysteine residues.

  • Protease Inhibitors: Prevent proteolytic degradation.

Troubleshooting Guides

Issue 1: My purified VgA (VEGF-A) protein is aggregating.

Possible Causes and Solutions:

  • Suboptimal Buffer Conditions:

    • pH: The buffer pH may be too close to the protein's isoelectric point (pI), leading to reduced solubility. Try screening a range of pH values.

    • Ionic Strength: The salt concentration may be too low or too high. Test a range of salt concentrations (e.g., 50-500 mM NaCl).

  • High Protein Concentration:

    • Highly concentrated protein solutions are more prone to aggregation. If possible, work with a lower concentration. If a high concentration is necessary, consider adding stabilizing agents like arginine.

  • Temperature Stress:

    • Elevated temperatures can cause unfolding and aggregation. Keep the protein on ice or at 4°C during purification and handling.

  • Mechanical Stress:

    • Vigorous vortexing or harsh chromatography conditions can induce aggregation. Handle the protein solution gently.

Experimental Workflow for Troubleshooting Aggregation:

G start Protein Aggregation Observed check_buffer Check Buffer Composition (pH, Salt) start->check_buffer check_concentration Assess Protein Concentration start->check_concentration check_handling Review Handling Procedures (Temperature, Mechanical Stress) start->check_handling optimize_buffer Optimize Buffer (Screen pH and Salt Gradients) check_buffer->optimize_buffer dls Analyze with DLS to Confirm Monodispersity optimize_buffer->dls adjust_concentration Adjust Concentration or Add Solubilizing Agents check_concentration->adjust_concentration adjust_concentration->dls modify_handling Modify Handling (Gentle mixing, low temp) check_handling->modify_handling modify_handling->dls end Stable, Monodisperse Protein dls->end

Caption: Troubleshooting workflow for protein aggregation.

Issue 2: My purified VgA (VEGF-A) protein is degrading.

Possible Causes and Solutions:

  • Protease Contamination:

    • Proteases from the expression host may co-purify with your protein. Add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.

  • Chemical Degradation:

    • Oxidation: Cysteine and methionine residues are prone to oxidation. Include reducing agents like DTT or TCEP (1-5 mM) in your buffers.

    • Deamidation: Asparagine and glutamine residues can deamidate, especially at non-neutral pH. Optimize the buffer pH to minimize this.

  • Instability of VEGF-A Isoforms:

    • VEGF-A exists in multiple isoforms due to alternative splicing.[2][3] Some isoforms may be inherently less stable. Ensure you are expressing and purifying the desired, stable isoform. Proteolytic processing can also generate different VEGF-A forms.[4]

Issue 3: My purified VgA (VEGF-A) protein has lost its biological activity.

Possible Causes and Solutions:

  • Improper Folding:

    • The protein may have misfolded during expression or purification. Consider optimizing expression conditions (e.g., lower temperature) or using a different purification tag.

  • Denaturation:

    • Repeated freeze-thaw cycles or exposure to harsh chemicals can denature the protein. Aliquot your protein for single use and ensure buffer components are compatible with your protein.

  • Loss of Cofactors:

    • If your protein requires a cofactor for activity, ensure it is present in the final buffer.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization

This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of your protein.[5][6][7]

Materials:

  • Purified VgA (VEGF-A) protein

  • SYPRO Orange dye (5000x stock)

  • 96-well PCR plates

  • Real-Time PCR instrument

  • Various buffer components (salts, pH buffers, additives)

Procedure:

  • Prepare a master mix containing your protein and SYPRO Orange dye in a base buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5x is a good starting point.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add different buffer components to each well to test a range of conditions (e.g., different pH values, salt concentrations, or additives).

  • Seal the plate and centrifuge briefly to mix the contents.

  • Run the thermal shift assay on a Real-Time PCR instrument. The instrument will slowly increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.

  • Analyze the data to determine the melting temperature (Tm) of the protein in each condition. A higher Tm indicates greater protein stability.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is used to assess the monodispersity of a protein solution and to detect the presence of aggregates.[8][9][10]

Materials:

  • Purified VgA (VEGF-A) protein in final buffer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Filter your protein sample through a 0.22 µm filter to remove any large particles or dust.

  • Carefully transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light to determine the size distribution of particles in the sample.

  • Analyze the results. A monodisperse sample will show a single, narrow peak corresponding to the size of your protein. The presence of larger species indicates aggregation.

Signaling Pathway

VEGF-A Signaling Pathway

VEGF-A mediates its effects primarily through binding to and activating VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a receptor tyrosine kinase. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability.[11][12][13][14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding and Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGF-A signaling pathway.

References

Optimization

Technical Support Center: Overcoming Protein Crystallization Challenges

A Note on "VgA Protein": The term "VgA protein" does not correspond to a commonly known protein in crystallographic literature. This guide provides comprehensive troubleshooting strategies applicable to general protein c...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "VgA Protein": The term "VgA protein" does not correspond to a commonly known protein in crystallographic literature. This guide provides comprehensive troubleshooting strategies applicable to general protein crystallization. The principles and protocols outlined here serve as a robust starting point for any protein crystallization experiment.

Frequently Asked Questions (FAQs)

Q1: What is the ideal protein concentration for initial crystallization screening?

A1: The optimal protein concentration is highly dependent on the specific protein's solubility and molecular weight. However, a general starting point for initial screens is typically between 5-20 mg/mL.[1][2] Larger proteins (>50 kDa) may crystallize at lower concentrations (2-5 mg/mL), while smaller proteins (<20 kDa) might require higher concentrations (20-50 mg/mL).[3][4] It is crucial to determine the maximum solubility of your protein beforehand to avoid immediate precipitation.

Q2: My protein precipitates immediately in most of the screening conditions. What should I do?

A2: Widespread precipitation usually indicates that the protein concentration is too high or the precipitant concentrations in the screen are too harsh.[2] Consider the following adjustments:

  • Reduce Protein Concentration: Halve the protein concentration and repeat the screen.

  • Dilute the Screen: Dilute the entire crystallization screen with the appropriate buffer to lower the precipitant concentration.[1]

  • Check pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and solubility.[5]

Q3: I don't see any crystals or precipitate in my drops, even after several weeks. What does this mean?

A3: Clear drops typically suggest that the protein has not reached a sufficient level of supersaturation to nucleate and form crystals.[2] To address this, you can:

  • Increase Protein Concentration: If possible, concentrate your protein further.[6]

  • Use a Higher Precipitant Concentration: Try screens with higher concentrations of precipitants like PEGs and salts.

  • Vary the Drop Ratio: Change the ratio of protein to reservoir solution in your drops (e.g., 2:1 or 1:2) to explore different equilibration pathways.

Q4: I only get small, needle-like crystals. How can I grow larger, single crystals?

A4: A shower of small needles indicates rapid nucleation but poor crystal growth.[7] To obtain larger crystals, you need to slow down the nucleation rate. This can be achieved by:

  • Lowering Protein/Precipitant Concentration: Slightly decrease the concentration of both the protein and the precipitant.

  • Seeding: Use micro or macro seeding techniques. Introduce a few small crystals (seeds) into a fresh drop equilibrated to a metastable condition (clear drop).

  • Additive Screens: Use additive screens to find small molecules that can favorably influence crystal packing and growth.

  • Temperature: Vary the incubation temperature. Lower temperatures often slow down crystal growth, potentially leading to larger, higher-quality crystals.[8][9]

Troubleshooting Guide

This guide provides systematic approaches to common crystallization problems.

Problem EncounteredPossible CausesSuggested Solutions
Heavy Amorphous Precipitate - Protein concentration is too high.[2]- Precipitant concentration is too high.- Protein is unstable or aggregated in the condition.[2]- pH is too close to the protein's pI.[5]1. Primary Action: Reduce protein concentration by 50%.2. Secondary Action: Dilute the precipitant solution.3. Further Optimization: Screen a wider pH range, ensuring it's far from the pI.4. Protein Quality Check: Verify protein purity and monodispersity using SDS-PAGE and Dynamic Light Scattering (DLS).[10]
Phase Separation (Oiling Out) - High protein and precipitant concentration.- The protein is forming a liquid-like, protein-rich phase instead of an ordered crystal lattice.1. Primary Action: Lower the protein and precipitant concentrations.2. Additive Screening: Add small polar organic molecules like glycerol (B35011) or low molecular weight PEGs.[3]3. Change Precipitant Type: Switch from a salt-based precipitant to a PEG-based one, or vice-versa.
Microcrystalline Shower - Nucleation rate is too high.[7]- Supersaturation is reached too quickly.1. Primary Action: Reduce both protein and precipitant concentrations.2. Seeding: Perform microseeding by transferring a small number of crushed microcrystals into a new, clear drop.3. Temperature Control: Decrease the crystallization temperature to slow down kinetics.[8]4. Vary Drop Ratio: Use a higher ratio of protein to reservoir solution (e.g., 2:1) to slow the rate of equilibration.
No Crystals, Clear Drops - Protein concentration is too low.[2]- Insufficient supersaturation.1. Primary Action: Increase the protein concentration.2. Higher Precipitant Screen: Use a screen with higher precipitant concentrations.3. Change Crystallization Method: Switch from hanging drop to sitting drop or microbatch to alter equilibration dynamics.[4]
Poorly Diffracting Crystals - Internal disorder in the crystal lattice.- High solvent content.[7]- Crystal damage during handling or freezing.1. Optimization: Re-screen around the hit condition with finer increments of precipitant concentration and pH.2. Additive Screening: Use additive screens to find molecules that can stabilize the crystal lattice.3. Annealing: Briefly thaw and re-freeze the crystal to potentially heal lattice defects.4. Dehydration: Controlled dehydration of the crystal can sometimes improve packing and diffraction.

Quantitative Data Summary

Table 1: Typical Protein Concentration Ranges for Crystallization
Molecular Weight (kDa)Typical Concentration Range (mg/mL)
< 2020 - 50+
20 - 5010 - 30
> 502 - 10
Note: These are general guidelines; the optimal concentration must be determined empirically for each protein.[2][3][4]
Table 2: Common Precipitants in Crystallization Screening
Precipitant TypeExamplesTypical Concentration RangeMechanism of Action
Salts Ammonium Sulfate, Sodium Chloride, Sodium Acetate0.5 - 4.0 M"Salting out" - high salt concentrations reduce protein solubility by competing for water molecules.[11]
Polymers Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000)5 - 40% (w/v)Excluded volume effect - reduces the amount of solvent available to the protein, increasing its effective concentration.[11]
Organic Solvents 2-Methyl-2,4-pentanediol (MPD), Isopropanol, Ethanol5 - 50% (v/v)Reduces the dielectric constant of the solvent, which can decrease protein solubility.
Data compiled from various crystallization literature.[11][12][13]

Experimental Protocols

Protocol 1: General Protein Purification for Crystallography

A high-purity (>95%), monodisperse, and stable protein sample is critical for successful crystallization.[10][14] A typical purification workflow for a recombinant, His-tagged protein is as follows:

  • Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 1 mM PMSF). Lyse cells using sonication or a microfluidizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 45 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. Wash with lysis buffer, followed by a wash buffer with a slightly higher imidazole concentration (e.g., 20-40 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage (Optional but Recommended): If the protein construct includes a protease cleavage site (e.g., TEV or PreScission), dialyze the eluted protein into a cleavage buffer and add the appropriate protease. Incubate overnight at 4°C.

  • Reverse IMAC: Pass the cleavage reaction back over the IMAC column. The cleaved tag and the His-tagged protease will bind, while the tag-less protein of interest will be in the flow-through.

  • Size Exclusion Chromatography (SEC): As a final polishing step, concentrate the protein and inject it onto an SEC column (e.g., Superdex 200 or Superdex 75) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[15] This step separates the protein from any remaining aggregates and impurities and places it in a suitable buffer for crystallization.

  • Quality Control and Concentration: Pool the fractions corresponding to the monodisperse peak from the SEC. Verify purity by SDS-PAGE. Concentrate the protein to the desired concentration for crystallization trials.

Protocol 2: Hanging Drop Vapor Diffusion Crystallization

This is the most common method for screening crystallization conditions.[1][16]

  • Plate Setup: Use a 24-well crystallization plate. Pipette 500 µL of the reservoir solution (the precipitant solution from a screen) into a well.[4]

  • Drop Preparation: On a siliconized glass coverslip, pipette a small volume (e.g., 1 µL) of your concentrated protein solution.[8]

  • Mixing: Add an equal volume (1 µL) of the reservoir solution from the corresponding well to the protein drop.[8] Avoid introducing bubbles. Some researchers prefer not to mix the drop, allowing for diffusion to occur, which can sometimes lead to better crystals.[16]

  • Sealing the Well: Carefully invert the coverslip so the drop is hanging and place it over the well. Ensure a complete seal is formed with the grease or sealant on the rim of the well to allow for vapor equilibration.[17]

  • Incubation: Place the plate in a stable temperature environment (e.g., 4°C or 20°C) and monitor the drops for crystal growth over several days to weeks.[8]

Visualizations

Protein Crystallization Workflow

Crystallization_Workflow cluster_purification Protein Purification cluster_crystallization Crystallization Expression Gene Expression Lysis Cell Lysis Expression->Lysis Crude Extract Clarification Clarification Lysis->Clarification Crude Extract Affinity_Chrom Affinity Chromatography Clarification->Affinity_Chrom Crude Extract SEC Size Exclusion Chromatography Affinity_Chrom->SEC Polishing Screening Initial Screening SEC->Screening Pure Protein Optimization Optimization Screening->Optimization Initial Hits Diffraction_Ready_Crystals Diffraction-Ready Crystals Optimization->Diffraction_Ready_Crystals Optimized Conditions

Caption: A typical workflow for protein crystallization.

Hypothetical Signaling Pathway

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: A hypothetical cell signaling pathway.

References

Troubleshooting

Troubleshooting Non-Specific Binding in VgA Pulldown Assays: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding in VgA pu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding in VgA pulldown assays.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to non-specific binding during your VgA pulldown experiments.

1. Issue: High background in the negative control lane (e.g., beads only or isotype control).

  • Potential Cause: The beads themselves are a source of non-specific binding. Proteins from the lysate may be adhering to the agarose (B213101) or magnetic bead matrix.

  • Solution:

    • Pre-clearing the lysate: Before the pulldown, incubate your cell lysate with the beads alone for 1-2 hours at 4°C. This will capture proteins that non-specifically bind to the beads. Pellet the beads and use the supernatant for your pulldown experiment.[1]

    • Blocking the beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[2]

2. Issue: Multiple non-specific bands in the experimental lane.

  • Potential Cause 1: Insufficient or inadequate blocking of non-specific sites on the beads and/or the antibody.

  • Solution 1: Optimize your blocking strategy. Different blocking agents work better for different protein interactions. Consider testing a variety of blockers.

  • Potential Cause 2: Wash steps are not stringent enough to remove weakly interacting proteins.

  • Solution 2: Increase the stringency of your wash buffer. This can be achieved by:

    • Increasing the salt concentration (e.g., NaCl).

    • Adding or increasing the concentration of non-ionic detergents (e.g., Tween-20, Triton X-100).[3][4]

    • Increasing the number of washes.[5]

  • Potential Cause 3: The antibody is cross-reacting with other proteins in the lysate.

  • Solution 3:

    • Use a highly specific monoclonal antibody if available.

    • If using a polyclonal antibody, consider affinity-purifying it against your target protein to remove non-specific antibodies.

3. Issue: The bait protein is pulling down known non-specific binders (e.g., chaperones, cytoskeletal proteins).

  • Potential Cause: These are abundant proteins that can interact non-specifically with many other proteins, especially when they are overexpressed.

  • Solution:

    • Increase the stringency of your washes.

    • Perform a pre-clearing step with beads to remove some of these common contaminants.

    • Use a lower amount of lysate in your pulldown to reduce the concentration of these abundant proteins.

Frequently Asked Questions (FAQs)

What is the purpose of a blocking agent in a pulldown assay?

A blocking agent is a solution of protein or other molecules that is used to bind to any remaining non-specific binding sites on the beads and antibody.[6] This prevents proteins from your lysate from binding non-specifically and causing high background, thereby improving the signal-to-noise ratio of your experiment.[6]

How do I choose the right blocking agent?

The choice of blocking agent can depend on your specific antibody and protein of interest.[7] It is often necessary to empirically test a few different options to find the best one for your system.[7]

What are the common components of a wash buffer and how can I optimize it?

A typical wash buffer contains a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and a non-ionic detergent (e.g., Tween-20). To optimize your wash buffer and reduce non-specific binding, you can systematically increase the concentration of the salt and/or detergent. Be cautious, as overly stringent washes can also disrupt the specific interaction you are trying to detect.

Quantitative Data Summary

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5%Good for most applications, especially with phosphorylated proteins.[7]Can be expensive; some antibodies may cross-react with BSA.[7]
Non-Fat Dry Milk0.1-3%Inexpensive and effective for many applications.[6]Not suitable for detecting phosphoproteins or biotinylated proteins.[7]
Fish GelatinVariesAn alternative to mammalian-derived blockers.[7]May not be as effective as BSA or milk in all situations.[7]
Synthetic Blockers (PVP, PEG)VariesUseful for experiments requiring low protein content.[7][8]Can be more expensive and may require more optimization.[7]

Table 2: Optimizing Wash Buffer Components

ComponentConcentration RangeEffect on Non-Specific Binding
NaCl150-500 mMIncreasing concentration disrupts ionic interactions.
Tween-200.05-0.1%Disrupts hydrophobic interactions.[4]
Triton X-1000.1-1%A stronger detergent than Tween-20 for disrupting hydrophobic interactions.

Experimental Protocols

Detailed Methodology for a VgA Pulldown Assay

  • Bead Preparation and Blocking:

    • Resuspend the protein A/G beads in lysis buffer.

    • Wash the beads three times with lysis buffer.

    • Block the beads with 1% BSA in lysis buffer for 1 hour at 4°C with gentle rotation.

  • Antibody Immobilization:

    • Add your VgA antibody to the blocked beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to bind to the beads.

    • Wash the antibody-bead complex three times with lysis buffer to remove any unbound antibody.

  • Lysate Preparation and Pre-clearing:

    • Lyse your cells of interest in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris.

    • (Optional but recommended) Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Pulldown:

    • Add the pre-cleared lysate to the antibody-bead complex.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer. For each wash, resuspend the beads in wash buffer, incubate for 5 minutes, and then pellet the beads.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

    • Boil the samples in SDS-PAGE sample buffer to denature the proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your protein of interest.

Visualizations

VgA_Pulldown_Workflow cluster_prep Preparation cluster_pulldown Pulldown cluster_analysis Analysis Beads Protein A/G Beads Block Block Beads (e.g., BSA) Beads->Block 1. Antibody Add VgA Antibody Block->Antibody 2. Incubate Incubate Lysate with Antibody-Bead Complex Antibody->Incubate 4. Lysate Prepare & Pre-clear Cell Lysate Lysate->Incubate 3. Wash Wash Beads Incubate->Wash 5. Elute Elute Proteins Wash->Elute 6. Analyze SDS-PAGE & Western Blot Elute->Analyze 7.

Caption: Experimental workflow for a VgA pulldown assay.

Troubleshooting_Tree Start High Non-Specific Binding? Cause1 Bands in Negative Control? Start->Cause1 Yes Cause2 Multiple Bands in Sample? Start->Cause2 No Solution1a Pre-clear Lysate Cause1->Solution1a Yes Solution1b Block Beads Cause1->Solution1b Yes Cause1->Cause2 No Solution2a Optimize Blocking Agent Cause2->Solution2a Yes Solution2b Increase Wash Stringency (Salt, Detergent) Cause2->Solution2b Yes Solution2c Use More Specific Antibody Cause2->Solution2c Yes

Caption: Troubleshooting decision tree for non-specific binding.

References

Optimization

Optimizing antibiotic concentration for VgA induction

Welcome to the Technical Support Center for Optimizing Antibiotic Concentration for VgA Induction. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Antibiotic Concentration for VgA Induction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is VgA and what is its mechanism of action?

A1: VgA refers to a family of ATP-binding cassette (ABC) proteins that confer antibiotic resistance.[1][2] These proteins protect the bacterial ribosome, the site of protein synthesis. Specifically, VgA proteins, such as VgA(A), grant resistance to Lincosamides, Streptogramin A, and Pleuromutilins (LSAP antibiotics) by actively displacing these antibiotics from their binding site on the ribosome.[3][4]

Q2: Why are subinhibitory concentrations of antibiotics used for VgA induction?

A2: Subinhibitory or sub-Minimum Inhibitory Concentrations (sub-MIC) are antibiotic levels that are too low to kill bacteria or completely halt their growth but are sufficient to trigger a cellular response.[5] Using these low concentrations is essential for studying the induction of resistance genes like VgA because it allows researchers to observe the regulatory and transcriptional changes in the bacteria without the confounding effect of cell death or severe growth inhibition.[5][6][7]

Q3: What is the molecular mechanism behind the induction of VgA expression?

A3: The expression of vga(A) genes is controlled by a sophisticated regulatory mechanism known as ribosome-mediated attenuation.[3] In the presence of an inducing antibiotic (like those from the LSAP group), the antibiotic binds to the ribosome, causing it to stall on a specific leader peptide sequence within the vga(A) mRNA. This stalling induces a change in the secondary structure of the mRNA, exposing the ribosome binding site for the vga(A) gene and allowing its translation to begin. The specificity of which antibiotic induces the gene is directly related to the resistance profile of the VgA protein variant being expressed.[3]

Q4: Which antibiotics are known to induce VgA expression?

A4: VgA expression is primarily induced by the same antibiotics to which it provides resistance. These belong to the Lincosamide, Streptogramin A, and Pleuromutilin (LSAP) classes.[3] A variant known as VgA(A)LC, for instance, confers resistance to both lincosamides and streptogramin A.[2] It is important to note that the induction specificity can vary between different VgA protein variants.[3]

Troubleshooting Guides

Issue 1: No or low induction of VgA expression is observed after antibiotic treatment.

Possible Cause Recommended Solution
Incorrect Antibiotic Concentration The concentration may be too high (causing toxicity) or too low (insufficient to trigger induction). Perform a dose-response experiment using a range of subinhibitory concentrations (e.g., 1/2, 1/4, 1/8, 1/16 MIC) to identify the optimal induction level.
Inappropriate Antibiotic Used VgA induction is specific to certain classes of antibiotics (LSAP group).[3] Ensure you are using an appropriate inducer, such as clindamycin (B1669177) or a streptogramin A compound.
Incorrect Timing of Measurement The induction of gene expression is a dynamic process. Harvest bacterial cells at multiple time points following antibiotic exposure (e.g., 30 min, 1h, 2h, 4h) to capture the peak expression level.
Suboptimal Bacterial Growth Phase The cellular response to antibiotics can vary depending on the growth phase. Ensure that bacteria are in the mid-logarithmic growth phase when the antibiotic is introduced for a consistent and robust response.
Issues with qPCR Assay The primers or probe for your qPCR assay may be inefficient or non-specific. Validate your qPCR primers for efficiency and specificity using a standard curve and melt curve analysis.

Issue 2: High variability in VgA expression levels between experimental replicates.

Possible Cause Recommended Solution
Inconsistent Bacterial Inoculum Variations in the starting cell density can lead to different growth rates and responses. Standardize your inoculum by measuring the optical density (OD) and ensuring it is consistent across all replicates.
Pipetting Inaccuracies Small errors in dispensing the antibiotic stock solution can lead to significant variations in the final concentration. Use calibrated pipettes and prepare a master mix of media with the antibiotic to ensure even distribution.
Degraded Antibiotic Stock Antibiotics can lose potency over time if not stored correctly. Prepare fresh antibiotic stock solutions for each experiment and store them at the recommended temperature, protected from light.

Issue 3: Significant bacterial growth inhibition is observed at the chosen antibiotic concentration.

Possible Cause Recommended Solution
Concentration is Not Truly Subinhibitory The determined MIC may not be accurate for your specific experimental conditions (e.g., different media, incubation time). The primary goal is to modulate gene expression, not to inhibit growth.[7]
Action Perform a "kill curve" or growth curve analysis. This involves exposing the bacteria to a range of antibiotic concentrations below the estimated MIC and monitoring growth over time (e.g., by measuring OD600). Select the highest concentration that does not significantly impact the growth rate compared to a no-antibiotic control.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Optimal Subinhibitory Concentration

This protocol describes how to determine the appropriate antibiotic concentration for induction experiments using a broth microdilution method, often referred to as a "kill curve."

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Antibiotic stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the antibiotic in the growth medium directly in the 96-well plate. A typical range might start from 64 µg/mL down to 0.125 µg/mL. Include a no-antibiotic well as a positive control for growth and a media-only well as a blank.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) with shaking for 18-24 hours.

  • Determine MIC: The MIC is the lowest antibiotic concentration that results in no visible bacterial growth (no turbidity) after incubation.[8]

  • Determine Optimal Sub-MIC for Induction:

    • To find a concentration that induces gene expression without inhibiting growth, repeat the experiment using a narrower range of concentrations below the determined MIC (e.g., 1/2, 1/4, 1/8, 1/16 MIC).

    • During this experiment, measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every hour for 8 hours).

    • The optimal subinhibitory concentration is the highest concentration that does not significantly reduce the growth rate compared to the no-antibiotic control. This is the concentration you will use for your VgA induction experiments.

Protocol 2: Measuring VgA Gene Expression by quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify VgA mRNA levels following induction with a subinhibitory antibiotic concentration.

Materials:

  • Bacterial culture treated with the optimal sub-MIC of the antibiotic and an untreated control culture.

  • RNA extraction kit suitable for bacteria.

  • DNase I.

  • Reverse transcription kit (for cDNA synthesis).

  • qPCR master mix (e.g., SYBR Green or probe-based).

  • Primers specific for the VgA gene and a housekeeping gene (for normalization).

  • Real-time PCR instrument.

Procedure:

  • Cell Harvesting and RNA Extraction:

    • Grow bacterial cultures (treated and untreated) to the mid-log phase.

    • Harvest the cells by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions. Ensure the use of an RNA stabilization reagent if necessary.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (for either VgA or the housekeeping gene), and the synthesized cDNA.

    • Set up reactions in triplicate for each sample (treated and untreated) and each gene.

  • Real-Time PCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.[9]

    • Calculate the relative expression of the VgA gene using the ΔΔCt method. This involves normalizing the Ct value of the VgA gene to the Ct value of the housekeeping gene for both the treated and untreated samples. The fold change in expression is then calculated by comparing the normalized values of the treated sample to the untreated control.[9]

Data Presentation

Table 1: Examples of Subinhibitory Antibiotic Concentrations Used for Gene Induction

This table provides examples of antibiotic concentrations reported in the literature for inducing gene expression in various bacteria. Note that optimal concentrations are highly dependent on the specific bacterial strain and experimental conditions.

AntibioticBacterial SpeciesConcentration Range UsedInduced Gene/System
ErythromycinSalmonella typhimurium1–30 µg/mlPromoter-lux fusions
RifampicinSalmonella typhimurium0.2–5 µg/mlPromoter-lux fusions
MeropenemKlebsiella pneumoniae1/1024 x MIC (0.125 µg/mL)T4SS and conjugation genes
CiprofloxacinKlebsiella pneumoniae1/1024 x MIC (0.0625 µg/mL)T4SS and conjugation genes
CefotaximeKlebsiella pneumoniae1/2048 x MIC (0.25 µg/mL)T4SS and conjugation genes
AmikacinKlebsiella pneumoniae1/64 x MIC (128 µg/mL)T4SS and conjugation genes

[6][10]

Visualizations

VgA_Induction_Workflow cluster_prep Phase 1: Concentration Optimization cluster_exp Phase 2: Induction Experiment cluster_analysis Phase 3: Gene Expression Analysis p1 Prepare Bacterial Culture p2 Determine MIC via Broth Microdilution p1->p2 p3 Perform Growth Curve with Sub-MIC Range p2->p3 p4 Select Optimal Sub-MIC p3->p4 e2 Induce with Optimal Sub-MIC p4->e2 Use in Experiment e1 Grow Culture to Log Phase e1->e2 e3 Harvest Cells at Time Points e2->e3 a1 Extract Total RNA e3->a1 Process Cells a2 Synthesize cDNA a1->a2 a3 Perform qPCR for vga & Housekeeping Gene a2->a3 a4 Calculate Relative Expression (ΔΔCt) a3->a4

Caption: Experimental workflow for optimizing and measuring VgA induction.

Ribosome_Attenuation cluster_no_ab Condition 1: No Antibiotic cluster_ab Condition 2: LSAP Antibiotic Present rna1 vga Leader mRNA ribo1 Ribosome Translates Leader Peptide rna1->ribo1 term_loop Transcription Terminator Hairpin Forms ribo1->term_loop no_vga vga Gene is NOT Transcribed term_loop->no_vga rna2 vga Leader mRNA ribo2 Ribosome Stalls on Leader Peptide rna2->ribo2 ab LSAP Antibiotic ab->ribo2 antiterm_loop Anti-Terminator Hairpin Forms ribo2->antiterm_loop vga vga Gene IS Transcribed & Translated antiterm_loop->vga

Caption: Ribosome-mediated attenuation mechanism for VgA induction.

Troubleshooting_Flowchart start Problem: No / Low VgA Induction q1 Is bacterial growth significantly inhibited? start->q1 s1 Solution: Concentration is too high. Perform kill curve to find a non-inhibitory Sub-MIC. q1->s1 Yes q2 Are you using an LSAP-class antibiotic? q1->q2 No a1_yes Yes a1_no No s2 Solution: Use a known VgA inducer (e.g., clindamycin). q2->s2 No q3 Have you tried a time-course experiment? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Measure expression at multiple time points to capture induction peak. q3->s3 No s4 Action: Validate qPCR primers and check RNA quality. q3->s4 Yes a3_yes Yes a3_no No

References

Troubleshooting

How to increase the efficiency of VgA protein ATPase assay

Welcome to the technical support center for the VgA protein ATPase assay. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot common issues en...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the VgA protein ATPase assay. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot common issues encountered during the measurement of VgA's ATPase activity.

Frequently Asked Questions (FAQs)

Q1: What is the function of the VgA protein?

The VgA protein, specifically Vga(A) found in bacteria like Staphylococcus aureus, is an ATP-binding cassette (ABC) transporter.[1][2] These proteins use the energy from ATP hydrolysis to transport various substrates across cellular membranes. Vga(A) is primarily associated with conferring resistance to certain antibiotics, such as streptogramin A, by actively pumping these drugs out of the bacterial cell.[1][3][4]

Q2: What is the principle of the VgA ATPase assay?

The VgA ATPase assay measures the rate at which the VgA protein hydrolyzes Adenosine Triphosphate (ATP) into Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) (Pi). This activity is fundamental to its function as a transporter.[5][6] The assay quantifies the amount of Pi produced over time, which is directly proportional to the ATPase activity.[6][7] Common methods for detecting Pi include colorimetric assays, such as the Malachite Green assay, which forms a colored complex with free phosphate.[8][9]

Q3: Why is it important to measure the ATPase activity of VgA?

Measuring the ATPase activity of VgA is crucial for several reasons:

  • Functional Characterization: It confirms that the purified protein is active and allows for the determination of its kinetic parameters.

  • Drug Discovery: It serves as a screening method to identify compounds that inhibit or stimulate VgA's activity. Inhibitors of VgA could be potential drug candidates to overcome antibiotic resistance.[10]

  • Mechanism of Action: Studying how different substrates or inhibitors affect the ATPase activity can provide insights into the transport mechanism of VgA.[11][12]

Q4: What are the critical reagents and equipment needed for this assay?

The essential components include:

  • Purified VgA protein or membrane vesicles containing VgA.

  • High-purity ATP.

  • Assay buffer containing essential cofactors like MgCl2.

  • A detection reagent (e.g., Malachite Green solution).

  • A phosphate standard for creating a standard curve.

  • A microplate reader for absorbance measurements.[7]

  • Temperature-controlled incubator or water bath.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your VgA ATPase assay experiments.

Problem Potential Cause Recommended Solution
High Background Signal 1. Phosphate contamination in buffers, glassware, or enzyme preparation.[13] 2. Spontaneous, non-enzymatic hydrolysis of ATP.[14] 3. Instability of the detection reagent.1. Use phosphate-free water and reagents. Ensure all labware is thoroughly rinsed with phosphate-free water.[13] 2. Prepare ATP solutions fresh and store them at -20°C in aliquots to avoid multiple freeze-thaw cycles. Run a "no enzyme" control to subtract the background from non-enzymatic hydrolysis.[14] 3. Some Malachite Green reagents are light-sensitive; store them protected from light. Prepare fresh or use stabilized commercial reagents.
Low Signal or No Activity 1. Inactive VgA protein due to improper purification or storage. 2. Suboptimal assay conditions (pH, temperature, ion concentration). 3. Incorrect ATP or VgA protein concentration.1. Verify protein integrity and concentration using SDS-PAGE and a protein concentration assay (e.g., BCA). Store protein aliquots at -80°C. 2. Optimize the assay buffer. A typical buffer for ABC transporters is 50 mM Tris-HCl (pH 7.4), with 5-10 mM MgCl2. Optimize the temperature, usually around 37°C.[7] 3. Titrate both the VgA protein and ATP concentrations to find the optimal range where the reaction rate is linear over time.
High Variability Between Replicates 1. Inaccurate pipetting, especially of small volumes. 2. Insufficient mixing of reagents in the wells. 3. Temperature fluctuations across the microplate.1. Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents to add to the wells to minimize pipetting errors. 2. After adding all reagents, mix the plate gently on a plate shaker or by carefully pipetting up and down.[15] 3. Ensure the entire plate is equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader if available.
Precipitation in Wells 1. High concentration of the protein in the assay. 2. The acidity of the Malachite Green reagent causing protein precipitation.[16]1. Reduce the concentration of the VgA protein in the assay. 2. While the acidic nature of the reagent is necessary for color development, ensure that the protein concentration is not excessively high. Some protocols suggest stopping the reaction with SDS before adding the colorimetric reagent.[9][16]
Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common issues in the VgA ATPase assay.

troubleshooting_flow Troubleshooting Flow for VgA ATPase Assay start Assay Problem Detected high_background High Background? start->high_background low_signal Low Signal? high_background->low_signal No check_phosphate Check for Phosphate Contamination high_background->check_phosphate Yes high_variability High Variability? low_signal->high_variability No check_protein Verify Protein Integrity and Concentration low_signal->check_protein Yes check_pipetting Review Pipetting Technique high_variability->check_pipetting Yes end Assay Optimized high_variability->end No check_atp_hydrolysis Assess Non-Enzymatic ATP Hydrolysis check_phosphate->check_atp_hydrolysis check_atp_hydrolysis->low_signal optimize_conditions Optimize Assay Conditions (pH, Temp, [Mg2+]) check_protein->optimize_conditions optimize_conditions->high_variability ensure_mixing Ensure Proper Mixing check_pipetting->ensure_mixing ensure_mixing->end

Caption: A flowchart for systematic troubleshooting of VgA ATPase assays.

Experimental Protocols & Data

Malachite Green-Based ATPase Assay Protocol

This protocol is a standard method for measuring the ATPase activity of VgA by quantifying the release of inorganic phosphate.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT. Prepare fresh and keep on ice.

    • VgA Protein: Dilute the purified VgA protein to the desired concentration in the assay buffer. Keep on ice.

    • ATP Solution: Prepare a 10 mM stock solution of high-purity ATP in phosphate-free water. Store in aliquots at -20°C.

    • Phosphate Standard: Prepare a series of known concentrations of KH2PO4 (e.g., 0 to 100 µM) in the assay buffer to generate a standard curve.

    • Malachite Green Reagent: Use a commercially available, stabilized Malachite Green reagent for best results. Prepare according to the manufacturer's instructions.

  • Assay Procedure:

    • Set up reactions in a 96-well plate. Include "no enzyme" controls, "no ATP" controls, and a phosphate standard curve.

    • Add 20 µL of assay buffer to each well.

    • Add 10 µL of VgA protein solution to the sample wells and 10 µL of assay buffer to the control and standard curve wells.

    • To test for inhibitors or activators, add 10 µL of the compound at various concentrations. For controls, add 10 µL of the compound's solvent (e.g., DMSO). Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of ATP solution to all wells except the "no ATP" controls. The final volume should be 50 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

    • Stop the reaction by adding 25 µL of the Malachite Green reagent to each well.

    • Allow color to develop for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the sample wells.

    • Use the phosphate standard curve to determine the concentration of Pi released in each sample well.

    • Calculate the specific activity of the VgA protein (e.g., in nmol Pi/min/mg protein).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a VgA ATPase assay.

experimental_workflow General Workflow for VgA ATPase Assay prep Reagent Preparation (Buffer, VgA, ATP, Standards) setup Assay Plate Setup (Samples, Controls, Standards) prep->setup preincubation Pre-incubation (VgA +/- Compounds) setup->preincubation reaction Initiate Reaction with ATP Incubate at 37°C preincubation->reaction stop Stop Reaction & Add Detection Reagent reaction->stop read Measure Absorbance (620-650 nm) stop->read analysis Data Analysis (Standard Curve, Activity Calculation) read->analysis

Caption: A step-by-step workflow for performing a VgA ATPase assay.

Quantitative Data Summary

The optimal conditions for a VgA ATPase assay should be determined empirically. The following table provides typical concentration ranges to use as a starting point for optimization.

Parameter Typical Range Notes
VgA Protein Concentration 1 - 10 µg/mLShould be in the linear range of the assay.
ATP Concentration 0.1 - 5 mMShould be at or near the Km for ATP if known. High concentrations (>2.5 mM) can sometimes be inhibitory or lead to high background.[14]
MgCl2 Concentration 5 - 10 mMDivalent cations are essential cofactors.
Incubation Time 15 - 60 minutesShould be short enough to ensure the reaction rate is linear.
Temperature 37°COptimal temperature may vary for different proteins.
pH 7.0 - 8.0Maintained by a suitable buffer like Tris-HCl or HEPES.

References

Troubleshooting

Technical Support Center: Optimizing Electroporation for VgA Plasmid Transformation in S. aureus

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the electroporation of VgA plasmids into St...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the electroporation of VgA plasmids into Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the function of the VgA gene on plasmids in S. aureus?

A1: The vga gene encodes for a Virginiamycin A resistance protein, which is an ATP-binding cassette (ABC) transporter. This protein provides resistance to certain antibiotics, such as streptogramin A, by a ribosomal protection mechanism. The VgA protein binds to the ribosome and displaces the antibiotic, allowing protein synthesis to continue.[1][2]

Q2: Why is electroporation of S. aureus often challenging?

A2: S. aureus possesses potent restriction-modification (RM) systems that recognize and degrade foreign DNA, such as plasmids isolated from E. coli.[3] This is a major barrier to successful transformation. Additionally, the thick cell wall of this Gram-positive bacterium can make it difficult to permeabilize for DNA uptake.

Q3: What is the significance of using S. aureus strain RN4220?

A3: S. aureus RN4220 is a restriction-deficient laboratory strain, meaning it lacks a functional RM system.[3][4] This makes it more receptive to foreign DNA. Plasmids can be first introduced into RN4220 to be "nativized" (methylated according to the S. aureus pattern) before being isolated and electroporated into the target clinical or wild-type S. aureus strain.[5]

Q4: Can I directly transform clinical S. aureus isolates?

A4: Direct transformation of clinical isolates is often met with very low efficiency due to their active RM systems. A common strategy is to first pass the plasmid through a restriction-deficient strain like RN4220. Alternatively, propagating the plasmid in a dcm-negative E. coli strain can help to bypass the S. aureus type IV restriction system.[3]

Troubleshooting Guides

Issue 1: No or Very Few Transformants
Possible Cause Troubleshooting Step
Inefficient Electrocompetent Cells - Ensure cells are harvested at the optimal growth phase (early to mid-logarithmic phase).[5] - Maintain strict temperature control during preparation; keep cells and reagents on ice at all times. - Use freshly prepared electrocompetent cells or ensure they have been stored correctly at -80°C and not subjected to multiple freeze-thaw cycles.[6][7]
Degraded or Impure Plasmid DNA - Use a high-purity plasmid preparation, free from salts, proteins, and ethanol (B145695). Consider an additional ethanol precipitation or column purification step.[8] - Verify plasmid integrity by gel electrophoresis.
Suboptimal Electroporation Parameters - Optimize voltage, capacitance, and resistance for your specific electroporator and S. aureus strain. Refer to the parameter comparison table below. - Ensure the time constant is within the optimal range (typically >4 ms).[9]
Restriction-Modification (RM) System Activity - If transforming a clinical isolate, first passage the plasmid through a restriction-deficient strain like S. aureus RN4220.[5] - Alternatively, isolate the plasmid from a dcm-negative E. coli strain.[3]
Plasmid Size - Larger plasmids generally have lower transformation efficiencies.[10] Increase the amount of plasmid DNA used for electroporation (up to 5 µg) and consider optimizing the recovery time.[10]
Issue 2: Arcing During Electroporation
Possible Cause Troubleshooting Step
High Salt Concentration - Ensure the plasmid DNA preparation is free of salts. Elute DNA in sterile, nuclease-free water instead of TE buffer.[9] - Wash the competent cells thoroughly with the appropriate ice-cold, non-conductive wash buffer (e.g., 10% glycerol (B35011) or 0.5 M sucrose) to remove all traces of growth medium.[9][11]
Excessive DNA Concentration - High concentrations of DNA can increase the conductivity of the sample. Try reducing the amount of plasmid DNA added to the competent cells.[9]
Air Bubbles in the Cuvette - When pipetting the cell-DNA mixture into the cuvette, do so slowly and avoid introducing air bubbles. Tap the cuvette gently to dislodge any bubbles.[12][13]
Warm Cuvettes or Electrodes - Pre-chill the electroporation cuvettes on ice before use.[12] Ensure the electroporator's cuvette holder is also cold.
Cell Lysis - Overly vigorous handling of competent cells can cause them to lyse, releasing ions and increasing the sample's conductivity. Handle cells gently at all times.[8]

Data Presentation

Table 1: Comparison of Electroporation Parameters for S. aureus
ParameterProtocol 1 (Schenk & Laddaga, 1992)Protocol 2 (Multi-pulse System)Protocol 3 (General Lab Protocol)
Strain S. aureus RN4220S. aureus RN4220General S. aureus
Voltage Not specifiedPoring Pulse: 2.5-3.0 kV1.8 - 2.5 kV
Capacitance Not specified10 µF25 µF
Resistance Not specified500 Ω100-200 Ω
Cuvette Gap 0.1 cmNot specified0.1 or 0.2 cm
Time Constant Not specifiedNot applicable~2.0-2.4 ms (B15284909)
Transformation Efficiency Up to 4.0 x 10⁸ transformants/µg>3.9 x 10⁵ transformants/µgVaries

Note: Transformation efficiencies can vary significantly between experiments and are dependent on multiple factors including the specific S. aureus strain, plasmid, and preparation of competent cells.[6][14]

Table 2: Factors Influencing S. aureus Electroporation Efficiency
FactorObservationRecommendation
Plasmid DNA Concentration A dose-dependent increase in transformants is observed with up to 5 µg of plasmid DNA.[10]Use 1-5 µg of high-purity plasmid DNA for optimal results.
Plasmid Size Transformation efficiency decreases as plasmid size increases.For large plasmids (>10 kb), use a higher DNA concentration and optimize recovery conditions. Consider using a multi-pulse electroporation system.[10][14]
Growth Phase of Cells Cells in the early to mid-logarithmic phase of growth yield the highest competency.Harvest cells for competent cell preparation at an OD₆₀₀ of ~0.5.[3][5]
Recovery Medium The composition and duration of incubation in recovery medium can impact the number of viable transformants.[15][16]Use a rich, non-selective medium (e.g., TSB or BHI) and incubate for at least 1-1.5 hours at 37°C with shaking to allow for cell recovery and expression of antibiotic resistance.[17]

Experimental Protocols

Protocol 1: Preparation of Electrocompetent S. aureus (RN4220)

This protocol is adapted from standard laboratory procedures.[5]

  • Inoculate 5 mL of Tryptic Soy Broth (TSB) with a single colony of S. aureus RN4220 and incubate overnight at 37°C with shaking.

  • The next day, add the overnight culture to 100 mL of pre-warmed TSB in a 1 L flask.

  • Incubate at 37°C with vigorous shaking until the culture reaches an OD₆₀₀ of approximately 0.5.

  • Transfer the culture to sterile centrifuge tubes and chill on ice for 15 minutes.

  • Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with an equal volume of ice-cold, sterile 10% glycerol.

  • After the final wash, resuspend the cell pellet in a final volume of 1 mL of ice-cold, sterile 10% glycerol.

  • Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Electroporation of VgA Plasmid into S. aureus
  • Thaw an aliquot of electrocompetent S. aureus cells on ice.

  • Add 1-5 µg of the VgA plasmid DNA (in a low-salt buffer or water) to the thawed cells.

  • Gently mix the DNA and cells by flicking the tube. Do not vortex.

  • Incubate the mixture on ice for 5-10 minutes.

  • Transfer the cell-DNA mixture to a pre-chilled 0.1 cm or 0.2 cm gap electroporation cuvette.

  • Wipe any moisture from the outside of the cuvette and place it in the electroporator.

  • Apply a single electrical pulse with optimized settings (e.g., 2.1 kV, 100 Ω, 25 µF for a 0.1 cm cuvette). A time constant of 2.0-2.4 ms is typically expected.

  • Immediately add 1 mL of TSB or other suitable recovery medium to the cuvette.

  • Gently resuspend the cells and transfer the suspension to a sterile microcentrifuge tube.

  • Incubate at 37°C for 1-1.5 hours with shaking (200 rpm).

  • Plate appropriate dilutions of the cell suspension onto selective agar (B569324) plates (e.g., TSB agar with the corresponding antibiotic).

  • Incubate the plates at 37°C for 24-48 hours until colonies appear.

Mandatory Visualizations

VgA_Mechanism cluster_ribosome Ribosome ribosome 70S Ribosome ptc Peptidyl Transferase Center (PTC) protein_synthesis Protein Synthesis (Translation) ptc->protein_synthesis Catalyzes inhibition Inhibition antibiotic Streptogramin A Antibiotic antibiotic->ptc Binds to vga_plasmid VgA Plasmid vga_protein VgA (ABC-F) Protein vga_plasmid->vga_protein Expression vga_protein->ptc Binds to & displaces antibiotic adp ADP + Pi vga_protein->adp protection Protection atp ATP atp->vga_protein Hydrolysis inhibition->protein_synthesis protection->protein_synthesis

Caption: Mechanism of VgA-mediated antibiotic resistance.

Electroporation_Workflow start Start: S. aureus Culture prep_cells Prepare Electrocompetent Cells (Wash with 10% Glycerol) start->prep_cells mix Mix Cells with VgA Plasmid DNA prep_cells->mix electroporate Electroporation (High Voltage Pulse) mix->electroporate recover Recovery in Non-selective Medium (1-1.5 hours at 37°C) electroporate->recover plate Plate on Selective Agar recover->plate incubate Incubate at 37°C plate->incubate end End: Transformed Colonies incubate->end

Caption: General workflow for electroporation of S. aureus.

Troubleshooting_Logic start Electroporation Experiment outcome Outcome? start->outcome no_colonies No/Few Colonies outcome->no_colonies No/Few Colonies arcing Arcing Occurred outcome->arcing Arcing success Successful Transformation outcome->success Success check_cells Check Competent Cell Viability and Preparation Protocol no_colonies->check_cells check_dna Verify DNA Quality and Quantity no_colonies->check_dna check_params Optimize Electroporation Parameters no_colonies->check_params check_rm Consider RM System Interference no_colonies->check_rm arcing->check_dna Check DNA concentration check_salts Check for Salt Contamination (DNA prep, cell wash) arcing->check_salts check_bubbles Avoid Air Bubbles in Cuvette arcing->check_bubbles check_temp Ensure Cuvettes are Pre-chilled arcing->check_temp

Caption: Troubleshooting logic for S. aureus electroporation.

References

Optimization

Technical Support Center: Challenges in Determining Substrate Specificity of ABC Transporters

Disclaimer: The term "VgA" is not commonly associated with a specific transporter in widely available scientific literature. This guide will therefore focus on the general challenges and methodologies for determining sub...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "VgA" is not commonly associated with a specific transporter in widely available scientific literature. This guide will therefore focus on the general challenges and methodologies for determining substrate specificity of ATP-Binding Cassette (ABC) transporters, a large and diverse family of proteins. The principles and protocols described herein are broadly applicable to members of this family, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), which are extensively studied for their role in drug disposition and multidrug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying the substrates of a newly discovered ABC transporter?

Determining the substrate profile of an ABC transporter is often complicated by several factors:

  • Substrate Promiscuity: Many ABC transporters, particularly those involved in xenobiotic transport like P-gp and BCRP, can recognize and transport a wide array of structurally and chemically diverse compounds. This broad substrate specificity means that identifying one substrate does not define the transporter's full functional scope.

  • Overlapping Specificity: Different ABC transporters can have overlapping substrate specificities. For instance, a compound might be a substrate for both P-gp and BCRP, making it difficult to attribute transport to a single protein in a cellular context where multiple transporters are expressed.

  • Indirect vs. Direct Measurement: Many initial studies rely on indirect methods, such as ATPase assays, which measure ATP hydrolysis upon substrate binding. While useful for screening, these assays can be misleading as some compounds can stimulate ATPase activity without being transported. Direct flux measurements, like vesicular transport or cellular uptake assays, are necessary for unambiguous substrate identification.

  • Experimental System Limitations: The choice of expression system (e.g., insect cells, mammalian cells, yeast) can influence the transporter's function and apparent substrate specificity. The lipid environment of the membrane, in particular, can affect transport kinetics.

  • Conflicting Results: It is not uncommon to find conflicting reports on the substrate specificity of a particular transporter. These discrepancies can arise from differences in experimental conditions, assay types, and the specific cell lines or membrane preparations used.

Q2: How can I distinguish between a substrate and an inhibitor of an ABC transporter?

This is a critical aspect of studying transporter function. An inhibitor binds to the transporter and blocks its activity, while a substrate is bound and translocated across the membrane. However, a compound can be a substrate at low concentrations and an inhibitor at higher concentrations. Furthermore, some inhibitors are not transported themselves.

To differentiate between substrates and inhibitors, a combination of assays is recommended:

  • Direct Transport Assays: Use a labeled version of the compound of interest (e.g., radiolabeled or fluorescently tagged) in a vesicular transport or cellular uptake assay. An increase in transport compared to a control (e.g., empty vesicles or mock-transfected cells) indicates it is a substrate.

  • Inhibition Assays: Measure the transport of a known, labeled probe substrate in the presence and absence of your test compound. A reduction in the transport of the probe substrate indicates that your test compound is an inhibitor.

  • ATPase Assays: While this assay cannot definitively distinguish between substrates and inhibitors, as both can stimulate ATP hydrolysis, it can provide initial insights into the interaction of a compound with the transporter.

Q3: My results from different assays are conflicting. What could be the reason?

Conflicting results are a known challenge in this field. For example, a compound that appears to be a substrate in an ATPase assay may not show transport in a vesicular transport assay. Potential reasons for such discrepancies include:

  • Assay-Specific Artifacts: Each assay has its own limitations. For instance, high non-specific binding of a hydrophobic compound to the filter membrane in a vesicular transport assay can obscure the actual transport signal.

  • Different Experimental Conditions: Variations in pH, temperature, buffer composition, and the presence of detergents can all affect transporter activity and lead to different outcomes between assays.

  • Substrate-Dependent Kinetics: The interaction of the transporter with one substrate can sometimes influence its interaction with another, leading to complex kinetic profiles that may be interpreted differently depending on the assay setup.

  • Indirect Effects: A compound might not directly interact with the transporter's substrate-binding site but could allosterically modulate its function or affect the membrane environment, leading to indirect effects that are observed in some assays but not others.

Troubleshooting Guides

Vesicular Transport Assay

Problem 1: High Background Signal (High signal in the absence of ATP or in control vesicles)

Possible Cause Recommended Solution
Non-specific binding of the substrate to the filter membrane. Pre-wet the filter plate with a solution of the unlabeled substrate. Consider adding a small percentage of BSA (e.g., 1%) to the wash buffer. Test different types of filter plates (e.g., with lower binding properties).
Passive diffusion of a lipophilic substrate into the vesicles. Shorten the incubation time. Perform the assay at a lower temperature (e.g., 4°C) to minimize passive diffusion and confirm that the observed transport is temperature-dependent.
Contaminated reagents. Use freshly prepared, high-purity reagents and buffers.

Problem 2: Low or No ATP-Dependent Transport Signal

Possible Cause Recommended Solution
Inactive Vesicles. Ensure proper storage of vesicles at -80°C and avoid repeated freeze-thaw cycles. Thaw vesicles quickly at 37°C and keep them on ice until use. Confirm the activity of the vesicle batch with a known, potent substrate.
Degraded ATP. Prepare fresh ATP solutions for each experiment and keep them on ice. Ensure the final concentration of Mg2+ is sufficient, as ATP requires magnesium for activity.
Sub-optimal assay conditions. Optimize incubation time, temperature, and protein concentration. The optimal conditions can be transporter- and substrate-dependent.
The test compound is not a substrate. Confirm with an alternative assay, such as a cellular uptake assay or an ATPase assay, to verify interaction with the transporter.
Cellular Uptake/Efflux Assay

Problem 1: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Inconsistent cell seeding. Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and reagent addition.
Edge effects in the microplate. Avoid using the outermost wells of the plate, or fill them with a buffer to maintain humidity.
Temperature fluctuations. Pre-warm all buffers and solutions to the assay temperature (typically 37°C). Use a temperature-controlled incubator or plate reader.

Problem 2: Low Signal-to-Noise Ratio

Possible Cause Recommended Solution
Low transporter expression. Use a cell line with confirmed high expression of the transporter of interest. Consider using a transient or stable overexpression system.
High non-specific uptake. Include a control with a known potent inhibitor to determine the specific, transporter-mediated uptake. Optimize the concentration of the labeled substrate; using a concentration close to the K_m can often improve the signal window.
Insufficient incubation time. Perform a time-course experiment to determine the linear range of uptake for your specific substrate and cell line.

Quantitative Data on Promiscuous ABC Transporters

The following tables provide kinetic parameters for well-characterized substrates and inhibitors of human P-gp (ABCB1) and BCRP (ABCG2). These values can serve as a reference for experimental design and data interpretation. Note that these values can vary depending on the experimental system and conditions.

Table 1: Kinetic Parameters for Selected P-gp (ABCB1) Substrates

SubstrateK_m (µM)V_max (nmol/mg protein/min)Experimental System
Verapamil~1-5Proportional to P-gp expressionVarious cell lines
Quinidine~2-10Proportional to P-gp expressionVarious cell lines
Vinblastine~0.5-2Proportional to P-gp expressionVarious cell lines
Digoxin~100-500Not always following simple kineticsCaco-2 cells

Table 2: Inhibitory Constants for Selected P-gp (ABCB1) Inhibitors

InhibitorIC_50 (µM)K_i (µM)Probe SubstrateExperimental System
Verapamil1.20.4N-methylquinidinium (NMQ)Membrane vesicles
Cyclosporin A~0.1-1VariesVariousCells and vesicles
Tariquidar~0.01-0.1VariesVariousCells and vesicles
Elacridar (GF120918)~0.01-0.05VariesVariousCells and vesicles

Table 3: Kinetic Parameters for Selected BCRP (ABCG2) Substrates

SubstrateK_m (µM)V_max (pmol/mg protein/min)Experimental System
Estrone-3-sulfate~2-5~100-500Membrane vesicles
Methotrexate~500-1000~1000-2000Membrane vesicles
Prazosin~1-3~50-200Membrane vesicles
SN-38~0.5-2~50-150Membrane vesicles
Uric Acid8240 ± 14406960 ± 890In vitro

Table 4: Inhibitory Constants for Selected BCRP (ABCG2) Inhibitors

InhibitorIC_50 (µM)K_i (µM)Probe SubstrateExperimental System
Ko143~0.01-0.1VariesPrazosin, Hoechst 33342Cells and vesicles
Fumitremorgin C (FTC)~0.5-2VariesPrazosinCells and vesicles
Novobiocin~10-50VariesPrazosinCells and vesicles
Elacridar (GF120918)~0.1-0.5VariesPrazosinCells and vesicles
Vemurafenib1.1Not determinedNot specifiedVesicular transport assay[1]
Dabigatran etexilate1.1Not determinedNot specifiedVesicular transport assay[1]
Everolimus1.1Not determinedNot specifiedVesicular transport assay[1]

Experimental Protocols

Detailed Protocol: Vesicular Transport Assay

This protocol outlines the general steps for an in vitro vesicular transport assay to identify substrates or inhibitors of an ABC transporter using inside-out membrane vesicles.

Materials:

  • Inside-out membrane vesicles expressing the transporter of interest (and control vesicles).

  • Radiolabeled or fluorescently labeled probe substrate.

  • Test compound (potential substrate or inhibitor).

  • Transport buffer (e.g., Tris-sucrose buffer, pH 7.4).

  • ATP and AMP solutions (in transport buffer).

  • MgCl₂ solution.

  • Ice-cold wash buffer.

  • 96-well filter plates.

  • Scintillation fluid or fluorescence plate reader.

Procedure:

  • Preparation:

    • Thaw all reagents on ice.

    • Prepare a reaction mix containing the membrane vesicles (e.g., 50 µg protein per well), labeled substrate, and transport buffer. Keep on ice.

    • Prepare serial dilutions of the test compound if performing an inhibition assay.

  • Assay Initiation:

    • Add the reaction mix to the wells of a 96-well plate on ice.

    • Add the test compound or its vehicle control.

    • Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.

    • Initiate the transport reaction by adding ATP solution to the test wells and AMP solution to the control (background) wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-10 minutes), which should be within the linear range of transport.

  • Termination and Filtration:

    • Stop the reaction by adding a large volume of ice-cold wash buffer.

    • Quickly transfer the contents of the wells to a pre-wetted 96-well filter plate placed on a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound substrate.

  • Quantification:

    • After the final wash, dry the filter plate.

    • For radiolabeled substrates, punch out the filters into scintillation vials, add scintillation cocktail, and count using a scintillation counter.

    • For fluorescent substrates, elute the substrate from the filters and measure the fluorescence in a plate reader.

  • Data Analysis:

    • Subtract the background transport (AMP-dependent) from the total transport (ATP-dependent) to determine the specific, transporter-mediated uptake.

    • For inhibition assays, calculate the IC_50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Detailed Protocol: Cellular Uptake Assay

This protocol describes a cell-based assay to measure the uptake of a compound mediated by an ABC transporter.

Materials:

  • Adherent cells stably expressing the transporter of interest (and a mock-transfected control cell line).

  • Cell culture medium and reagents.

  • Labeled substrate.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Ice-cold wash buffer (e.g., PBS).

  • Cell lysis buffer.

  • 24- or 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the cells into culture plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture the cells overnight.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells in uptake buffer at 37°C for 10-15 minutes.

  • Initiate Uptake:

    • Aspirate the pre-incubation buffer.

    • Add the uptake solution containing the labeled substrate to each well. For competition experiments, co-incubate with an excess of an unlabeled inhibitor.

  • Incubation:

    • Incubate the plate at 37°C for a time within the linear range of uptake.

  • Terminate Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold wash buffer.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and incubate to ensure complete lysis.

    • Transfer the cell lysate to a scintillation vial or a new plate for quantification by a scintillation counter or fluorescence reader.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data.

    • Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.

Visualizations

Vesicular_Transport_Workflow cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Quantification prep_reagents Thaw Reagents on Ice prep_mix Prepare Reaction Mix (Vesicles + Substrate) prep_reagents->prep_mix add_mix Add Reaction Mix to Plate prep_mix->add_mix add_compound Add Test Compound/Vehicle add_mix->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with ATP/AMP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop with Cold Wash Buffer incubate->stop_reaction filter_wash Filter and Wash stop_reaction->filter_wash quantify Quantify Signal filter_wash->quantify data_analysis data_analysis quantify->data_analysis Data Analysis

Caption: Workflow for a Vesicular Transport Assay.

Cellular_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_analysis Analysis seed_cells Seed Cells in Plate culture_overnight Culture Overnight seed_cells->culture_overnight wash_cells Wash Cells with Buffer culture_overnight->wash_cells pre_incubate Pre-incubate at 37°C wash_cells->pre_incubate initiate_uptake Add Labeled Substrate pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate with Cold Wash incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify_signal Quantify Signal lyse_cells->quantify_signal data_analysis data_analysis quantify_signal->data_analysis Data Analysis

Caption: Workflow for a Cellular Uptake Assay.

Troubleshooting_Logic cluster_initial_checks Initial Checks cluster_assay_specific Assay-Specific Troubleshooting cluster_interpretation Result Interpretation start Unexpected Result in Substrate Specificity Assay check_reagents Reagents & Buffers Correctly Prepared? start->check_reagents check_controls Positive/Negative Controls Behaving as Expected? check_reagents->check_controls Yes end Refine Hypothesis & Redesign Experiment check_reagents->end No check_protocol Protocol Followed Correctly? check_controls->check_protocol Yes check_controls->end No high_background High Background? check_protocol->high_background Yes check_protocol->end No low_signal Low/No Signal? high_background->low_signal No troubleshoot_background Optimize Washing Check for Non-specific Binding Reduce Substrate Concentration high_background->troubleshoot_background Yes troubleshoot_signal Verify Transporter Activity Optimize Incubation Time/Temp Check ATP/Energy Source low_signal->troubleshoot_signal Yes conflicting_data Conflicting Data Between Assays? low_signal->conflicting_data No troubleshoot_background->end troubleshoot_signal->end consider_promiscuity Consider Substrate Promiscuity and Overlapping Specificity conflicting_data->consider_promiscuity Yes conflicting_data->end No validate_orthogonal Validate with Orthogonal Assay consider_promiscuity->validate_orthogonal validate_orthogonal->end

Caption: Logical workflow for troubleshooting substrate specificity experiments.

References

Troubleshooting

How to address plasmid instability of VgA expression vectors

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address plasmid instability issues encountered during the expression of the VgA protein in E. coli.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address plasmid instability issues encountered during the expression of the VgA protein in E. coli.

Frequently Asked Questions (FAQs)

Q1: What is the VgA protein and why can its expression be challenging in E. coli?

The vga gene, originally identified in Staphylococcus aureus, encodes a putative ATP-binding protein (VgA) that confers resistance to virginiamycin A-like antibiotics.[1] Expression of heterologous proteins like VgA in E. coli can be challenging and may lead to plasmid instability. This can be due to several factors, including the potential toxicity of the VgA protein to the bacterial host, which can cause cell stress, slow growth, or even cell death.[2][3]

Q2: What are the common signs of plasmid instability when expressing VgA?

Common indicators of plasmid instability include:

  • A significant decrease in the number of colonies on selective agar (B569324) plates compared to non-selective plates after subculturing.

  • Reduced or complete loss of VgA protein expression over time in liquid cultures.

  • The appearance of smaller, slower-growing colonies, which may harbor mutated or rearranged plasmids.

  • Inconsistent experimental results between different batches of transformations or cultures.

Q3: Which E. coli host strains are recommended for expressing potentially toxic proteins like VgA?

Standard cloning strains like DH5α and TOP10 are not ideal for protein expression. For potentially toxic proteins, it is advisable to use specialized expression strains.[4] Strains such as C41(DE3) and its derivatives are often effective as they have mutations that allow for more controlled and less toxic expression of challenging proteins.[5][6] Other useful strains include Lemo21(DE3), which allows for fine-tuning of expression levels, and Rosetta strains, which can help with issues related to rare codon usage.[5][7]

Q4: How can I reduce the metabolic burden on the host cells during VgA expression?

High-level protein expression can impose a significant metabolic burden on the host, leading to plasmid instability. To mitigate this, consider the following:

  • Use a low-copy-number plasmid: This reduces the overall amount of plasmid DNA and, consequently, the basal level of protein expression.[8][9]

  • Choose a tightly regulated promoter: Promoters like the araBAD (PBAD) system offer very tight control over expression, minimizing leaky expression before induction.[8]

  • Optimize induction conditions: Inducing with a lower concentration of the inducer (e.g., IPTG) or at a lower temperature can slow down protein synthesis, allowing for proper folding and reducing toxicity.[2][9]

Troubleshooting Guides

This section provides structured guidance for resolving common issues related to VgA expression vector instability.

Problem 1: Low or No VgA Protein Expression

Possible Causes and Solutions:

CauseRecommended Solution
Plasmid Loss Verify plasmid presence by performing a plasmid stability assay (see Experimental Protocols). If plasmid loss is confirmed, switch to a more stable host strain (e.g., Stbl3) or optimize culture conditions.[10]
VgA Protein Toxicity Use a host strain designed for toxic protein expression (e.g., C41(DE3), Lemo21(DE3)).[5][6] Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration.[2][9]
Rare Codon Usage Sequence your vga insert and analyze for rare codons in E. coli. If present, consider using a host strain that supplies tRNAs for rare codons, such as Rosetta strains.[5][11]
Incorrect Plasmid Construct Verify the integrity of your expression vector by restriction digest and DNA sequencing to ensure the vga gene is in the correct frame and orientation.
Problem 2: High Variability in Expression Levels

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Plasmid Copy Number Use a fresh transformation for each experiment instead of relying on glycerol (B35011) stocks or repeatedly passaged cultures. Ensure consistent antibiotic concentrations in all media.
Leaky Expression For T7-based systems, use host strains containing pLysS or pLysE to reduce basal expression of T7 RNA polymerase.[11] For lac-based promoters, add glucose to the growth medium to further repress expression before induction.[9]
Suboptimal Growth Conditions Standardize your experimental workflow, including inoculum size, growth media composition, incubation time, and induction point (OD600).[11]

Quantitative Data Summary

The choice of E. coli host strain can significantly impact the soluble expression of challenging proteins. The following table summarizes the relative soluble protein recovery for a set of "difficult case" proteins across different expression strains. While not specific to VgA, this data provides a useful comparison for proteins that are challenging to express.

Table 1: Comparison of Soluble Protein Recovery in Different E. coli Strains

Target ProteinRosetta 2 (DE3)pT-GroELemo21(DE3)Arctic Express (DE3)Rosetta Gami 2 (DE3)
T1---+-
T2---++-
T3+++++++
T4---+-
T5+++++++
T6---++-
T7---+-
T8+++++++
T9---++-
T10---+-
T11---+++-
T12---++-
T13---+-
T14---++-
T15---+-
T16---+++-

Legend:

  • - : No expression (Intensity < 10%)

  • + : Small yield (10% < Intensity < 20%)

  • ++ : Reasonable yield (20% < Intensity < 40%)

  • +++ : Good yield (40% < Intensity < 60%)

  • ++++ : Excellent yield (Intensity > 60%)

Data adapted from: Morão LG, Manzine LR, Clementino LOD, Wrenger C, Nascimento AS (2022) A scalable screening of E. coli strains for recombinant protein expression. PLOS ONE 17(8): e0272828.[7]

Experimental Protocols

Protocol 1: Plasmid Stability Assay

This protocol allows for the quantitative assessment of plasmid loss in a bacterial population over several generations.

Materials:

  • VgA expression vector in the desired E. coli host strain.

  • Non-selective liquid medium (e.g., LB broth).

  • Selective liquid medium (e.g., LB broth with the appropriate antibiotic).

  • Non-selective agar plates (e.g., LB agar).

  • Selective agar plates (e.g., LB agar with the appropriate antibiotic).

  • Sterile culture tubes and flasks.

  • Incubator shaker.

  • Spectrophotometer.

Methodology:

  • Initial Culture: Inoculate a single colony from a fresh transformation plate into 5 mL of selective liquid medium. Grow overnight at the appropriate temperature with shaking.

  • Passage 1 (Non-selective growth): The next day, dilute the overnight culture 1:1000 into 5 mL of non-selective liquid medium. This starts the process of removing selective pressure. Grow overnight.

  • Serial Passages: For a predetermined number of days (e.g., 3-5 days, representing multiple generations), perform a daily 1:1000 dilution of the previous day's culture into fresh, non-selective liquid medium.

  • Plating for Colony Counting: On each day of passaging, take an aliquot from the culture.

    • Prepare serial dilutions (e.g., 10-4, 10-5, 10-6) in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto both non-selective and selective agar plates.

    • Incubate the plates overnight at the appropriate temperature.

  • Data Analysis:

    • Count the number of colonies on both types of plates.

    • Calculate the percentage of plasmid-containing cells for each day: % Plasmid Stability = (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100

    • Plot the percentage of plasmid stability over time (or number of generations) to visualize the rate of plasmid loss.

Visualizations

Logical Workflow for Troubleshooting VgA Expression Instability

Troubleshooting_Workflow Start Low or No VgA Expression Check_Plasmid Perform Plasmid Stability Assay Start->Check_Plasmid Plasmid_Stable Is Plasmid Stable? Check_Plasmid->Plasmid_Stable Optimize_Expression Optimize Expression Conditions (Temp, Inducer Conc.) Plasmid_Stable->Optimize_Expression Yes Change_Host Change Host Strain (e.g., C41(DE3), Stbl3) Plasmid_Stable->Change_Host No Check_Codons Analyze Codon Usage Optimize_Expression->Check_Codons Codons_OK Rare Codons Present? Check_Codons->Codons_OK Use_Rosetta Use Rosetta Host Strain Codons_OK->Use_Rosetta Yes Sequence_Vector Sequence Verify Vector Codons_OK->Sequence_Vector No Use_Rosetta->Sequence_Vector Success Successful VgA Expression Sequence_Vector->Success Redesign_Construct Consider Vector Redesign (e.g., lower copy number, different promoter) Change_Host->Redesign_Construct Redesign_Construct->Success

Caption: A flowchart outlining the steps to troubleshoot VgA expression instability.

Simplified Signaling Pathway: E. coli Stress Response to Heterologous Protein Overexpression

Stress_Response VgA VgA Overexpression Misfolded_VgA Misfolded/Aggregated VgA VgA->Misfolded_VgA Stress Cellular Stress (Metabolic Burden) Misfolded_VgA->Stress Sigma32 σ³² (RpoH) Heat Shock Sigma Factor Stress->Sigma32 Activates Chaperones Chaperones (DnaK, DnaJ, GroEL/ES) Sigma32->Chaperones Upregulates Proteases Proteases (Lon, FtsH) Sigma32->Proteases Upregulates Chaperones->Misfolded_VgA Binds to Refolding Protein Refolding Chaperones->Refolding Proteases->Misfolded_VgA Targets Degradation Protein Degradation Proteases->Degradation Cell_Viability Improved Cell Viability & Plasmid Stability Refolding->Cell_Viability Degradation->Cell_Viability

Caption: The E. coli stress response to misfolded proteins.

References

Optimization

Technical Support Center: Optimizing VgA (VEGF) Western Blots

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in V...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Vascular Endothelial Growth Factor (VEGF) Western blot experiments.

Troubleshooting Guides

This section addresses common issues encountered during Western blotting, offering potential causes and solutions in a straightforward question-and-answer format.

High Background

Q: Why is the background on my Western blot uniformly high, obscuring my bands of interest?

A: High background can be caused by several factors, including insufficient blocking, excessive antibody concentration, or inadequate washing.[1][2][3][4]

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[5][6] Ensure you are using an appropriate blocking agent and have optimized the blocking time and temperature. For many applications, 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) is recommended.[6] However, for phosphorylated proteins, BSA is preferred as milk contains phosphoproteins that can interfere with the signal.[6]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized. An excessively high concentration can lead to non-specific binding and high background.[7]

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies. Increase the number and duration of your wash steps to reduce background noise.[1][4]

Q: My blot has a speckled or blotchy background. What could be the cause?

A: A speckled background is often due to aggregated antibodies or contaminants in the buffers.[2]

  • Aggregated Antibodies: Centrifuge your primary and secondary antibody solutions before use to pellet any aggregates.

  • Contaminated Buffers or Equipment: Ensure all buffers are freshly prepared and filtered. Use clean trays and equipment for all incubation and washing steps.[1][2]

Weak or No Signal

Q: I am not seeing any bands, or the signal is very weak. What are the possible reasons?

A: Weak or no signal can stem from issues with protein concentration, transfer efficiency, or antibody activity.[2]

  • Low Protein Concentration: Ensure you have loaded a sufficient amount of protein onto the gel. If your target protein is of low abundance, you may need to load more total protein.

  • Inefficient Protein Transfer: Verify that your proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[2]

  • Inactive Antibodies: Ensure your primary and secondary antibodies are stored correctly and have not expired. Repeated freeze-thaw cycles can reduce antibody activity.

  • Suboptimal Antibody Dilution: The concentration of your primary and secondary antibodies may be too low. You may need to perform a titration to find the optimal dilution.[7]

Non-Specific Bands

Q: I am seeing multiple bands in addition to my band of interest. How can I resolve this?

A: Non-specific bands can be a result of high antibody concentrations or cross-reactivity.[4]

  • High Primary Antibody Concentration: A high concentration of the primary antibody can lead to it binding to proteins other than the target. Try reducing the antibody concentration and increasing the incubation time.

  • Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the species of your primary antibody. You can also run a control lane with only the secondary antibody to check for non-specific binding.

  • Sample Degradation: Protein degradation can lead to the appearance of smaller, non-specific bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal blocking buffer for my experiment?

The choice of blocking buffer depends on the target protein and the detection system.[5][6]

  • Non-fat dry milk: A common and cost-effective blocking agent, typically used at a concentration of 3-5% in TBST. However, it is not recommended for studying phosphorylated proteins due to the presence of casein, a phosphoprotein.[6]

  • Bovine Serum Albumin (BSA): Also typically used at 3-5% in TBST, BSA is a good alternative to milk, especially for phosphorylated proteins.[6]

  • Protein-free blocking buffers: These are commercially available and can provide a lower background with certain antibodies.[5]

Q2: How do I determine the optimal antibody concentration?

The ideal antibody concentration needs to be determined empirically for each new antibody and experimental setup.[7] A good starting point is the dilution recommended on the manufacturer's datasheet. You can then perform a titration by testing a range of dilutions to find the one that gives the best signal-to-noise ratio.[7]

Q3: What is the recommended incubation time and temperature for the primary antibody?

Typical incubation conditions are 1-2 hours at room temperature or overnight at 4°C.[7] For low-abundance proteins, an overnight incubation at 4°C may yield a stronger signal.

Q4: How can I improve the sensitivity of my chemiluminescent detection?

The sensitivity of chemiluminescent detection is dependent on the substrate used. There are various commercially available substrates with different levels of sensitivity. If you are detecting a low-abundance protein, consider using a more sensitive substrate.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your Western blot experiments.

Table 1: Recommended Primary and Secondary Antibody Dilution Ranges

Antibody TypeRecommended Dilution Range
Primary Antibody1:500 - 1:5,000
Secondary Antibody1:5,000 - 1:20,000

Note: These are general ranges. The optimal dilution should be determined experimentally.

Table 2: Comparison of Common Blocking Buffers

Blocking BufferConcentrationAdvantagesDisadvantages
Non-fat Dry Milk3-5% in TBSTInexpensive, readily availableInterferes with phospho-protein detection
BSA3-5% in TBSTGood for phospho-proteinsMore expensive than milk
Protein-Free BuffersVariesLow background with some antibodiesHigher cost

Table 3: Signal Characteristics of Detection Methods

Detection MethodLinear Dynamic RangeSensitivity
Chemiluminescence (ECL)NarrowerHigh
FluorescenceWiderHigh to Very High

Experimental Protocols

Detailed Western Blot Protocol

This protocol outlines the key steps for performing a successful Western blot.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein into the wells of an SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Ensure good contact between the gel and the membrane and remove any air bubbles.

    • Perform the transfer according to the manufacturer's instructions for your transfer apparatus.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.

  • Blocking:

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

VEGF Signaling Pathway

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates FAK FAK VEGFR2->FAK Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Ras Ras PLCg->Ras Activates Paxillin Paxillin FAK->Paxillin Activates Cell_Migration Cell Migration Paxillin->Cell_Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

Caption: A simplified diagram of the VEGF signaling pathway.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_0 Preparation cluster_1 Blotting cluster_2 Immunodetection cluster_3 Analysis Sample_Prep Sample Preparation Gel_Electrophoresis Gel Electrophoresis Sample_Prep->Gel_Electrophoresis Transfer Protein Transfer Gel_Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing Washing Primary_Ab->Washing Secondary_Ab Secondary Antibody Incubation Detection Detection Secondary_Ab->Detection Washing->Secondary_Ab Analysis Data Analysis Detection->Analysis

Caption: The major steps in the Western blot workflow.

Troubleshooting Logic for High Background

High_Background_Troubleshooting Start High Background Observed Check_Blocking Check Blocking Step Start->Check_Blocking Check_Antibody_Conc Check Antibody Concentrations Start->Check_Antibody_Conc Check_Washing Check Washing Steps Start->Check_Washing Check_Membrane Check Membrane Handling Start->Check_Membrane Solution_Blocking Optimize Blocking: - Increase time/concentration - Change blocking agent Check_Blocking->Solution_Blocking Solution_Antibody Optimize Antibody Dilution: - Titrate primary and secondary antibodies Check_Antibody_Conc->Solution_Antibody Solution_Washing Optimize Washing: - Increase number/duration of washes Check_Washing->Solution_Washing Solution_Membrane Handle Membrane Carefully: - Do not allow to dry out Check_Membrane->Solution_Membrane

Caption: A logical workflow for troubleshooting high background in Western blots.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of VgA Protein's Role in Streptogramin Resistance

This guide provides a detailed comparison of the VgA protein-mediated mechanism of streptogramin resistance against other known resistance pathways. It is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the VgA protein-mediated mechanism of streptogramin resistance against other known resistance pathways. It is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance. The guide summarizes quantitative data, outlines experimental protocols for validation, and visualizes the underlying biological processes.

Introduction to Streptogramin Resistance and the VgA Protein

Streptogramins are a class of antibiotics, typically used in combination, that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] They are classified into two groups, type A and type B, which bind to different sites on the ribosome and act synergistically.[1] The clinical efficacy of these potent antibiotics is threatened by the emergence of bacterial resistance.

One significant mechanism of resistance involves the VgA protein. VgA proteins belong to the ATP-binding cassette (ABC) protein family, specifically the ARE (Antibiotic Resistance) subfamily.[3][4] These proteins are encoded by mobile genetic elements, such as plasmids and transposons, facilitating their spread among staphylococcal strains.[3] While initially presumed to function as efflux pumps, recent evidence strongly suggests that VgA proteins confer resistance by displacing the streptogramin A antibiotic from its ribosomal target, a mechanism known as ribosome protection.[5] Various VgA protein variants exist, such as Vga(A), Vga(B), and Vga(A)LC, each with a distinct spectrum of resistance against streptogramins, lincosamides, and pleuromutilins.[3][6]

Comparison of Streptogramin Resistance Mechanisms

Bacteria have evolved several strategies to counteract the effects of streptogramin antibiotics. The VgA-mediated ribosome protection mechanism is one of several key pathways. Other prominent mechanisms include enzymatic inactivation of the antibiotic and modification of the antibiotic's target.

Mechanism CategorySpecific MechanismGene(s)Substrate(s)Mode of Action
Ribosome Protection Ribosome Protection / Drug Displacement vga(A), vga(B), vga(E) Streptogramin A, Lincosamides, Pleuromutilins ATP-binding cassette (ABC-F) proteins displace the bound antibiotic from the peptidyl transferase center of the ribosome.[5][7]
Efflux Pumpmsr(A)Macrolides, Streptogramin BAn ABC protein that actively transports the antibiotic out of the bacterial cell.[3]
Enzymatic Inactivation Acetylation vat(A), vat(B), vat(C), vat(D), vat(E) Streptogramin A Virginiamycin acetyltransferases (Vat) enzymatically modify and inactivate the drug through acetylation.[1][8]
Linearizationvgb(A)Streptogramin BVirginiamycin B lyase (Vgb) linearizes the cyclic structure of type B streptogramins, rendering them inactive.[9]
Target Modification rRNA Methylation erm(A), erm(C)Macrolides, Lincosamides, Streptogramin B (MLSB)Methyltransferase enzymes modify the 23S rRNA, which reduces the binding affinity of the antibiotic to the ribosome.[10]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the impact of VgA and other resistance determinants on the Minimum Inhibitory Concentration (MIC) of various antibiotics. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11]

Table 1: Streptogramin A MICs in Staphylococcus aureus

Strain / GenotypeMIC of Streptogramin A (µg/mL)Reference
S. aureus RN4220 (Susceptible Host)- (Low)[3]
S. aureus expressing vga(A)32[3]
S. aureus expressing vga(A)v32[3]

Table 2: Pristinamycin (Streptogramin A+B mixture) MICs in Staphylococcus aureus

Strain / GenotypeMIC of Pristinamycin (µg/mL)Resistance LevelReference
S. aureus RN4220 (Susceptible Host)0.06Susceptible[1]
S. aureus clinical isolates with vga(A) variant1.0Intermediate[1]

Table 3: Lincosamide MICs in Staphylococci with vga(A)LC Variant

Strain / GenotypeAntibioticMIC (µg/mL)Reference
S. haemolyticus with vga(A)LCLincomycin32[12]
S. haemolyticus with vga(A)LCClindamycin8[12]

Experimental Protocols

Validating the function of a resistance gene like vga(A) involves several key experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for quantifying the level of resistance conferred by a specific gene.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in vitro to determine the lowest concentration that inhibits visible growth.[11][13] The broth microdilution method is a commonly used standard.[14][15]

Methodology (Broth Microdilution):

  • Prepare Antibiotic Stock Solution: Dissolve the streptogramin antibiotic in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus RN4220 with and without the vga(A) plasmid) to be tested and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Gene Cloning and Expression Analysis

This protocol is used to confirm that a specific gene is solely responsible for the observed resistance phenotype.

Principle: The candidate resistance gene is isolated and transferred into a known antibiotic-susceptible host strain. The change in the host's susceptibility is then measured.

Methodology:

  • Gene Amplification: Amplify the full coding sequence of the vga(A) gene from a resistant clinical isolate using Polymerase Chain Reaction (PCR).

  • Vector Ligation: Clone the amplified PCR product into an appropriate bacterial shuttle vector (e.g., pAM401) that can replicate in both E. coli (for cloning) and Staphylococcus (for expression).[7]

  • Transformation: Transform the recombinant plasmid into a susceptible host strain, such as S. aureus RN4220.

  • Selection: Select for transformants using a marker on the plasmid (e.g., another antibiotic resistance gene not related to streptogramins).

  • Validation: Confirm the presence of the vga(A) gene in the transformed cells via PCR or sequencing.

  • Phenotypic Analysis: Perform MIC testing on the transformed strain and compare the results to the same host strain containing an empty vector. A significant increase in the MIC for streptogramin A confirms the function of the vga(A) gene.

Transport Assays

This protocol helps to distinguish between efflux-based mechanisms and other modes of resistance like ribosome protection.

Principle: The accumulation of a radiolabeled antibiotic inside the bacterial cells is measured over time. Efflux mechanisms result in a decrease in intracellular antibiotic concentration.

Methodology:

  • Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase and harvest the cells by centrifugation. Wash and resuspend the cells in a suitable buffer.

  • Radiolabeled Antibiotic Uptake: Add a radiolabeled antibiotic (e.g., [³H]-lincomycin) to the cell suspension.[6][12]

  • Sampling: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the extracellular medium.

  • Measurement: Measure the radioactivity retained by the cells on the filter using a scintillation counter.

  • Analysis: Plot the intracellular concentration of the radiolabeled antibiotic over time. In strains with an active efflux pump, an initial uptake phase is followed by a decrease in cell-associated radioactivity. For ribosome protection mechanisms, the intracellular concentration is expected to plateau without a significant efflux phase.

Visualizations

Mechanisms of Streptogramin Resistance

G Mechanisms of Streptogramin Resistance cluster_streptogramin Streptogramin Antibiotics cluster_target Bacterial Ribosome (Target) cluster_resistance Resistance Mechanisms strepA Streptogramin A ribosome 50S Subunit strepA->ribosome Inhibits Protein Synthesis vat Vat Enzymes (Inactivation) strepA->vat Acetylated strepB Streptogramin B strepB->ribosome Inhibits Protein Synthesis vgb Vgb Lyase (Inactivation) strepB->vgb Linearized erm Erm Methylase (Target Modification) ribosome->erm Methylated by vga VgA Protein (Ribosome Protection) vga->ribosome Displaces Strep A

Caption: Overview of different mechanisms conferring resistance to streptogramin antibiotics.

Experimental Workflow for VgA Function Validation

G Workflow for Validating VgA Gene Function cluster_mic 4. Phenotypic Analysis start Start: Isolate Streptogramin-Resistant Bacterium pcr 1. PCR Amplification of vga(A) gene start->pcr clone 2. Clone vga(A) into Shuttle Vector pcr->clone transform 3. Transform Vector into Susceptible Host (e.g., S. aureus RN4220) clone->transform mic_control MIC Test: Host + Empty Vector transform->mic_control mic_vga MIC Test: Host + vga(A) Vector transform->mic_vga compare 5. Compare MIC Values mic_control->compare mic_vga->compare conclusion Conclusion: vga(A) Confers Resistance compare->conclusion MIC Increased no_change No Significant Change in MIC compare->no_change MIC Unchanged

Caption: Step-by-step experimental workflow to validate the role of the vga(A) gene.

References

Comparative

A Comparative Analysis of VgA and VgA(B) Proteins in Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the VgA and VgA(B) proteins, two members of the ATP-binding cassette F (ABC-F) subfamily. These prote...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the VgA and VgA(B) proteins, two members of the ATP-binding cassette F (ABC-F) subfamily. These proteins are crucial in conferring resistance to several classes of clinically important antibiotics that target the bacterial ribosome. This document outlines their respective performance in mediating antibiotic resistance, supported by experimental data, detailed methodologies of key experiments, and visualizations of their mechanism of action.

Introduction to VgA and VgA(B)

VgA and VgA(B) are related ATP-binding proteins found in staphylococci that play a significant role in resistance to macrolide-lincosamide-streptogramin (MLS) antibiotics. They belong to the ABC-F protein family, which, unlike typical ABC transporters, do not function as efflux pumps. Instead, they act as ribosomal protection proteins. These proteins bind to the ribosome and displace the bound antibiotic, thereby rescuing protein synthesis. The genes encoding these proteins, vga(A) and vga(B), are often located on plasmids or transposons, facilitating their horizontal transfer and contributing to the spread of antibiotic resistance. While related, with approximately 58.8% amino acid identity, VgA and VgA(B) exhibit distinct antibiotic resistance profiles.[1]

Quantitative Performance Comparison

The efficacy of VgA and VgA(B) in conferring antibiotic resistance is best illustrated by comparing the Minimum Inhibitory Concentrations (MICs) of various antibiotics against bacterial strains expressing these proteins. The following table summarizes the MICs (in µg/mL) for key antibiotics in Staphylococcus aureus RN4220 and Staphylococcus epidermidis BM3302 expressing vga(A) and vga(B).

AntibioticHost StrainControl (no VgA)VgA(A)VgA(B)
Streptogramin A (SGA) S. aureus RN42202324
S. epidermidis BM33021324
Lincomycin (LC) S. aureus RN4220121
S. epidermidis BM3302141
Clindamycin (CLI) S. aureus RN42200.1250.250.125
S. epidermidis BM33020.1250.50.125
Pristinamycin (PT) S. aureus RN42200.250.252
S. epidermidis BM33020.1250.1252

Data compiled from a study by Allignet et al. (1998).

Key Observations:

  • VgA(A) confers a significantly higher level of resistance to Streptogramin A (SGA) compared to VgA(B).[1]

  • VgA(B) provides a notable increase in resistance to Pristinamycin (PT) , a mixture of streptogramin A and B, whereas VgA(A) does not.[1]

  • VgA(A) confers a low level of resistance to the lincosamides, Lincomycin (LC) and Clindamycin (CLI) , while VgA(B) shows negligible activity against these antibiotics.[1]

Mechanism of Action: Ribosomal Protection

Both VgA and VgA(B) function through a mechanism of ribosomal protection. This involves the direct interaction of the ABC-F protein with the ribosome to dislodge the antibiotic from its binding site within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This ATP-dependent process restores the ribosome's ability to carry out protein synthesis.

Ribosomal_Protection_Mechanism cluster_ribosome Bacterial Ribosome (50S subunit) Ribosome Ribosome Protein_Synthesis Protein Synthesis (Resumed) Ribosome->Protein_Synthesis Translation resumes PTC Peptidyl Transferase Center (PTC) Antibiotic Antibiotic Antibiotic->PTC Binds to PTC, inhibits translation VgA_Protein VgA / VgA(B) Protein VgA_Protein->Ribosome Binds to Ribosome VgA_Protein->Antibiotic Displaces Antibiotic from PTC ADP_Pi ADP + Pi VgA_Protein->ADP_Pi ATP ATP ATP->VgA_Protein Hydrolyzes ATP

Caption: Mechanism of antibiotic resistance by VgA/VgA(B) proteins.

Regulation of vga(A) Expression

The expression of the vga(A) gene is regulated by a sophisticated mechanism known as ribosome-mediated attenuation. In the absence of an inducing antibiotic, the vga(A) mRNA forms a secondary structure that leads to premature transcription termination. When an antibiotic binds to the ribosome, it causes the ribosome to stall on a short leader peptide upstream of the vga(A) coding sequence. This stalling disrupts the terminator hairpin, allowing transcription of the full-length vga(A) mRNA to proceed, leading to the synthesis of the VgA(A) protein.

VgA_Expression_Regulation cluster_no_antibiotic No Antibiotic Present cluster_with_antibiotic Antibiotic Present Terminator Terminator Hairpin Forms Transcription_Termination Transcription Terminates Terminator->Transcription_Termination Ribosome_Stall Ribosome Stalls on Leader Peptide Anti_Terminator Anti-Terminator Hairpin Forms Ribosome_Stall->Anti_Terminator Full_Transcription Full-Length vga(A) mRNA Transcription Anti_Terminator->Full_Transcription VgA_Synthesis VgA(A) Protein Synthesis Full_Transcription->VgA_Synthesis Start vga(A) Gene Transcription Start->Terminator Start->Ribosome_Stall

Caption: Regulation of vga(A) gene expression.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after incubation.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus RN4220) expressing the VgA protein of interest overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of VgA proteins to protect the translational machinery from antibiotic inhibition.

Principle: A cell-free transcription-translation (T/T) system is used to synthesize a reporter protein (e.g., luciferase) in the presence of an antibiotic and purified VgA protein. The amount of reporter protein produced is quantified and reflects the level of translational activity.

Methodology:

  • Purification of VgA Protein: Overexpress and purify the VgA or VgA(B) protein from a suitable expression system (e.g., E. coli).

  • T/T Reaction Setup: In a reaction tube, combine the components of a bacterial T/T system (e.g., S. aureus S30 extract), a DNA template encoding a reporter protein, the antibiotic of interest at a concentration known to inhibit translation, and varying concentrations of the purified VgA protein.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the T/T system (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for transcription and translation.

  • Quantification of Reporter Protein: Measure the activity of the synthesized reporter protein. For luciferase, this involves adding the luciferin (B1168401) substrate and measuring the resulting luminescence with a luminometer.

  • Data Analysis: Compare the amount of reporter protein produced in the presence of the antibiotic and VgA protein to controls (no antibiotic, antibiotic only). An increase in reporter protein synthesis in the presence of VgA indicates ribosomal protection.

IVT_Assay_Workflow Start Start Purify_VgA Purify VgA/VgA(B) Protein Start->Purify_VgA Setup_Reaction Set up in vitro Transcription/Translation Reaction Purify_VgA->Setup_Reaction Add_Components Add: - T/T System - Reporter DNA - Antibiotic - Purified VgA Setup_Reaction->Add_Components Incubate Incubate Add_Components->Incubate Measure_Reporter Measure Reporter Protein Activity (e.g., Luminescence) Incubate->Measure_Reporter Analyze Analyze Data: Compare to Controls Measure_Reporter->Analyze End End Analyze->End

Caption: Workflow for an in vitro translation inhibition assay.

Conclusion

The VgA and VgA(B) proteins, while sharing a common mechanism of ribosomal protection, exhibit distinct and important differences in their antibiotic resistance profiles. VgA(A) is a potent mediator of resistance to streptogramin A, while VgA(B) is more effective against the combination antibiotic pristinamycin. These differences have significant implications for the clinical use of these antibiotics and for the development of new drugs aimed at overcoming this mode of resistance. Understanding the specificities of these resistance determinants is crucial for predicting treatment outcomes and for designing strategies to combat the spread of antibiotic-resistant staphylococci. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of these and other ABC-F-mediated resistance mechanisms.

References

Validation

A Structural Showdown: VgA Transporter Versus Key ABC Counterparts

In the intricate world of cellular transport, ATP-binding cassette (ABC) transporters represent a vast and vital superfamily of proteins. These molecular machines play a crucial role in moving a diverse array of substrat...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular transport, ATP-binding cassette (ABC) transporters represent a vast and vital superfamily of proteins. These molecular machines play a crucial role in moving a diverse array of substrates across cellular membranes, a function essential for everything from nutrient uptake to multidrug resistance. Within this superfamily, the VgA transporter from Staphylococcus aureus emerges as a key player in antibiotic resistance. Understanding its structural architecture in comparison to other well-elucidated ABC transporters is paramount for the development of novel therapeutics. This guide provides a detailed structural comparison of VgA with three prominent ABC transporters: MsbA, Sav1866, and P-glycoprotein (ABCB1).

At a Glance: Structural Comparison of VgA and Other ABC Transporters

A quantitative overview of the key structural features of VgA and its counterparts is presented below. It is important to note that while the structures for MsbA, Sav1866, and P-glycoprotein have been experimentally determined, the structural information for VgA is based on a high-quality predicted model from AlphaFold.

FeatureVgA (S. aureus)MsbA (E. coli)Sav1866 (S. aureus)P-glycoprotein (Human ABCB1)
Structure Determination Method AlphaFold PredictionCryo-EM / X-ray CrystallographyX-ray CrystallographyCryo-EM / X-ray Crystallography
Resolution Not Applicable2.9 Å - 4.2 Å[1][2][3]3.0 Å - 3.4 Å[4][5][6]3.8 Å - 7.9 Å[7][8][9]
Oligomeric State Homodimer (predicted)HomodimerHomodimerMonomer (two homologous halves)
Total Amino Acids 522[10]~582 per monomer578 per monomer~1280
Total Transmembrane Helices (TMs) 12 (6 per monomer, predicted)12 (6 per monomer)[11]12 (6 per monomer)[4]12 (6 per homologous half)
Overall Architecture Two Transmembrane Domains (TMDs) and two Nucleotide-Binding Domains (NBDs)Two TMDs and two NBDsTwo TMDs and two NBDsTwo TMDs and two NBDs

The Archetypal ABC Transporter Architecture

ABC transporters, despite their functional diversity, share a conserved structural blueprint. They are typically composed of four core domains: two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). The TMDs are embedded within the cell membrane and form the pathway for substrate translocation, while the NBDs are located in the cytoplasm and power the transport cycle by binding and hydrolyzing ATP.

ABC_Transporter_Architecture TMD1 TMD1 NBD1 NBD1 TMD1->NBD1 Coupling Helix TMD2 TMD2 NBD2 NBD2 TMD2->NBD2 Coupling Helix NBD1->NBD2

Figure 1: Generalized architecture of an ABC transporter.

A Comparative Look at Domain Organization

VgA: The predicted structure of VgA from Staphylococcus aureus suggests a homodimeric assembly, with each monomer consisting of a transmembrane domain containing six alpha-helices and a cytosolic nucleotide-binding domain. This "half-transporter" configuration is common for bacterial ABC exporters, where two identical polypeptide chains come together to form the functional unit.

MsbA: A lipid flippase from Escherichia coli, MsbA is also a homodimer with each subunit comprising six transmembrane helices and a nucleotide-binding domain.[11] Its structure has been captured in both inward-facing and outward-facing conformations, providing crucial insights into the transport cycle.

Sav1866: This multidrug resistance transporter from Staphylococcus aureus shares the homodimeric, 12-transmembrane helix architecture with VgA and MsbA.[4][12] The crystal structure of Sav1866 in an outward-facing conformation has been instrumental in understanding the ATP-bound state of ABC exporters.[12]

P-glycoprotein (ABCB1): In contrast to the bacterial transporters, human P-glycoprotein is a full transporter, meaning a single polypeptide chain contains two homologous halves, each with six transmembrane helices and a nucleotide-binding domain. This arrangement results in a pseudo-dimeric structure with a total of 12 transmembrane helices.

Experimental Determination of ABC Transporter Structures

The high-resolution structures of ABC transporters are primarily determined using two powerful techniques: X-ray crystallography and cryo-electron microscopy (cryo-EM). Both methods provide atomic-level details of the protein's architecture, but the experimental workflows differ significantly.

Structural_Workflow cluster_main Structural Determination of Membrane Proteins cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Protein_Expression Protein Expression & Purification Solubilization Solubilization in Detergent Micelles Protein_Expression->Solubilization Crystallization Crystallization Solubilization->Crystallization Vitrification Vitrification on EM Grid Solubilization->Vitrification Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction Structure_Model_X Structure Model Xray_Diffraction->Structure_Model_X EM_Imaging Electron Microscopy Imaging Vitrification->EM_Imaging Image_Processing Image Processing & 3D Reconstruction EM_Imaging->Image_Processing Structure_Model_C Structure Model Image_Processing->Structure_Model_C

Figure 2: Simplified workflow for structural determination.
Experimental Protocols

X-ray Crystallography: This technique relies on the formation of highly ordered, three-dimensional crystals of the purified protein.

  • Protein Expression and Purification: The ABC transporter is overexpressed in a suitable host system (e.g., E. coli) and purified to homogeneity.

  • Solubilization: The membrane-embedded protein is extracted and stabilized using detergents that mimic the lipid bilayer.

  • Crystallization: The protein-detergent complex is subjected to various conditions to induce the formation of well-ordered crystals. This is often the most challenging step for membrane proteins.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, which is diffracted by the electrons in the protein atoms.

  • Structure Determination: The diffraction pattern is used to calculate an electron density map, from which the atomic model of the protein is built.

Cryo-Electron Microscopy (Cryo-EM): This method involves flash-freezing the purified protein in a thin layer of vitreous (non-crystalline) ice and imaging the individual protein particles with an electron microscope.

  • Protein Expression and Purification: Similar to X-ray crystallography, the protein is overexpressed and purified.

  • Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Electron Microscopy: The frozen grid is imaged in a transmission electron microscope, capturing thousands of images of the protein particles in different orientations.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the protein.

  • Model Building: An atomic model of the protein is then built into the 3D density map.

Conclusion

The predicted structure of the S. aureus VgA transporter aligns well with the canonical architecture of bacterial ABC exporters like MsbA and Sav1866, suggesting a homodimeric assembly with a total of 12 transmembrane helices. This contrasts with the single-polypeptide, pseudo-dimeric structure of human P-glycoprotein. While the absence of an experimentally determined structure for VgA limits a more detailed comparison of specific conformational states and substrate-binding pockets, the high-quality predicted model provides a valuable framework for initial structure-based drug design efforts. Further experimental validation of the VgA structure will be crucial for a deeper understanding of its mechanism of antibiotic resistance and for the development of effective inhibitors.

References

Comparative

A Comparative Guide to Streptogramin Resistance: VgA Protein vs. Other Mechanisms

For Researchers, Scientists, and Drug Development Professionals Streptogramin antibiotics, a critical class of drugs for treating multidrug-resistant Gram-positive infections, face a growing challenge from various bacter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Streptogramin antibiotics, a critical class of drugs for treating multidrug-resistant Gram-positive infections, face a growing challenge from various bacterial resistance mechanisms. Understanding the nuances of these mechanisms is paramount for the development of novel therapeutics that can evade or overcome resistance. This guide provides an objective comparison of the VgA protein-mediated resistance with other prominent streptogramin resistance mechanisms, supported by available experimental data.

Overview of Streptogramin Resistance Mechanisms

Bacteria have evolved several distinct strategies to counteract the inhibitory effects of streptogramins. These mechanisms can be broadly categorized as:

  • Ribosomal Protection: This strategy involves proteins that bind to the ribosome, preventing the antibiotic from reaching its target. The VgA protein is a prime example of this class.

  • Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. This category includes virginiamycin acetyltransferases (Vat) and streptogramin B lyases (Vgb) .

  • Target Site Modification: Alterations to the antibiotic's target on the ribosome can reduce binding affinity. The most common mechanism in this category is rRNA methylation by Erm enzymes .

  • Active Efflux: Some bacteria utilize pumps to actively transport the antibiotic out of the cell, although this is a less common mechanism for streptogramin resistance compared to others.

This guide will focus on the first three major mechanisms.

Comparative Analysis of Resistance Mechanisms

The efficacy of different resistance mechanisms can be quantified by measuring the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit bacterial growth. A higher MIC value indicates a greater level of resistance. The following tables summarize available MIC data for streptogramins in the presence of different resistance genes.

Note: The data presented below are compiled from various studies and may not represent a direct head-to-head comparison due to potential variations in bacterial strains and experimental conditions.

Table 1: Comparative MICs of Pristinamycin IIA (Streptogramin A) in Staphylococcus aureus

Resistance GeneExpressed ProteinResistance MechanismHost StrainPristinamycin IIA MIC (µg/mL)Fold Increase in MIC
None (Control)--S. aureus RN42202-
vga(A)VgA(A)Ribosomal ProtectionS. aureus RN42203216

Table 2: Comparative MICs of Quinupristin-Dalfopristin in Enterococcus faecium

Resistance Gene(s)Expressed Protein(s)Resistance Mechanism(s)Host StrainQuinupristin-Dalfopristin MIC (µg/mL)
None (Control)--E. faecium HM10700.5
ermBErmBrRNA MethylationE. faecium HM10701
satA (vatD)VatDStreptogramin A AcetylationE. faecium HM10704
vgbAVgbAStreptogramin B LysisE. faecium HM10702
satA + vgbAVatD + VgbAAcetylation + LysisE. faecium HM107016
satA + ermBVatD + ErmBAcetylation + MethylationE. faecium HM1070>32
vgbA + ermBVgbA + ErmBLysis + MethylationE. faecium HM1070>32
satA + vgbA + ermBVatD + VgbA + ErmBAcetylation + Lysis + MethylationE. faecium HM1070>32

Table 3: MICs of Quinupristin-Dalfopristin against Clinical Staphylococcus aureus Isolates with Characterized Resistance Genes

GenotypeResistance Mechanism(s)Quinupristin-Dalfopristin MIC (µg/mL)
vatA, vgbAAcetylation + Lysis≥2
vatB, vgaB, ermA/CAcetylation + Ribosomal Protection + Methylation≥2

Detailed Experimental Protocols

The quantitative data presented above are primarily derived from Minimum Inhibitory Concentration (MIC) assays. The following is a generalized protocol for determining MICs based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the streptogramin antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Select several morphologically similar colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation:

    • Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate containing 100 µL of the serially diluted antibiotic, resulting in a final volume of 200 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Agar Plates:

    • Prepare a series of molten Mueller-Hinton agar plates, each containing a different concentration of the streptogramin antibiotic.

    • Allow the agar to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot the standardized inoculum onto the surface of each agar plate, including a control plate with no antibiotic.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of streptogramin resistance.

VgA_Mechanism cluster_ribosome Ribosome 50S 50S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 50S->Protein_Synthesis_Blocked Protein_Synthesis_Rescued Protein Synthesis Rescued 50S->Protein_Synthesis_Rescued 30S 30S Subunit P_site P-site A_site A-site Streptogramin_A Streptogramin A Streptogramin_A->50S Binds to P-site VgA_Protein VgA (ABC-F) Protein VgA_Protein->50S Binds to ribosome VgA_Protein->Streptogramin_A Displaces ADP_Pi ADP + Pi VgA_Protein->ADP_Pi ATP ATP ATP->VgA_Protein Hydrolysis

Caption: VgA protein-mediated ribosomal protection mechanism.

Enzymatic_Inactivation cluster_Vat Vat-mediated Acetylation cluster_Vgb Vgb-mediated Lysis Streptogramin_A Streptogramin A (Active) Vat_Enzyme Vat (Acetyltransferase) Streptogramin_A->Vat_Enzyme CoA CoA Vat_Enzyme->CoA Inactive_Strep_A Acetylated Streptogramin A (Inactive) Vat_Enzyme->Inactive_Strep_A Acetyl_CoA Acetyl-CoA Acetyl_CoA->Vat_Enzyme Streptogramin_B Streptogramin B (Active) Vgb_Enzyme Vgb (Lyase) Streptogramin_B->Vgb_Enzyme Inactive_Strep_B Linearized Streptogramin B (Inactive) Vgb_Enzyme->Inactive_Strep_B

Caption: Enzymatic inactivation of streptogramins by Vat and Vgb.

Erm_Mechanism cluster_ribosome Ribosome 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Methylated_rRNA Methylated 23S rRNA 23S_rRNA->Methylated_rRNA Streptogramin_B Streptogramin B Streptogramin_B->Methylated_rRNA Reduced Affinity Erm_Enzyme Erm (Methyltransferase) Erm_Enzyme->23S_rRNA Methylates Adenine Residue SAH S-adenosyl homocysteine Erm_Enzyme->SAH SAM S-adenosyl methionine SAM->Erm_Enzyme Binding_Blocked Streptogramin B Binding Blocked Methylated_rRNA->Binding_Blocked

Caption: Target site modification by Erm methyltransferase.

Summary and Conclusion

The landscape of streptogramin resistance is diverse, with multiple mechanisms contributing to reduced antibiotic efficacy.

  • VgA-mediated resistance , through ribosomal protection, confers a significant level of resistance to streptogramin A. This mechanism is ATP-dependent and involves the direct interaction of the VgA protein with the ribosome to dislodge the bound antibiotic.

  • Enzymatic inactivation by Vat and Vgb enzymes provides high-level resistance to streptogramin A and B, respectively. The presence of both types of enzymes can lead to resistance to the synergistic combination of streptogramins.

  • Erm-mediated rRNA methylation results in cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype). This target site modification prevents the binding of these antibiotics to the ribosome.

The co-existence of multiple resistance mechanisms within a single bacterial isolate, as is often observed in clinical settings, can lead to high-level resistance that is challenging to treat. A thorough understanding of these mechanisms is crucial for the development of next-generation streptogramins and combination therapies that can effectively combat resistant pathogens. Future research should focus on obtaining more direct comparative data on the efficacy of these resistance mechanisms to better inform drug design and clinical decision-making.

Validation

Functional comparison of VgA protein variants

A Functional Comparison of VgA Protein Variants in Antibiotic Resistance For researchers and professionals in drug development, understanding the nuances of antibiotic resistance mechanisms is paramount. The VgA family o...

Author: BenchChem Technical Support Team. Date: December 2025

A Functional Comparison of VgA Protein Variants in Antibiotic Resistance

For researchers and professionals in drug development, understanding the nuances of antibiotic resistance mechanisms is paramount. The VgA family of ATP-binding cassette (ABC) proteins confers resistance to several classes of antibiotics by a mechanism of ribosome protection.[1][2] Variations in the VgA proteins can lead to significant differences in their antibiotic resistance profiles. This guide provides a functional comparison of key VgA protein variants, supported by experimental data, to aid in research and the development of novel therapeutics.

Overview of VgA Protein Function

VgA proteins are part of the ABC-F subfamily of ABC proteins.[3] Unlike typical ABC transporters that efflux antibiotics out of the cell, VgA proteins protect the ribosome from the action of certain antibiotics.[4] They achieve this by binding to the ribosomal exit tunnel, which leads to the displacement of bound antibiotics, thereby allowing protein synthesis to continue.[4][5] The specificity of resistance is largely determined by the amino acid sequence of a linker region within the VgA protein.[6]

Comparative Analysis of VgA Variants

The most well-studied variants belong to the Vga(A) lineage. The original Vga(A) protein was identified as conferring resistance primarily to streptogramin A antibiotics.[7][8] However, evolutionary variants with altered substrate specificities have since been discovered.

Vga(A) vs. Vga(A)LC

A notable variant, Vga(A)LC, was discovered in clinical isolates of Staphylococcus haemolyticus.[7][8] This variant differs from Vga(A) by seven amino acid substitutions, with four clustered substitutions (L212S, G219V, A220T, and G226S) being critical for altering its substrate specificity.[7] While Vga(A) primarily confers resistance to streptogramin A, Vga(A)LC shows enhanced resistance to lincosamides, such as lincomycin (B1675468) and clindamycin.[7][8][9]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antibiotics for Staphylococcus aureus RN4220 expressing either Vga(A) or Vga(A)LC. The data clearly illustrates the shifted resistance profile of Vga(A)LC towards lincosamides.

AntibioticHost StrainMIC (µg/mL) of S. aureus RN4220 expressing:
No VgA Protein
LincomycinS. aureus RN42201
ClindamycinS. aureus RN42200.125
Pristinamycin IIA (Streptogramin A)S. aureus RN42202

Data sourced from Novotna & Janouskovcova, 2006.[9]

Impact of Specific Mutations in Vga(A)

Further research has elucidated the role of specific amino acid residues in determining the resistance spectrum of Vga(A) variants. A detailed mutational analysis of the linker region has shown that positions 212 and 220 are particularly important for resistance to lincosamides and pleuromutilins, while position 219 is crucial for resistance to streptogramin A.[6] The table below presents MIC data for a selection of engineered Vga(A) variants, highlighting the impact of amino acid substitutions at key positions.

VgA(A) Variant (Amino Acids at positions 212, 219, 220, 226)MIC (µg/mL) for S. aureus RN4220 expressing the variant:
Lincomycin
LGTG (Original Vga(A) profile)2
SVTS (Vga(A)LC profile)8
SATS8
LVTS4
LATS4

Data sourced from Lenart et al., 2015.[6][10]

Vga(E) Variant

A novel variant of the vga(E) gene has been identified in staphylococci of porcine origin.[11][12] This variant confers cross-resistance to pleuromutilins, lincosamides, and streptogramin A antibiotics.[11] The Vga(E) variant protein shares 85.3% amino acid sequence identity with the original Vga(E) protein.[12] The discovery of this variant highlights the ongoing evolution of VgA proteins and the potential for broad-spectrum resistance to emerge.

Experimental Protocols

The functional comparison of VgA protein variants relies on standardized methods for determining antibiotic susceptibility. The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the MIC of an antibiotic against a bacterial strain expressing a VgA protein variant.

1. Preparation of Bacterial Inoculum: a. From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).[13] b. Transfer the colonies into a tube with sterile saline or phosphate-buffered saline (PBS).[13] c. Vortex the tube to create a uniform suspension.[13] d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] e. Dilute this standardized suspension in Cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the antibiotic in a suitable solvent. b. Perform serial twofold dilutions of the antibiotic in CAMHB in a 96-well U-bottom microtiter plate to achieve the desired concentration range.[13] Typically, this involves adding 100 µL of CAMHB to wells 2 through 11, adding 200 µL of the highest antibiotic concentration to well 1, and then serially transferring 100 µL from well to well.[13]

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions (wells 1-11).[13] Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).[13] b. The final volume in each well will be 200 µL.[13] c. Incubate the plate at 37°C for 18-24 hours.[9][14]

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.[13] b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[13]

Visualizing Workflows and Mechanisms

To better understand the processes involved in the functional analysis of VgA variants, the following diagrams illustrate the experimental workflow and the molecular mechanism of resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus with VgA variant) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland 1. Isolate colonies antibiotic_stock Antibiotic Stock Solutions serial_dilution Serial Dilution of Antibiotics in 96-well plate antibiotic_stock->serial_dilution 3. Prepare dilutions inoculum Diluted Inoculum (5x10^5 CFU/mL) mcfarland->inoculum 2. Dilute in broth inoculation Inoculation of 96-well plate inoculum->inoculation 4. Add bacteria serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation 5. Incubate visual_inspection Visual Inspection for Growth incubation->visual_inspection 6. Observe mic_determination MIC Determination visual_inspection->mic_determination 7. Identify lowest concentration with no growth

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome P_site P-site A_site A-site E_site E-site (Exit Tunnel) antibiotic Antibiotic (e.g., Lincosamide) antibiotic->E_site binds vga_protein VgA Protein vga_protein->E_site binds vga_protein->antibiotic step1 1. Antibiotic binds to the ribosome, stalling translation. step2 2. VgA protein binds to the E-site. step3 3. VgA protein displaces the antibiotic. step4 4. Translation resumes.

Caption: Mechanism of VgA-mediated antibiotic resistance through ribosome protection.

References

Comparative

VgA Protein: A Comparative Guide to its Interaction with Lincosamides, Streptogramin A, and Pleuromutilins

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the interaction between the VgA protein and three distinct classes of antibiotics: lincosamides, streptogr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interaction between the VgA protein and three distinct classes of antibiotics: lincosamides, streptogramin A, and pleuromutilins. The VgA protein, a member of the ATP-binding cassette F (ABC-F) protein family, confers antibiotic resistance by a ribosomal protection mechanism. Understanding the nuances of this interaction is critical for the development of novel antimicrobial strategies to combat resistant pathogens.

Quantitative Analysis of VgA-Mediated Antibiotic Resistance

The efficacy of the VgA protein in conferring resistance to different antibiotics is quantified by determining the Minimum Inhibitory Concentration (MIC) of each antibiotic. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various antibiotics against bacterial strains with and without the vga(A) gene.

Antibiotic ClassAntibioticOrganism StrainVgA PresenceMIC (µg/mL)
Lincosamides LincomycinStaphylococcus aureusAbsent0.06 - 0.12
Staphylococcus aureusPresent> 32
ClindamycinStaphylococcus aureusAbsent0.03 - 0.06
Staphylococcus aureusPresent2 - >32
Streptogramin A Pristinamycin IIAStaphylococcus aureusAbsent2
Staphylococcus aureusPresent32
DalfopristinStreptococcus agalactiaeAbsent2
Streptococcus agalactiaePresent>32
Pleuromutilins TiamulinStreptococcus agalactiaeAbsent0.12
Streptococcus agalactiaePresent32

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Lincosamides, Streptogramin A, and Pleuromutilins in the presence and absence of VgA protein. The data illustrates a significant increase in the MIC for all three antibiotic classes in bacterial strains expressing the VgA protein, indicating its role in conferring resistance.

Mechanism of VgA-Mediated Ribosomal Protection

The VgA protein protects the bacterial ribosome from the inhibitory action of lincosamides, streptogramin A, and pleuromutilins. These antibiotics typically bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby stalling protein synthesis. VgA, in an ATP-dependent manner, is thought to bind to the ribosome and induce conformational changes that lead to the dissociation of the bound antibiotic, allowing translation to resume.

VgA_Mechanism cluster_ribosome Bacterial Ribosome (50S subunit) cluster_antibiotics Antibiotics Ribosome_Free Free Ribosome Ribosome_Bound Antibiotic-Bound Ribosome Ribosome_Protected Protected Ribosome Ribosome_Bound->Ribosome_Protected VgA-mediated displacement Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome_Bound->Protein_Synthesis_Blocked Ribosome_Protected->Ribosome_Free releases VgA Protein_Synthesis_Resumes Protein Synthesis Resumes Ribosome_Protected->Protein_Synthesis_Resumes Lincosamides Lincosamides Lincosamides->Ribosome_Free binds to PTC Streptogramin_A Streptogramin A Streptogramin_A->Ribosome_Free binds to PTC Pleuromutilins Pleuromutilins Pleuromutilins->Ribosome_Free binds to PTC VgA_Protein VgA Protein VgA_Protein->Ribosome_Bound binds ADP_Pi ADP + Pi VgA_Protein->ADP_Pi hydrolyzes ATP ATP ATP->VgA_Protein

Caption: Mechanism of VgA-mediated antibiotic resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus). b. Transfer the colonies to a tube containing sterile saline or phosphate-buffered saline (PBS). c. Vortex the tube to create a uniform suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. e. Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria). c. Incubate the microtiter plate at 37°C for 18-24 hours.

4. Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1][2]

References

Validation

The VgA Protein Family: A Mechanism of Antibiotic Resistance, Not a Direct Antibacterial Target

A deep dive into the VgA protein family reveals its crucial role in conferring resistance to several classes of antibiotics. This guide provides a comparative analysis of antibiotics affected by VgA-mediated resistance,...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the VgA protein family reveals its crucial role in conferring resistance to several classes of antibiotics. This guide provides a comparative analysis of antibiotics affected by VgA-mediated resistance, supported by experimental data, and details the methodologies used to study these mechanisms.

Contrary to the notion of VgA as a target for novel antibacterial agents, it is, in fact, an ATP-binding cassette F (ABC-F) protein that functions as a ribosomal protection protein. Found in Gram-positive bacteria like Staphylococcus aureus, VgA confers resistance to lincosamides, streptogramin A, and pleuromutilins (LSAP) by binding to the ribosome and displacing these antibiotics from their target site. This action allows protein synthesis to continue, rendering the antibiotics ineffective. Understanding the function of VgA is therefore critical in the context of overcoming antibiotic resistance.

Comparative Analysis of Antibiotic Efficacy in the Presence of VgA Variants

The expression of VgA proteins can significantly increase the Minimum Inhibitory Concentration (MIC) of LSAP antibiotics, the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the impact of VgA(A) and its variant, VgA(A)LC, on the MICs of various antibiotics against Staphylococcus aureus strain RN4220.

AntibioticS. aureus RN4220 (Control) MIC (µg/mL)S. aureus RN4220 with vga(A) MIC (µg/mL)Fold Increase in MIC
Lincomycin122
Clindamycin0.1250.252
Pristinamycin IIA23216
AntibioticS. aureus RN4220 (Control) MIC (µg/mL)S. aureus RN4220 with vga(A)LC MIC (µg/mL)Fold Increase in MIC
Lincomycin188
Clindamycin0.125216

These data clearly demonstrate that while VgA(A) provides significant resistance to streptogramin A (Pristinamycin IIA), the VgA(A)LC variant confers stronger resistance to lincosamides (Lincomycin and Clindamycin).[1][2]

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures discussed, the following diagrams were generated using Graphviz.

VgA_Mechanism cluster_ribosome Ribosome ribosome 50S Subunit translation Protein Synthesis ribosome->translation Resumes translation ptc Peptidyl Transferase Center (PTC) inhibition Inhibition of Protein Synthesis ptc->inhibition Blocks translation antibiotic LSAP Antibiotic antibiotic->ptc Binds to PTC vga VgA Protein vga->ribosome Binds to E-site vga->antibiotic Displaces antibiotic atp ATP vga->atp Binds ATP protection Ribosome Protection adp ADP + Pi atp->adp Hydrolysis adp->vga Conformational change

VgA Ribosome Protection Mechanism

MIC_Workflow start Start: Prepare Bacterial Inoculum and Antibiotic Dilutions inoculate Inoculate Microtiter Plate Wells with Bacteria start->inoculate add_antibiotics Add Serial Dilutions of Antibiotic to Wells start->add_antibiotics incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate add_antibiotics->incubate read Read Results: Observe for Turbidity (Bacterial Growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End: Report MIC Value determine_mic->end

Broth Microdilution MIC Assay Workflow

ATPase_Assay_Workflow start Start: Prepare Reagents and Purified VgA Protein reaction_setup Set up reaction mixture: VgA protein, ATP, and buffer start->reaction_setup incubation Incubate at optimal temperature (e.g., 37°C) reaction_setup->incubation stop_reaction Stop reaction and add Malachite Green Reagent incubation->stop_reaction color_development Allow color to develop stop_reaction->color_development measure_absorbance Measure absorbance at ~620-650 nm color_development->measure_absorbance calculate_activity Calculate ATPase activity based on phosphate (B84403) standard curve measure_absorbance->calculate_activity end End: Report ATPase Activity calculate_activity->end

Malachite Green ATPase Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5][6][7]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism (e.g., S. aureus RN4220) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solutions: Prepare stock solutions of the antibiotics to be tested at a high concentration and sterilize by filtration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB).

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • Add 50 µL of MHB to all wells of the microtiter plate.

  • Add 50 µL of the antibiotic stock solution to the first well of a row, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well in the dilution series.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Malachite Green ATPase Assay

This colorimetric assay is used to measure the ATPase activity of proteins like VgA by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[8][9][10][11][12]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) with appropriate pH and necessary ions (e.g., Mg²⁺).

  • ATP Solution: Prepare a stock solution of ATP in the assay buffer.

  • Malachite Green Reagent: A solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent (e.g., polyvinyl alcohol) in an acidic solution.

  • Phosphate Standard: A solution of known phosphate concentration (e.g., KH₂PO₄) for creating a standard curve.

2. Standard Curve Preparation:

  • Prepare a series of dilutions of the phosphate standard in the assay buffer.

  • Add the malachite green reagent to each dilution and incubate to allow color development.

  • Measure the absorbance at approximately 620-650 nm and plot the absorbance versus phosphate concentration to generate a standard curve.

3. ATPase Reaction:

  • In a microtiter plate, set up the reaction mixture containing the purified VgA protein, assay buffer, and ATP.

  • Include a negative control without the VgA protein to measure non-enzymatic ATP hydrolysis.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

4. Measurement and Calculation:

  • Stop the reaction by adding the malachite green reagent. This will also initiate the color development.

  • After a short incubation at room temperature, measure the absorbance of each well.

  • Determine the amount of phosphate released in the enzymatic reaction by comparing the absorbance to the phosphate standard curve.

  • Calculate the specific ATPase activity of the VgA protein (e.g., in nmol Pi released/min/mg protein).

References

Comparative

Comparative Transcriptomic Analysis of VgA-Positive vs. VgA-Negative Bacterial Strains: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of antibiotic resistance is critical. This guide provides a comparative overview of the transcriptomic landscapes...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of antibiotic resistance is critical. This guide provides a comparative overview of the transcriptomic landscapes in bacterial strains with and without the Virginiamycin A (VgA) resistance determinant.

While direct, publicly available comparative transcriptomic studies on VgA-positive versus VgA-negative strains are limited, this guide synthesizes information on the mechanism of action of Virginiamycin and the function of VgA resistance genes to infer the expected transcriptomic differences. Data from antibiotics with similar mechanisms, such as other streptogramins that target the 50S ribosomal subunit, are used to provide a comprehensive analysis.

Virginiamycin is a streptogramin antibiotic composed of two synergistic components, Virginiamycin M1 (a group A streptogramin) and Virginiamycin S1 (a group B streptogramin).[1][2] Together, they bind to the 50S ribosomal subunit, inhibiting protein synthesis and leading to bacterial cell death.[1][3][4] Resistance to Virginiamycin A, the group A component, is often conferred by vga genes, which can be located on mobile genetic elements like plasmids.[5]

Inferred Transcriptomic Signatures: VgA-Positive vs. VgA-Negative Strains

The primary difference in the transcriptomes of VgA-positive and VgA-negative strains is expected to revolve around the expression of the resistance gene itself and its downstream effects, particularly in the presence of the antibiotic.

In VgA-Negative (Susceptible) Strains:

Upon exposure to Virginiamycin, susceptible strains are expected to exhibit a significant stress response. The inhibition of protein synthesis is a major cellular insult, likely triggering a cascade of transcriptomic changes.[3] This would include the upregulation of genes involved in stress response pathways, such as those encoding chaperones and proteases, in an attempt to mitigate protein damage.[3] A broad downregulation of genes encoding ribosomal proteins may also occur as the cell attempts to compensate for stalled ribosomes.[3]

In VgA-Positive (Resistant) Strains:

VgA-positive strains possess mechanisms to counteract the effects of the antibiotic. The vga genes typically encode for ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing the antibiotic from the cell, or proteins that protect the ribosome from the antibiotic's action.[5][6][7] The expression of these resistance genes can be either constitutive or inducible. In the presence of Virginiamycin, a significant upregulation of the vga gene and associated regulatory elements would be the most prominent transcriptomic feature. This active resistance mechanism would likely lead to a less pronounced general stress response compared to susceptible strains, as protein synthesis would be less inhibited.

Data Presentation: Expected Differentially Expressed Gene Categories

The following table summarizes the anticipated differences in gene expression between VgA-positive and VgA-negative strains when challenged with Virginiamycin.

Gene CategoryVgA-Negative (Susceptible) Strain ResponseVgA-Positive (Resistant) Strain ResponseRationale
VgA Resistance Genes (e.g., vga(A)) Absent/Not ExpressedHighly Upregulated (if inducible) or Constitutively HighThe defining feature of the resistant strain is the presence and expression of the resistance gene.
Ribosomal Protein Genes DownregulatedCloser to baseline levelsIn susceptible strains, stalled ribosomes may trigger a feedback mechanism to reduce the synthesis of ribosomal components. Resistant strains would have more functional ribosomes.
General Stress Response Genes (Chaperones, Proteases) UpregulatedModerately Upregulated or near baselineSusceptible strains experience significant cellular stress due to protein synthesis inhibition. Resistant strains mitigate this stress.[3]
ABC Transporter Genes (other than VgA) Potentially UpregulatedPotentially UpregulatedA general response to antibiotic stress can involve the upregulation of various efflux pumps.
Metabolic Pathway Genes DownregulatedCloser to baseline levelsInhibition of protein synthesis in susceptible strains would lead to a general shutdown of metabolic activity.

Experimental Protocols

A typical comparative transcriptomics experiment to investigate the differences between VgA-positive and VgA-negative strains would involve the following steps, based on common practices in the field.[3]

1. Bacterial Culture and Treatment:

  • A susceptible (VgA-negative) bacterial strain and its corresponding VgA-positive counterpart are grown in a suitable liquid culture medium to the mid-logarithmic phase of growth.

  • Each culture is then divided into two subcultures. One serves as an untreated control, while the other is treated with a specific concentration of Virginiamycin (e.g., the minimum inhibitory concentration, MIC).

  • Samples for RNA extraction are collected at various time points after treatment to capture the dynamic transcriptomic response.

2. RNA Extraction and Sequencing:

  • Total RNA is extracted from the bacterial cells using a commercial kit or a standard protocol such as TRIzol extraction.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

  • The enriched mRNA is then used to construct cDNA libraries, which are subsequently sequenced using a high-throughput sequencing platform (e.g., Illumina).[3]

3. Bioinformatic Analysis:

  • The raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

  • The high-quality reads are then mapped to the reference genome of the bacterium.

  • The number of reads mapping to each gene is counted, and this data is used to determine the differential gene expression between the different conditions (VgA-positive vs. VgA-negative, treated vs. untreated).

  • Statistical analyses are performed to identify genes that are significantly upregulated or downregulated.

Mandatory Visualization

experimental_workflow cluster_culture 1. Bacterial Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis VgA_neg VgA-Negative Strain VgA_neg_untreated Untreated Control VgA_neg->VgA_neg_untreated VgA_neg_treated Virginiamycin-Treated VgA_neg->VgA_neg_treated VgA_pos VgA-Positive Strain VgA_pos_untreated Untreated Control VgA_pos->VgA_pos_untreated VgA_pos_treated Virginiamycin-Treated VgA_pos->VgA_pos_treated RNA_extraction RNA Extraction & rRNA Depletion VgA_neg_untreated->RNA_extraction VgA_neg_treated->RNA_extraction VgA_pos_untreated->RNA_extraction VgA_pos_treated->RNA_extraction Sequencing RNA-Seq (cDNA Library Prep & Sequencing) RNA_extraction->Sequencing Bioinformatics Bioinformatic Analysis (Mapping, DEG) Sequencing->Bioinformatics Comparison Comparative Transcriptomic Profile Bioinformatics->Comparison

Caption: Experimental workflow for comparative transcriptomics.

signaling_pathway cluster_vga_neg VgA-Negative Strain cluster_vga_pos VgA-Positive Strain VgM_neg Virginiamycin M1 Ribosome_neg 50S Ribosome VgM_neg->Ribosome_neg binds Protein_Synth_neg Protein Synthesis Ribosome_neg->Protein_Synth_neg inhibits Cell_Death_neg Bacterial Cell Death Protein_Synth_neg->Cell_Death_neg leads to VgM_pos Virginiamycin M1 VgaA_pump Vga(A) Efflux Pump VgM_pos->VgaA_pump enters cell Ribosome_pos 50S Ribosome Protein_Synth_pos Protein Synthesis Ribosome_pos->Protein_Synth_pos continues Cell_Survival_pos Bacterial Cell Survival Protein_Synth_pos->Cell_Survival_pos VgaA_pump->VgM_pos efflux

Caption: Mechanism of action and resistance to Virginiamycin.

References

Validation

A Comparative Guide to the Structural Alignment of Bacterial VgA and Human ABC Transporters

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the bacterial VgA protein and human ATP-binding cassette (ABC) transporters, focusing on their structural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bacterial VgA protein and human ATP-binding cassette (ABC) transporters, focusing on their structural similarities and critical functional differences. Understanding these distinctions is paramount for the development of effective strategies to overcome antibiotic resistance and for the design of novel therapeutics targeting human ABC transporters involved in various diseases.

Distinguishing Mechanisms: A Tale of Two Functions

While both VgA and human ABC transporters belong to the vast ABC superfamily, their mechanisms of action are fundamentally different. Human ABC transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), are transmembrane proteins that function as efflux pumps.[1] They utilize the energy from ATP hydrolysis to actively transport a wide range of substrates, including metabolic products, lipids, and drugs, across cellular membranes.[2] This efflux activity is a major contributor to multidrug resistance (MDR) in cancer cells.[1]

In stark contrast, the VgA protein, a member of the ABC-F subfamily, lacks transmembrane domains and does not function as a transporter.[3] Instead, it confers antibiotic resistance through a mechanism known as ribosomal protection. VgA binds to the bacterial ribosome and displaces antibiotics that target the large ribosomal subunit, thereby alleviating translational inhibition.[3] This critical distinction means that a direct structural alignment of the entire VgA protein with a human ABC transporter is not feasible due to the absence of transmembrane domains in VgA.

The comparison, therefore, centers on the highly conserved nucleotide-binding domains (NBDs), the ATP-hydrolyzing engines that power the functions of all ABC proteins.

Structural Comparison of Nucleotide-Binding Domains

The core structural and functional similarities between VgA and human ABC transporters lie within their NBDs. These domains are responsible for binding and hydrolyzing ATP, which drives the conformational changes necessary for their respective functions. The NBDs of both VgA and human ABC transporters share a conserved architecture, including key motifs such as the Walker A and Walker B sequences and the ABC signature motif (C-loop).[4]

Due to the fundamental difference in their overall structure and function, quantitative data from direct, full-length structural alignments of VgA and human ABC transporters are not available in the literature. However, comparisons of their respective NBDs reveal a high degree of structural conservation, which is a hallmark of the ABC superfamily.

Below is a table summarizing the key characteristics of VgA and two prominent human ABC transporters, ABCB1 and ABCG2.

FeatureVgA (e.g., VgaALC from S. haemolyticus)Human ABCB1 (P-glycoprotein)Human ABCG2 (BCRP)
Protein Family ABC-FABC-BABC-G
Function Ribosomal Protection (Antibiotic Resistance)Transmembrane Efflux Pump (Multidrug Resistance)Transmembrane Efflux Pump (Multidrug Resistance)
Transmembrane Domains NonePresent (12)Present (6 per monomer, functional as a homodimer)
Mechanism of Action Displaces antibiotics from the ribosomeATP-dependent transport of substrates across the cell membraneATP-dependent transport of substrates across the cell membrane
PDB ID of Structure (Structure of VgaALC in complex with ribosome)e.g., 6C0Ve.g., 5NJ3[3]

Signaling and Functional Pathways

The disparate functions of VgA and human ABC transporters are best illustrated by their distinct operational pathways.

cluster_0 VgA-mediated Ribosomal Protection cluster_1 Human ABC Transporter-mediated Efflux Antibiotic Antibiotic Ribosome Ribosome Antibiotic->Ribosome binds Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibited Protein Synthesis Inhibited Protein Synthesis Ribosome->Inhibited Protein Synthesis VgA VgA VgA->Ribosome binds & displaces antibiotic Drug Drug ABC Transporter ABC Transporter Drug->ABC Transporter binds ABC Transporter->Drug efflux ADP + Pi ADP + Pi ABC Transporter->ADP + Pi ATP ATP ATP->ABC Transporter binds & hydrolyzes Intracellular Intracellular Extracellular Extracellular

Figure 1. Comparative functional pathways of VgA and human ABC transporters.

Experimental Protocols

The structural determination of both VgA and human ABC transporters relies on high-resolution imaging techniques, primarily cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Cryo-Electron Microscopy (Cryo-EM) for VgA-Ribosome Complex and Human ABC Transporters

Cryo-EM has been instrumental in determining the structures of large, dynamic complexes like the VgA-ribosome and membrane-embedded human ABC transporters.[5]

  • Protein Expression and Purification: The target protein (VgA or human ABC transporter) is overexpressed in a suitable system (e.g., E. coli for VgA, mammalian or insect cells for human transporters). For membrane proteins like ABCB1 and ABCG2, the protein is extracted from the membrane using detergents and purified.[6]

  • Sample Preparation: For the VgA-ribosome complex, purified VgA is incubated with bacterial ribosomes. For human ABC transporters, the purified protein is often reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation.[6]

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving the native structure of the molecules.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing projections of the randomly oriented particles, are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A three-dimensional map of the protein is then reconstructed from these 2D projections.

  • Model Building and Refinement: An atomic model of the protein is built into the 3D map and refined to fit the density and known geometric constraints.

X-ray Crystallography for Human ABC Transporters

X-ray crystallography provides high-resolution atomic structures of proteins that can be crystallized.[7]

  • Protein Expression and Purification: Similar to cryo-EM, the human ABC transporter is overexpressed and purified.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., varying pH, precipitants, and temperature) to induce the formation of well-ordered crystals.[8] This is often a major bottleneck, especially for membrane proteins.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded on a detector.

  • Data Processing and Structure Solution: The diffraction pattern is processed to determine the electron density map of the protein. The phases of the diffracted X-rays, which are lost during the experiment, are determined using various methods.

  • Model Building and Refinement: An atomic model is built into the electron density map and refined to produce the final, high-resolution structure.

Workflow for Structural Comparison

The logical workflow for a comparative structural analysis of VgA and a human ABC transporter, focusing on their NBDs, is depicted below.

Protein_Selection Select VgA and Human ABC Transporter Structures from PDB NBD_Extraction Isolate Nucleotide-Binding Domain (NBD) Coordinates Protein_Selection->NBD_Extraction Structural_Alignment Perform Structural Alignment of NBDs (e.g., using PyMOL, Chimera) NBD_Extraction->Structural_Alignment RMSD_Calculation Calculate Root-Mean-Square Deviation (RMSD) of Aligned Residues Structural_Alignment->RMSD_Calculation Analysis Analyze Conserved and Divergent Regions RMSD_Calculation->Analysis Functional_Implications Correlate Structural Differences with Functional Divergence Analysis->Functional_Implications

Figure 2. Workflow for the structural comparison of NBDs.

References

Comparative

The Dual Enigma of VgA in Staphylococcus aureus: A Comparative Guide to its In Vivo Role in Mouse Infection Models

For researchers, scientists, and drug development professionals, understanding the multifaceted roles of bacterial proteins in infection is paramount. This guide provides a comparative analysis of the in vivo validated r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted roles of bacterial proteins in infection is paramount. This guide provides a comparative analysis of the in vivo validated role of VgA in Staphylococcus aureus, juxtaposing its established function in antibiotic resistance with the virulence-associated functions of other staphylococcal ABC transporters in mouse infection models. While direct in vivo evidence for VgA as a virulence factor remains elusive, this comparison offers a framework for future investigation and therapeutic targeting.

While the vga(A) gene in Staphylococcus aureus is well-documented for encoding the VgA protein, an ATP-binding cassette (ABC) transporter conferring resistance to streptogramin A antibiotics, its direct contribution to virulence in a mouse infection model is not yet established. However, the critical role of other ABC transporters in S. aureus pathogenesis in vivo provides a compelling rationale to investigate the potential dual functionality of VgA. This guide summarizes the known functions of VgA and compares them with virulence-associated ABC transporters that have been validated in murine infection models.

Comparative Analysis of S. aureus ABC Transporters

The following table summarizes the known functions and in vivo validation of VgA and other pertinent ABC transporters in S. aureus.

TransporterPrimary FunctionSubstratesRole in VirulenceIn Vivo Mouse Model Validation
VgA Antibiotic Resistance Streptogramin A antibioticsNot directly demonstratedNo published studies directly linking VgA to virulence in a mouse model.
AbcA Toxin Secretion, Antibiotic ResistancePhenol-soluble modulins (PSMs), various drugsEssential for virulence. Secretion of cytolytic PSM toxins.Knockout mutant shows attenuated virulence in a systemic infection model[1].
Ecs Cell Wall Homeostasis, Antimicrobial ResistanceUnknownEssential for virulence. Affects cell wall composition and integrity.Knockout mutant exhibits attenuated virulence in a hematogenous infection model, with reduced mortality and bacterial persistence[2].
Opp1 (Cnt) Nutrient AcquisitionNickel, CobaltContributes to virulence. Important for metal ion uptake, particularly in zinc-depleted environments.Knockout mutant shows reduced mortality in a systemic infection model and decreased colonization in a urinary tract infection model[3].
Nik Nutrient AcquisitionNickelContributes to virulence. Essential for urease activity, which is important for pH neutralization.Inactivation leads to reduced bacterial colonization in a mouse urinary tract infection model[4][5].
FhuC Nutrient AcquisitionIron(III) siderophoresContributes to virulence. Crucial for iron acquisition in the iron-limited host environment.Mutants show impaired growth under iron limitation, a key factor for in vivo survival[6].

Experimental Protocols for In Vivo Validation of ABC Transporter Virulence

The following are detailed methodologies for key experiments cited in the validation of virulence roles for S. aureus ABC transporters in mouse infection models.

Systemic Infection Model (for AbcA, Ecs, and Opp1/Cnt)
  • Mouse Strain: BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strains: Wild-type S. aureus (e.g., Newman, USA300), isogenic ABC transporter knockout mutant (e.g., ΔabcA, Δecs, Δcnt), and complemented strain.

  • Infection Protocol:

    • Bacteria are grown to mid-logarithmic phase, washed, and resuspended in sterile phosphate-buffered saline (PBS).

    • Mice are infected via intravenous (tail vein) injection with a specific inoculum (e.g., 1 x 107 CFU).

    • Survival is monitored daily for a defined period (e.g., 14 days).

    • At specific time points post-infection, cohorts of mice are euthanized.

    • Organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and serially diluted for CFU enumeration to determine bacterial burden.

  • Readouts: Survival curves (Kaplan-Meier analysis), bacterial load in different organs (CFU/gram of tissue).

Urinary Tract Infection (UTI) Model (for Nik and Opp1/Cnt)
  • Mouse Strain: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strains: Wild-type S. aureus, isogenic ABC transporter knockout mutant (e.g., Δnik, Δcnt), and complemented strain.

  • Infection Protocol:

    • Mice are anesthetized, and the bladder is catheterized via the urethra.

    • A specific inoculum of bacteria (e.g., 1 x 108 CFU) in PBS is instilled into the bladder.

    • At defined time points post-infection (e.g., 24, 48, 72 hours), mice are euthanized.

    • The bladder and kidneys are aseptically removed, homogenized, and plated for CFU enumeration.

  • Readouts: Bacterial colonization levels in the bladder and kidneys (CFU/organ).

Visualizing a Potential Dual Role: Experimental Workflow and Signaling

The following diagrams illustrate the established workflow for investigating the role of ABC transporters in virulence and a hypothetical signaling pathway that could link VgA to virulence gene regulation.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Mechanistic Studies Strain Construction Construct Isogenic Mutants (Wild-Type, ΔvgaA, Complemented) Growth Assays Compare Growth Kinetics Strain Construction->Growth Assays Resistance Profiling Determine MICs for Streptogramins Strain Construction->Resistance Profiling Stress Response Assess Survival under Host-like Stresses Strain Construction->Stress Response Mouse Infection Systemic or Localized Infection Model Strain Construction->Mouse Infection Survival Analysis Monitor Host Survival Mouse Infection->Survival Analysis Bacterial Burden Quantify CFUs in Organs Mouse Infection->Bacterial Burden Histopathology Analyze Tissue Damage Mouse Infection->Histopathology Gene Expression Transcriptomic Analysis (RNA-seq) of in vivo samples Bacterial Burden->Gene Expression Protein Expression Proteomic Analysis Gene Expression->Protein Expression Signaling Pathway Investigate Regulatory Networks Protein Expression->Signaling Pathway

Caption: Experimental workflow for investigating the in vivo role of VgA.

Hypothetical_Signaling_Pathway cluster_0 Environmental Cue cluster_1 VgA-mediated Response cluster_2 Regulatory Cascade Antibiotic Streptogramin A VgA VgA Transporter Antibiotic->VgA Efflux Antibiotic Efflux VgA->Efflux Internal Signal Accumulation of Internal Metabolite? VgA->Internal Signal Hypothesized Regulator Two-Component System or Transcriptional Regulator Internal Signal->Regulator Virulence Genes Expression of Adhesins, Toxins, Biofilm Factors Regulator->Virulence Genes

Caption: Hypothetical pathway linking VgA to virulence regulation.

Conclusion and Future Directions

The established role of several ABC transporters in the virulence of S. aureus underscores the potential for VgA to have functions beyond antibiotic resistance. The lack of direct evidence for VgA's role in a mouse infection model presents a significant knowledge gap and a promising avenue for future research. Investigating a potential dual role for VgA could unveil novel mechanisms of staphylococcal pathogenesis and identify new targets for anti-virulence therapies. The experimental frameworks outlined in this guide provide a clear path for elucidating the in vivo significance of VgA in the context of S. aureus infection. Such studies are critical for the development of effective strategies to combat this formidable pathogen.

References

Validation

VgA Protein Activity: A Comparative Analysis in Staphylococcal Backgrounds

For Researchers, Scientists, and Drug Development Professionals The emergence of antibiotic resistance in Staphylococcus species poses a significant threat to public health. The VgA family of ATP-binding cassette F (ABC-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance in Staphylococcus species poses a significant threat to public health. The VgA family of ATP-binding cassette F (ABC-F) proteins represents a key mechanism of resistance to several classes of antibiotics, including lincosamides, streptogramins A, and pleuromutilins. This guide provides a comparative analysis of VgA protein activity in different staphylococcal backgrounds, supported by experimental data, to aid in the understanding of resistance mechanisms and the development of novel therapeutics.

Quantitative Comparison of VgA Protein Activity

The activity of VgA proteins is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) of various antibiotics against Staphylococcus strains expressing different VgA variants. A higher MIC value indicates greater resistance and, consequently, higher activity of the VgA protein against that specific antibiotic.

The table below summarizes the comparative activity of two well-characterized VgA variants, VgA(A) and VgA(A)LC, when expressed in the antibiotic-susceptible Staphylococcus aureus RN4220 strain. This provides a controlled comparison of their intrinsic activities.

VgA VariantStaphylococcal BackgroundAntibioticMIC (µg/mL)Fold Increase in Resistance
Control (no VgA) S. aureus RN4220Lincomycin (B1675468)1-
Clindamycin (B1669177)0.125-
Pristinamycin (B1678112) IIA2-
VgA(A) S. aureus RN4220Lincomycin22
Clindamycin0.252
Pristinamycin IIA3216
VgA(A)LC S. aureus RN4220Lincomycin88
Clindamycin216
Pristinamycin IIA168

Data sourced from a comparative study on VgA(A) and VgA(A)LC.[1]

Key Observations:

  • VgA(A)LC from Staphylococcus haemolyticus confers significantly higher resistance to lincosamides (lincomycin and clindamycin) compared to VgA(A) from Staphylococcus aureus. Specifically, VgA(A)LC provides an 8-fold increase in resistance to lincomycin and a 16-fold increase to clindamycin in an S. aureus background.[1]

  • VgA(A) is more effective at conferring resistance to the streptogramin A antibiotic, pristinamycin IIA, than VgA(A)LC. It leads to a 16-fold increase in the MIC, whereas VgA(A)LC results in an 8-fold increase.[1]

  • These findings highlight that subtle variations in the VgA protein sequence can lead to significant shifts in their antibiotic resistance profiles, impacting their activity against different classes of antibiotics.

Mechanism of VgA-Mediated Resistance

VgA proteins belong to the ABC-F subfamily of ATP-binding cassette proteins. Unlike typical ABC transporters that function as efflux pumps, VgA proteins mediate antibiotic resistance through a mechanism known as ribosome protection .[2][3][4][5]

The proposed signaling pathway is as follows:

VgA_Mechanism VgA-Mediated Ribosome Protection Pathway Antibiotic Antibiotic (Lincosamides, Streptogramin A) Ribosome Bacterial Ribosome (50S Subunit) Antibiotic->Ribosome Binds to Peptidyl Transferase Center Translation_Inhibition Protein Synthesis Inhibition Ribosome->Translation_Inhibition Leads to Translation_Resumption Protein Synthesis Resumes Ribosome->Translation_Resumption Rescued VgA VgA Protein (ABC-F Family) VgA->Antibiotic Displaces Antibiotic VgA->Ribosome Binds to Ribosome (E-site) ADP_Pi ADP + Pi VgA->ADP_Pi ATP ATP ATP->VgA Hydrolyzed by

Caption: VgA-mediated antibiotic resistance pathway.

In this mechanism, the VgA protein, in an ATP-dependent manner, binds to the ribosomal E-site. This binding induces a conformational change in the ribosome, leading to the dissociation of the antibiotic from its binding site in the peptidyl transferase center.[2][6] This allows for the resumption of protein synthesis, rendering the bacterium resistant to the antibiotic's effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare VgA protein activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Staphylococcus strains (e.g., S. aureus RN4220) with and without the expressed vga gene.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics (e.g., lincomycin, clindamycin, pristinamycin IIA).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (37°C).

Procedure:

  • Inoculum Preparation:

    • Culture the Staphylococcus strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of each antibiotic.

    • Perform a two-fold serial dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Cloning and Expression of vga Genes in Staphylococcus aureus

This protocol describes the general steps for introducing a vga gene into a susceptible S. aureus strain to assess its function.

Materials:

  • Staphylococcus strain containing the vga gene of interest.

  • S. aureus RN4220 (or another suitable recipient strain).[7][8]

  • E. coli cloning host (e.g., DH5α).

  • Shuttle vector (e.g., pRB374) capable of replicating in both E. coli and S. aureus.

  • Restriction enzymes and T4 DNA ligase.

  • Competent cells and electroporation apparatus.

  • Appropriate growth media and antibiotics for selection.

Procedure:

  • PCR Amplification of the vga Gene:

    • Design primers to amplify the full open reading frame of the vga gene from the source Staphylococcus strain.

    • Perform PCR to amplify the gene.

  • Vector and Insert Preparation:

    • Digest both the shuttle vector and the PCR product with the same restriction enzymes.

    • Purify the digested vector and insert.

  • Ligation:

    • Ligate the digested vga gene insert into the digested shuttle vector using T4 DNA ligase.

  • Transformation into E. coli:

    • Transform the ligation product into a competent E. coli cloning host.

    • Select for transformants on agar (B569324) plates containing the appropriate antibiotic.

    • Verify the correct insertion of the vga gene by plasmid purification and restriction digest or sequencing.

  • Transformation into S. aureus:

    • Isolate the recombinant plasmid from the verified E. coli clone.

    • Transform the plasmid into electrocompetent S. aureus RN4220 cells via electroporation.

    • Select for S. aureus transformants on agar plates containing the appropriate antibiotic.

  • Verification of Expression:

    • Confirm the presence of the plasmid in S. aureus transformants.

    • Protein expression can be verified by methods such as Western blotting, if an antibody is available.

    • The functional activity of the expressed VgA protein is then assessed by determining the MIC of relevant antibiotics as described in the protocol above.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of VgA protein activity.

Experimental_Workflow Workflow for Comparing VgA Protein Activity cluster_cloning Gene Cloning and Expression cluster_analysis Phenotypic Analysis cluster_data Data Interpretation PCR 1. PCR Amplification of vga gene Ligation 2. Ligation into Shuttle Vector PCR->Ligation Transformation_Ecoli 3. Transformation into E. coli Ligation->Transformation_Ecoli Transformation_Staph 4. Transformation into S. aureus Transformation_Ecoli->Transformation_Staph MIC 5. MIC Determination (Broth Microdilution) Transformation_Staph->MIC Generate Strains for Testing Comparison 6. Comparison of MIC Values MIC->Comparison Activity 7. Assess VgA Protein Activity and Specificity Comparison->Activity

Caption: Experimental workflow for VgA activity comparison.

This guide provides a foundational understanding of the comparative activity of VgA proteins in different staphylococcal backgrounds. Further research, including the analysis of a wider range of VgA variants and their expression in diverse clinical isolates, is crucial for a comprehensive understanding of their role in antibiotic resistance.

References

Comparative

Unveiling the Vga(A)-Ribosome Alliance: A Comparative Guide to Interaction Confirmation

For researchers, scientists, and drug development professionals, confirming the physical interaction between the Vga(A) protein and the ribosome is a critical step in understanding its mechanism of antibiotic resistance....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the physical interaction between the Vga(A) protein and the ribosome is a critical step in understanding its mechanism of antibiotic resistance. This guide provides a comparative overview of co-immunoprecipitation (Co-IP) and alternative techniques for validating this crucial interaction, complete with experimental data summaries and detailed protocols.

The Vga(A) protein, a member of the ATP-binding cassette F (ABC-F) protein family, confers resistance to lincosamide, streptogramin A, and pleuromutilin (B8085454) (LSAP) antibiotics in bacteria such as Staphylococcus haemolyticus.[1][2] It is understood that Vga(A) functions by binding to the ribosome and displacing the antibiotic, thereby rescuing translation.[1][2] While this mechanism is widely accepted, direct and robust confirmation of the Vga(A)-ribosome interaction within a cellular context is essential for detailed mechanistic studies and the development of novel therapeutics that may disrupt this interaction.

Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for identifying and validating protein-protein and protein-complex interactions within the native cellular environment.[3] This method utilizes an antibody to specifically capture a "bait" protein, which in turn pulls down its interacting "prey" molecules. Subsequent analysis, typically by western blotting or mass spectrometry, confirms the identity of the co-precipitated partners.

Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction

Co-IP offers the significant advantage of detecting interactions under near-physiological conditions, preserving the native conformation of the protein complexes.[4]

Quantitative Comparison of Interaction Confirmation Techniques

While Co-IP is a powerful qualitative tool, obtaining precise quantitative data on interaction strength can be challenging.[5] Alternative methods offer complementary quantitative insights. The following table summarizes a comparison of key techniques for studying the Vga(A)-ribosome interaction.

Technique Principle Quantitative Data Advantages Disadvantages References
Co-Immunoprecipitation (Co-IP) Antibody-based capture of a target protein and its interacting partners from a cell lysate.Semi-quantitative (Western Blot band intensity) or quantitative (with labeled isotopes).Detects in vivo interactions in a native context; relatively straightforward.Can be prone to false positives/negatives; antibody quality is critical; may not capture transient interactions well.[3]
Cross-Linking Mass Spectrometry (XL-MS) Covalent linking of interacting proteins in situ, followed by mass spectrometry to identify cross-linked peptides.Provides distance constraints and identifies interaction interfaces.Captures transient and weak interactions; provides structural information.Can be technically complex; requires specialized data analysis.[2][6][7][8][9]
Ribosome Profiling Deep sequencing of ribosome-protected mRNA fragments to map ribosome positions on a transcriptome-wide scale.Provides quantitative data on ribosome occupancy at specific codons.Genome-wide analysis of translation; can infer protein-ribosome association.Indirectly measures interaction; does not directly identify the interacting protein.[10]
Surface Plasmon Resonance (SPR) In vitro technique measuring changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Provides real-time kinetic data (Kon, Koff) and affinity (KD).Highly quantitative; allows for detailed kinetic analysis.In vitro, requires purified components; may not reflect in vivo conditions.
Yeast Two-Hybrid (Y2H) Genetic method to detect binary protein-protein interactions in vivo in a yeast model system.Qualitative (reporter gene activation).High-throughput screening for novel interactors.High rate of false positives; interactions occur in a non-native (yeast) nucleus.[11]

Experimental Protocols

Detailed Protocol for Vga(A)-Ribosome Co-Immunoprecipitation

This protocol is adapted from standard Co-IP procedures for the specific application of studying the interaction between Vga(A) and the bacterial ribosome in Staphylococcus haemolyticus.

Materials:

  • S. haemolyticus culture expressing Vga(A) (either endogenously or from a plasmid)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1% NP-40, 10% Glycerol, 1 mM DTT, Protease Inhibitor Cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer

  • Anti-Vga(A) antibody (or anti-tag antibody if Vga(A) is tagged)

  • Protein A/G magnetic beads

  • Ribosomal protein specific antibody (e.g., anti-L2) for Western Blot detection

  • Western Blotting reagents and equipment

Procedure:

  • Cell Lysis:

    • Grow S. haemolyticus to mid-log phase and harvest cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a bead beater or sonicator on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a fresh tube.

  • Immunoprecipitation:

    • Add the anti-Vga(A) antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western Blot using an antibody against a ribosomal protein (e.g., L2) to detect the co-immunoprecipitated ribosome. A band corresponding to the ribosomal protein in the Vga(A) IP lane would confirm the interaction.

Visualizing the Workflow and Interaction Logic

To better illustrate the experimental process and the underlying biological rationale, the following diagrams are provided in Graphviz DOT language.

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture S. haemolyticus Culture lysis Lysis & Clarification cell_culture->lysis cell_lysate Cell Lysate lysis->cell_lysate pre_clearing Pre-clearing cell_lysate->pre_clearing antibody_incubation Add Anti-Vga(A) Antibody pre_clearing->antibody_incubation bead_incubation Add Protein A/G Beads antibody_incubation->bead_incubation washing Washing bead_incubation->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot result Interaction Confirmed western_blot->result Detect Ribosomal Protein VgA_Interaction_Logic cluster_interaction Cellular Context VgaA Vga(A) Ribosome Ribosome VgaA->Ribosome Binds to Antibiotic Antibiotic VgaA->Antibiotic Displaces Antibiotic->Ribosome Binds to

References

Validation

VgA Protein Sequence Identity Across Clinical Isolates: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the diversity of antibiotic resistance proteins is critical. This guide provides an objective comparison of VgA protein sequence identity acr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diversity of antibiotic resistance proteins is critical. This guide provides an objective comparison of VgA protein sequence identity across various clinical isolates, supported by experimental data and detailed methodologies.

The VgA family of proteins, a member of the ATP-binding cassette (ABC) transporter superfamily, confers resistance to streptogramin A and related antibiotics in staphylococci. Variations in the VgA protein sequence can alter its substrate specificity and resistance profile. This guide summarizes the known sequence identities of different VgA variants identified in clinical isolates.

Comparative Analysis of VgA Protein Sequence Identity

The following table summarizes the percentage of amino acid and nucleotide sequence identity of various VgA protein variants compared to their respective reference sequences. These variants have been identified in different clinical isolates of Staphylococcus species.

VgA VariantReference ProteinSpecies Identified InAmino Acid Identity (%)Nucleotide Identity (%)Key Amino Acid SubstitutionsClinical Significance
VgA(A) variantVgA(A)Staphylococcus aureus81.2%[1]83.2%Not specifiedResistance to streptogramin A
VgA(A)LCVgA(A)Staphylococcus haemolyticus~98.7% (differs by 7 substitutions)Not specifiedL212S, G219V, A220T, G226S and others[2]Shifted substrate specificity towards lincosamides[2]
VgA(E) variantVgA(E)Staphylococcus cohnii, Staphylococcus simulans85.3%[3]85.7%[3]Not specifiedCross-resistance to pleuromutilins, lincosamides, and streptogramin A[3]
VgA(A)vVgA(A)Staphylococcus aureus, Staphylococcus haemolyticusNot specifiedNot specifiedP12H (in a S. haemolyticus variant)[4]Reduced susceptibility to pleuromutilins[4]
VgA(A)NEWVgA(A)Staphylococcus haemolyticusNot specifiedNot specifiedMultiple substitutions noted in the linker region[4][5]Varied resistance profiles[4]
VgA(A)LIKE1VgA(A)Staphylococcus haemolyticusNot specifiedNot specifiedMultiple substitutions noted in the linker region[4][5]Varied resistance profiles[4]
VgA(A)LIKE2VgA(A)Staphylococcus haemolyticusNot specifiedNot specifiedV165I substitution compared to Vga(A)LIKE1[4]Varied resistance profiles[4]

Experimental Protocols

Identification and Sequencing of vga Genes from Clinical Isolates

This protocol outlines the key steps for identifying and determining the nucleotide sequence of vga genes from bacterial clinical isolates.

a. DNA Extraction: Genomic DNA is extracted from a pure bacterial culture using a commercial kit (e.g., DNeasy® Blood and Tissue Kit, Qiagen) according to the manufacturer's instructions.[6] The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

b. PCR Amplification of the vga Gene: The vga gene is amplified from the extracted genomic DNA using polymerase chain reaction (PCR). Specific primers targeting conserved regions of the desired vga gene variant are used. For example, to amplify a variant of the vga(A) gene, primers can be designed based on the known sequence.[7] The PCR reaction is typically performed in a thermal cycler with the following components: DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. The cycling conditions (denaturation, annealing, and extension temperatures and times) are optimized for the specific primers and target gene.

c. Agarose (B213101) Gel Electrophoresis: The PCR product is visualized by agarose gel electrophoresis to confirm the amplification of a DNA fragment of the expected size. A DNA ladder is run alongside the PCR product to estimate its size.

d. DNA Sequencing: The amplified PCR product is purified to remove excess primers and dNTPs. The purified DNA is then sequenced using the Sanger sequencing method or a next-generation sequencing (NGS) platform like Illumina.[6][8]

e. Sequence Analysis: The obtained nucleotide sequence is analyzed using bioinformatics tools. The sequence is compared to known vga gene sequences in public databases (e.g., GenBank, UniProt) using BLAST (Basic Local Alignment Search Tool) to identify the specific vga variant and determine its nucleotide and predicted amino acid sequence.[9] Pairwise and multiple sequence alignments are performed to calculate the percentage of sequence identity and identify specific amino acid substitutions.

Visualizations

Mechanism of VgA-mediated Antibiotic Resistance

The VgA protein functions as an ATP-binding cassette (ABC) transporter. The following diagram illustrates the general mechanism of action for an ABC exporter protein like VgA.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TMD1 TMD1 TMD1->TMD1 3. Conformational Change TMD2 TMD2 TMD1->TMD2 3. Conformational Change Extracellular Extracellular Space TMD1->Extracellular 4. Antibiotic Efflux TMD2->TMD1 3. Conformational Change TMD2->TMD2 3. Conformational Change NBD1 NBD1 ADP_Pi ADP + Pi NBD1->ADP_Pi NBD2 NBD2 NBD2->ADP_Pi 5. ATP Hydrolysis Antibiotic Antibiotic Antibiotic->TMD1 1. Binding ATP ATP ATP->NBD1 ATP->NBD2 2. ATP Binding

Caption: General mechanism of an ABC transporter protein like VgA.

Workflow for Identification and Analysis of VgA Variants

The following diagram outlines the experimental workflow for the identification and characterization of VgA protein sequence variants from clinical isolates.

cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Isolate Bacterial Clinical Isolate DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction PCR PCR Amplification of vga Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing QC Sequence Quality Control Sequencing->QC Assembly Sequence Assembly QC->Assembly Annotation Gene Annotation & Identification Assembly->Annotation Alignment Sequence Alignment & Comparison Annotation->Alignment Report Report Generation Alignment->Report

References

Comparative

Comparative analysis of VgA protein's ATP binding domains

A Comparative Analysis of the ATP Binding Domains of V-Type and F-Type ATPases For researchers, scientists, and drug development professionals, understanding the intricacies of ATP binding and hydrolysis in essential cel...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the ATP Binding Domains of V-Type and F-Type ATPases

For researchers, scientists, and drug development professionals, understanding the intricacies of ATP binding and hydrolysis in essential cellular machinery is paramount. This guide provides a detailed comparative analysis of the ATP binding domains of two major rotary ATPases: the Vacuolar-type ATPase (V-ATPase) and the F-type ATPase (F-ATPase). This comparison is predicated on the likelihood that the query regarding "VgA protein" was a typographical error referring to the well-studied V-ATPase.

Introduction to V-ATPase and F-ATPase

V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles, such as lysosomes, endosomes, and vacuoles.[1][2] They play a crucial role in acidifying the lumen of these compartments, a process essential for a wide range of cellular functions including protein degradation, receptor-mediated endocytosis, and neurotransmitter release.[3] In contrast, F-ATPases, also known as ATP synthases, are primarily found in the inner mitochondrial membrane, the thylakoid membrane of chloroplasts, and the plasma membrane of bacteria.[4] They typically function in the reverse direction of V-ATPases, utilizing a proton gradient to synthesize ATP, although they can also hydrolyze ATP to pump protons.[1][4]

Both V-ATPases and F-ATPases are complex molecular machines composed of two main domains: a soluble catalytic domain (V₁ or F₁) and a membrane-embedded proton-translocating domain (V₀ or F₀).[5] The ATP binding and hydrolysis activities reside within the V₁ and F₁ domains, respectively.

Structural Comparison of ATP Binding Domains

The catalytic V₁ and F₁ domains of V- and F-ATPases share a remarkable structural similarity, reflecting their common evolutionary origin.[6] Both are composed of a hexagonal arrangement of alternating catalytic and non-catalytic subunits.

  • V-ATPase (V₁ domain): The V₁ domain has a subunit composition of A₃B₃CDE₂FG₂H. The ATP binding sites are located at the interfaces between the A and B subunits, with the catalytic sites residing primarily on the A subunits.[5]

  • F-ATPase (F₁ domain): The F₁ domain has a subunit composition of α₃β₃γδε. The nucleotide binding sites are located at the interfaces of the α and β subunits, with the catalytic sites primarily on the β subunits.[4]

Despite the overall structural homology, there are key differences in the subunit composition and the coupling of ATP hydrolysis to the rotation of the central stalk, which ultimately drives proton translocation.

Quantitative Comparison of ATP Binding and Hydrolysis

The following table summarizes key kinetic parameters for ATP binding and hydrolysis by V-ATPase and F-ATPase from different sources. It is important to note that these values can vary depending on the specific organism, isoform, and experimental conditions.

ParameterV-ATPaseF-ATPase (F₁-ATPase)Source
Kₘ for ATP ~500 µM (Thermus thermophilus)77 ± 6 µM (Bovine heart mitochondria)[7][8]
587 ± 21 µM (TSSA-V₁ mutant, T. thermophilus)[9]
Kₐ for ATP 1.1 x 10⁶ M⁻¹s⁻¹ (T. thermophilus)[9]
Vₘₐₓ/k꜀ₐₜ 55.8 ± 0.3 s⁻¹ (TSSA-V₁ mutant, T. thermophilus)>100 s⁻¹ (Bovine heart mitochondria)[9][10]
30.6 ± 0.3 s⁻¹ (TSSA-V-ATPase, T. thermophilus)[9]
4.32 - 18.7 µmol/h/mg (Plant)[11]
Kₔ for ADP 50 nM (one site), 3 µM (two sites) (Bovine heart mitochondria)[12]

Signaling Pathways and Regulation

The activity of both V- and F-ATPases is tightly regulated to meet the metabolic needs of the cell. For V-ATPases, a key regulatory mechanism is the reversible dissociation of the V₁ and V₀ domains. This process is influenced by cellular signals such as glucose availability. F-ATPase activity is primarily regulated by the magnitude of the proton motive force and the availability of ADP and inorganic phosphate.

cluster_V V-ATPase Regulation cluster_F F-ATPase Regulation V_ATPase V-ATPase (Assembled/Active) V1_Vo V1 + Vo (Dissociated/Inactive) V_ATPase->V1_Vo Glucose_low Low Glucose Glucose_low->V1_Vo Promotes Dissociation Glucose_high High Glucose Glucose_high->V_ATPase Promotes Assembly F_ATPase F-ATPase (ATP Synthesis) ATP ATP F_ATPase->ATP PMF Proton Motive Force PMF->F_ATPase ADP_Pi ADP + Pi ADP_Pi->F_ATPase

Regulation of V-ATPase and F-ATPase activity.

Experimental Protocols

A variety of experimental techniques are employed to characterize the ATP binding and hydrolysis activities of V- and F-ATPases. Below are detailed methodologies for key experiments.

ATP Hydrolysis Assay (Enzyme-Coupled Spectrophotometric Assay)

This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[9]

Materials:

  • Purified V₁ or F₁-ATPase

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 2 mM MgCl₂

  • ATP solution (concentration range to be tested)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

Procedure:

  • Prepare the assay mixture in a cuvette containing assay buffer, PEP, PK, LDH, and NADH.

  • Initiate the reaction by adding the purified enzyme to the assay mixture.

  • Start the hydrolysis by adding a specific concentration of Mg-ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law.

ATP Binding Affinity Measurement (Fluorescence Competition Assay)

This method determines the binding affinity of ATP by measuring its ability to displace a fluorescent ATP analog, such as TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate), from the nucleotide-binding site.

Materials:

  • Purified V₁ or F₁-ATPase

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

  • TNP-ATP stock solution

  • Non-fluorescent ATP stock solution

Procedure:

  • In a fluorometer cuvette, add the purified enzyme to the binding buffer.

  • Add a fixed concentration of TNP-ATP and measure the baseline fluorescence (excitation ~410 nm, emission ~540 nm). The fluorescence of TNP-ATP increases upon binding to the protein.

  • Titrate the solution with increasing concentrations of non-fluorescent ATP.

  • Measure the decrease in fluorescence after each addition of ATP as it displaces the bound TNP-ATP.

  • Plot the fluorescence intensity against the concentration of ATP and fit the data to a competitive binding equation to determine the dissociation constant (Kₔ) for ATP.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13][14]

Materials:

  • Purified V₁ or F₁-ATPase in a suitable buffer

  • ATP solution in the same buffer

Procedure:

  • Load the purified enzyme into the sample cell of the ITC instrument.

  • Load the ATP solution into the injection syringe.

  • Perform a series of injections of the ATP solution into the sample cell while monitoring the heat change.

  • Integrate the heat peaks from each injection and plot them against the molar ratio of ATP to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative analysis of ATP binding domains.

cluster_purification Protein Purification cluster_assays Biochemical Assays cluster_analysis Data Analysis Expression Expression of V-ATPase/F-ATPase subunits or complexes Purification Purification using chromatography (e.g., affinity, size exclusion) Expression->Purification Hydrolysis ATP Hydrolysis Assay (e.g., enzyme-coupled) Purification->Hydrolysis Binding ATP Binding Assay (e.g., fluorescence, ITC) Purification->Binding Kinetics Determine Km, Vmax/kcat Hydrolysis->Kinetics Affinity Determine Kd Binding->Affinity Comparison Comparative Analysis of Kinetic and Thermodynamic Parameters Kinetics->Comparison Affinity->Comparison

Workflow for comparative analysis of ATP binding domains.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling VgA protein

Disclaimer: As "VgA protein" is not a publicly documented protein, this guidance is established on the precautionary principle for handling novel recombinant proteins with unknown biological activity and potential hazard...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "VgA protein" is not a publicly documented protein, this guidance is established on the precautionary principle for handling novel recombinant proteins with unknown biological activity and potential hazards. A thorough, site-specific, and activity-specific risk assessment must be conducted by qualified personnel before commencing any work.

This document provides essential, immediate safety and logistical information for handling VgA protein, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals.

Essential Safety Information

All personnel must adhere to universal precautions and handle VgA protein as a potentially hazardous biological substance.[1] Direct contact with skin, eyes, and mucous membranes, as well as inhalation and ingestion, must be strictly avoided.[1] This protocol outlines the minimum required personal protective equipment (PPE) and handling procedures.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling VgA protein. These are minimum requirements and may be escalated based on the results of a formal risk assessment.

Protection TypeRequired PPESpecifications & Rationale
Torso Protection Laboratory CoatButtoned, long-sleeved. Protects clothing and skin from potential splashes and spills.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For prolonged handling or higher concentrations, double-gloving is recommended.[1][2][3][4] Gloves must be removed immediately after contact with the protein solution, and hands should be washed.[1][3]
Eye & Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles and incidental splashes.[1][4]
Face Shield (in addition to safety glasses)Required when there is a significant splash hazard, such as when handling large volumes or during vigorous mixing.[1][2]
Respiratory Protection Not typically requiredA risk assessment may indicate the need for a respirator if there is a potential for aerosolization of concentrated or potentially allergenic protein solutions.

Standard Operating Procedure for Handling VgA Protein

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.[1]

  • Before opening the secondary container, don the minimum required PPE (lab coat, safety glasses, and nitrile gloves).[1]

2. Preparation and Handling:

  • Work should be conducted in a designated area, such as a clean laboratory bench or a biological safety cabinet if aerosol generation is anticipated.

  • Use sterile techniques and equipment to prevent contamination of the protein sample and the laboratory environment.

  • Handle solutions gently to avoid foaming or denaturation of the protein.

  • In case of a spill, immediately notify laboratory personnel and follow the established spill cleanup procedure.

Disposal Plan

Prudent and safe disposal of biological materials is a cornerstone of laboratory safety and environmental responsibility.[5] For a novel substance like VgA protein, a risk-based approach grounded in established best practices for similar biological materials is paramount.[5]

Waste Categorization and Disposal:

Waste CategoryDescriptionPrimary Disposal Method
Liquid Waste Contaminated buffers, solutions, and any other liquid that has come into contact with VgA protein.Collect in a clearly labeled, leak-proof container. Decontaminate via chemical inactivation (e.g., 10% bleach solution for at least 30 minutes) or autoclaving before drain disposal with copious amounts of water, in accordance with local regulations.[5][6]
Solid Waste Contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, and paper towels.[1]Collect in a designated biohazard bag.[6] Dispose of as biohazardous waste according to institutional and local regulations.
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with VgA protein.Collection in a designated, puncture-proof sharps container for specialized disposal.[5]

Experimental Protocols

In the absence of specific data for VgA protein, the following experimental approaches are recommended to establish safe handling and storage conditions.

Thermal Stability Assay:

  • Objective: To determine the optimal storage temperature and tolerance to freeze-thaw cycles.[1]

  • Methodology:

    • Aliquot the protein into multiple tubes.[1]

    • Subject aliquots to various conditions: storage at 4°C, -20°C, -80°C, and multiple freeze-thaw cycles from -20°C or -80°C.[1]

    • Assess protein integrity and activity at various time points using appropriate analytical techniques (e.g., SDS-PAGE, functional assay).

VgA Protein Waste Disposal Workflow

G cluster_0 VgA Protein Waste Generation cluster_1 Waste Segregation cluster_2 Decontamination & Disposal start Work with VgA Protein Completed liquid_waste Liquid Waste (buffers, solutions) start->liquid_waste Identify Liquid Waste solid_waste Solid Waste (gloves, tubes) start->solid_waste Identify Solid Waste sharps_waste Sharps Waste (needles, tips) start->sharps_waste Identify Sharps Waste decontaminate Decontaminate (e.g., 10% Bleach or Autoclave) liquid_waste->decontaminate hazardous_waste Collect in Biohazard Container solid_waste->hazardous_waste sharps_container Collect in Sharps Container sharps_waste->sharps_container drain_disposal Drain Disposal with Copious Water decontaminate->drain_disposal waste_pickup Dispose as Biohazardous Waste hazardous_waste->waste_pickup sharps_container->waste_pickup

Caption: VgA Protein Waste Disposal Decision Tree.

References

© Copyright 2026 BenchChem. All Rights Reserved.